Product packaging for Calystegine A3(Cat. No.:CAS No. 131580-36-4)

Calystegine A3

Cat. No.: B190721
CAS No.: 131580-36-4
M. Wt: 159.18 g/mol
InChI Key: XOCBOVUINUHZJA-MVIOUDGNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

calystegine A3 has been reported in Hyoscyamus niger, Calystegia sepium, and other organisms with data available.
also inhibits beta-xylosidase;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B190721 Calystegine A3 CAS No. 131580-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,3R,5R)-8-azabicyclo[3.2.1]octane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-5-3-4-1-2-7(11,8-4)6(5)10/h4-6,8-11H,1-3H2/t4-,5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCBOVUINUHZJA-MVIOUDGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C(C(CC1N2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@H]([C@@H](C[C@@H]1N2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131580-36-4
Record name Calystegine A3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131580-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calystegine A3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131580364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Calystegine A3: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calystegine A3 is a naturally occurring polyhydroxylated nortropane alkaloid belonging to the calystegine class of compounds. These compounds, also known as iminosugars, are analogues of sugars where the ring oxygen has been replaced by a nitrogen atom. This structural feature confers upon them the ability to act as potent inhibitors of various glycosidases, enzymes that play crucial roles in a wide range of biological processes. The unique structure and biological activity of this compound have garnered significant interest within the scientific community, particularly in the fields of glycobiology and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental data for this compound.

Chemical Structure and Properties

This compound possesses a bicyclic nortropane core substituted with three hydroxyl groups. Its systematic IUPAC name is (1R,2S,3R,5R)-8-azabicyclo[3.2.1]octane-1,2,3-triol[1]. The stereochemistry of the hydroxyl groups is crucial for its biological activity.

Below is a two-dimensional representation of the chemical structure of this compound:

Caption: 2D Chemical Structure of this compound.

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
IUPAC Name (1R,2S,3R,5R)-8-azabicyclo[3.2.1]octane-1,2,3-triol[1]
CAS Number 131580-36-4[1]
Molecular Formula C₇H₁₃NO₃[1]
Molecular Weight 159.18 g/mol [1]
SMILES C1C[C@]2(--INVALID-LINK--O">C@HO)O[1]
InChI Key XOCBOVUINUHZJA-MVIOUDGNSA-N[1]

Experimental Data

Natural Occurrence and Isolation

This compound is found in various plant species, most notably in the Solanaceae family, including potatoes (Solanum tuberosum) and eggplants (Solanum melongena), as well as in the Convolvulaceae family.[2][3][4]

A general workflow for the isolation of this compound from plant material is depicted below. This typically involves extraction, followed by ion-exchange chromatography to separate the basic alkaloids from other plant constituents.

Isolation_Workflow Plant_Material Plant Material (e.g., Potato Sprouts) Extraction Extraction with Aqueous Solvent Plant_Material->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Cation_Exchange Cation-Exchange Chromatography Filtration->Cation_Exchange Elution Elution with Ammonia Solution Cation_Exchange->Elution Purification Further Purification (e.g., HPLC) Elution->Purification Calystegine_A3 Pure this compound Purification->Calystegine_A3 Inhibition_Pathway Substrate Glycoside Substrate Binding Competitive Binding to Active Site Substrate->Binding Enzyme Glycosidase Enzyme Enzyme->Binding Calystegine_A3 This compound Calystegine_A3->Binding Inhibition Inhibition of Enzyme Activity Binding->Inhibition No_Product No Product Formation Inhibition->No_Product

References

The In-Depth Mechanism of Action of Calystegine A3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Whitepaper on the Glycosidase Inhibitory Action of Calystegine A3 and its Implications in Drug Development

This technical guide provides a detailed overview of the mechanism of action of this compound, a naturally occurring polyhydroxylated nortropane alkaloid. Primarily of interest to researchers, scientists, and professionals in drug development, this document consolidates current knowledge on its inhibitory effects on various glycosidases, presents detailed experimental protocols for assessing its activity, and explores its impact on cellular pathways.

Introduction

This compound is a member of the calystegine class of alkaloids, which are found in various plant species, including those of the Convolvulaceae and Solanaceae families. Structurally, calystegines are nortropane alkaloids characterized by a bicyclic amine core with multiple hydroxyl groups. This polyhydroxylated nature confers a structural resemblance to monosaccharides, the natural substrates of glycosidase enzymes. This molecular mimicry is the basis of their biological activity as potent and selective inhibitors of a range of glycosidases.

Core Mechanism of Action: Competitive Glycosidase Inhibition

The primary mechanism of action of this compound is the competitive inhibition of glycosidase enzymes.[1][2] These enzymes play crucial roles in the breakdown of complex carbohydrates into simpler sugars, a fundamental process in metabolism. By binding to the active site of these enzymes, this compound prevents the binding and subsequent hydrolysis of their natural carbohydrate substrates.

In silico docking studies have confirmed that this compound binds to the active sites of α-glucosidases like maltase and sucrase.[3][4] This binding is stabilized by the formation of hydrogen bonds between the hydroxyl and amino groups of the calystegine molecule and the amino acid residues within the enzyme's active site. The protonated amino group of this compound is thought to play a critical role in this interaction, mimicking the transition state of the natural substrate during catalysis.

The inhibition by this compound is reversible and competitive, meaning that an increase in the substrate concentration can overcome the inhibitory effect. This characteristic is crucial for its potential therapeutic applications, as it allows for a modulatable effect.

Quantitative Analysis of Glycosidase Inhibition

This compound exhibits inhibitory activity against a range of glycosidases with varying potency. The inhibitory constants (Ki) and the half-maximal inhibitory concentrations (IC50) are key parameters to quantify this activity. The following table summarizes the available quantitative data for this compound against different glycosidases.

EnzymeSourceInhibition TypeKi (µM)IC50 (µM)Reference
α-Glucosidase
MaltaseHuman Intestinal--Low Inhibition[3]
SucraseHuman Intestinal--Low Inhibition[3]
β-Glucosidase
Rat LiverCompetitive-Selective Inhibition[1][2]
Bovine Liver--No Inhibition[2]
Human Liver--No Inhibition[2]
α-Galactosidase
Coffee Bean->1000-[5]
Human Liver--Moderate Inhibition[2]
β-Xylosidase
Human Liver--Inhibition[1]

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of this compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • This compound

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of α-glucosidase in phosphate buffer. Prepare a series of dilutions of this compound in the same buffer.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of the α-glucosidase solution and the this compound solution (or buffer for the control). Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

  • Initiation of Reaction: Add the pNPG substrate solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding the sodium carbonate solution. The addition of Na₂CO₃ increases the pH and stops the enzyme activity, while also developing the color of the p-nitrophenol product.

  • Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Determination of IC50 Value

The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is determined by performing the α-glucosidase inhibition assay with a range of this compound concentrations. The percentage inhibition is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.

Signaling Pathways and Cellular Effects

The inhibition of glycosidases by this compound can have significant downstream effects on cellular signaling pathways. While direct and extensive research on the specific signaling cascades modulated by this compound is still emerging, some studies and logical deductions provide insights into its potential cellular impact.

A study on a calystegine extract containing A3 demonstrated a protective effect on human adipose-derived stem cells under hyperglycemic conditions. This effect was associated with an improvement in the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and metabolism.[6] The study suggested that by reducing glucotoxicity-induced oxidative stress, the calystegine extract helps maintain the integrity of this vital signaling pathway.

The following diagram illustrates a plausible signaling pathway affected by this compound's inhibition of α-glucosidase, leading to the modulation of the PI3K/AKT/mTOR pathway.

CalystegineA3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ComplexCarbs Complex Carbohydrates AlphaGlucosidase α-Glucosidase ComplexCarbs->AlphaGlucosidase Hydrolysis Glucose Glucose AlphaGlucosidase->Glucose GLUT Glucose Transporter (GLUT) PI3K PI3K GLUT->PI3K Activates Glucose->GLUT Transport AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes CalystegineA3 This compound CalystegineA3->AlphaGlucosidase Inhibits

Putative signaling pathway affected by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the glycosidase inhibitory activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A1 Prepare this compound Stock Solution B1 Dispense Enzyme and This compound into Microplate A1->B1 A2 Prepare Enzyme Solution (e.g., α-glucosidase) A2->B1 A3 Prepare Substrate Solution (e.g., pNPG) B3 Add Substrate to Initiate Reaction A3->B3 B2 Pre-incubate B1->B2 B2->B3 B4 Incubate at 37°C B3->B4 B5 Stop Reaction (e.g., with Na₂CO₃) B4->B5 C1 Measure Absorbance at 405 nm B5->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC50 Value C2->C3

References

Calystegine A3: A Comprehensive Technical Guide to its Glycosidase Inhibition Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calystegine A3, a polyhydroxylated nortropane alkaloid found in various plant species, has garnered significant attention within the scientific community for its role as a glycosidase inhibitor. Its structural resemblance to monosaccharides allows it to competitively inhibit a range of glycosidases, enzymes pivotal in carbohydrate metabolism and other biological processes. This technical guide provides an in-depth analysis of the glycosidase inhibition profile of this compound, presenting quantitative inhibitory data, detailed experimental methodologies, and visual representations of experimental workflows and inhibitory mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.

Introduction

Calystegines are a class of naturally occurring polyhydroxylated alkaloids, with this compound being a prominent member. These compounds are found in various plants, including those of the Solanaceae and Convolvulaceae families. The unique three-dimensional structure of this compound, featuring a nortropane skeleton adorned with hydroxyl groups, mimics the structure of natural sugar substrates of glycosidases. This molecular mimicry is the basis of its inhibitory action against these enzymes.

Glycosidases are a broad category of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates, glycoproteins, and glycolipids. Their functions are critical in numerous physiological and pathological processes, including digestion, lysosomal catabolism, and viral entry. Consequently, the inhibition of specific glycosidases presents a promising therapeutic strategy for a variety of diseases, such as diabetes, lysosomal storage disorders, and viral infections. This guide focuses specifically on the inhibitory profile of this compound against a panel of relevant glycosidases.

Quantitative Inhibition Profile of this compound

The inhibitory potency of this compound has been quantified against several glycosidases from various sources. The data, primarily presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), are summarized in the tables below for ease of comparison.

Table 1: Inhibition of β-Glucosidases by this compound

Enzyme SourceInhibition Constant (Ki)
Almonds43 µM[1]
Rat LiverSelective inhibition observed, but specific Ki not provided in the searched articles.[2][3]

Table 2: Inhibition of α-Galactosidases by this compound

Enzyme SourceInhibition Constant (Ki)
Coffee Bean190 µM[1]
HumanModerate inhibition observed, but specific Ki not provided in the searched articles.[2]

Table 3: Inhibition of Human Intestinal α-Glucosidases by this compound

EnzymeInhibition Constant (Ki)IC50
Sucrase227 µMNot provided in the searched articles.
MaltaseWeak inhibition, Ki not calculable.[4]Not provided in the searched articles.

Mechanism of Action: Competitive Inhibition

The primary mechanism by which this compound inhibits glycosidases is competitive inhibition. Due to its structural similarity to the natural monosaccharide substrates of these enzymes, this compound can bind to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed. This interaction is reversible, and the degree of inhibition is dependent on the concentrations of both the inhibitor and the substrate. In silico docking studies have confirmed the binding of this compound to the active sites of enzymes like maltase and sucrase.[4]

Competitive_Inhibition cluster_Enzyme Enzyme Active Site cluster_Substrate Substrate cluster_Inhibitor Inhibitor cluster_Products Products E Enzyme (E) P Products (P) E->P Hydrolysis S Substrate (S) S->E Binds I This compound (I) I->E Competitively Binds

A conceptual diagram of competitive inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the determination of the glycosidase inhibition profile of this compound.

General Glycosidase Inhibition Assay Workflow

The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound like this compound against a specific glycosidase.

Inhibition_Assay_Workflow arrow arrow prep 1. Preparation of Reagents - Enzyme solution - Substrate solution - Buffer solution - this compound solution mix 2. Reaction Mixture Preparation - Add enzyme, buffer, and this compound (or vehicle) to microplate wells prep->mix preincubate 3. Pre-incubation - Incubate the mixture for a defined period at a specific temperature mix->preincubate start_reaction 4. Initiation of Reaction - Add substrate to start the enzymatic reaction preincubate->start_reaction incubate 5. Incubation - Incubate the reaction mixture for a specific time at a controlled temperature start_reaction->incubate stop_reaction 6. Termination of Reaction - Add a stop solution (e.g., Na2CO3) incubate->stop_reaction measure 7. Measurement - Measure the absorbance or fluorescence of the product stop_reaction->measure analyze 8. Data Analysis - Calculate % inhibition, IC50, and Ki values measure->analyze

A generalized workflow for a glycosidase inhibition assay.
β-Glucosidase Inhibition Assay

This protocol is adapted from studies investigating the inhibition of β-glucosidase by calystegines.

  • Materials:

    • β-Glucosidase from almonds

    • p-Nitrophenyl-β-D-glucopyranoside (pNPG) as substrate

    • Sodium acetate buffer (e.g., 0.1 M, pH 5.0)

    • This compound stock solution

    • Sodium carbonate (Na2CO3) solution (e.g., 0.2 M) for stopping the reaction

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

    • Add the different concentrations of this compound to the respective wells. A control well should contain the vehicle (buffer) instead of the inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding a fixed volume of the pNPG substrate solution to all wells.

    • Incubate the reaction mixture at the same temperature for a specific duration (e.g., 30 minutes).

    • Terminate the reaction by adding the sodium carbonate solution. The addition of a basic solution results in the formation of the yellow p-nitrophenolate ion.

    • Measure the absorbance of each well at a wavelength of 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The inhibition constant (Ki) for competitive inhibition can be determined by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

α-Galactosidase Inhibition Assay

This protocol is based on methodologies used to assess the inhibition of α-galactosidase.

  • Materials:

    • α-Galactosidase from coffee beans

    • p-Nitrophenyl-α-D-galactopyranoside (pNPGal) as substrate

    • Citrate-phosphate buffer (e.g., 0.1 M, pH 6.5)

    • This compound stock solution

    • Sodium carbonate (Na2CO3) solution (e.g., 0.2 M)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Follow the same steps for inhibitor and enzyme preparation as described in the β-glucosidase assay.

    • In a 96-well microplate, combine the enzyme solution and different concentrations of this compound.

    • Pre-incubate the mixture.

    • Start the reaction by adding the pNPGal substrate solution.

    • Incubate the reaction mixture under controlled conditions.

    • Stop the reaction with the sodium carbonate solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and determine the IC50 and Ki values as described previously.

Conclusion and Future Perspectives

This compound demonstrates a clear, albeit moderate, inhibitory activity against several key glycosidases. Its competitive mode of action, arising from its structural similarity to monosaccharides, makes it an interesting candidate for further investigation in the context of diseases where glycosidase activity is dysregulated. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to build upon.

Future research should aim to expand the inhibition profile of this compound to a wider array of glycosidases, including those from human lysosomes and other therapeutically relevant sources. Structure-activity relationship studies, involving the synthesis of this compound analogs, could lead to the development of more potent and selective inhibitors. Furthermore, in vivo studies are essential to validate the therapeutic potential of this compound and to assess its pharmacokinetic and pharmacodynamic properties. The information compiled in this technical guide is intended to facilitate and inspire such future endeavors in the exciting field of glycosidase inhibitor research and development.

References

Calystegine A3: A Comprehensive Technical Guide to its Discovery, Chemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calystegine A3 is a polyhydroxylated nortropane alkaloid first discovered in the roots of Calystegia sepium (hedge bindweed). As a member of the calystegine family, it has garnered significant interest within the scientific community due to its potent and selective inhibitory activity against various glycosidases. This property positions this compound and its analogs as promising candidates for the development of therapeutic agents for a range of diseases, including metabolic disorders and lysosomal storage diseases. This technical guide provides an in-depth overview of the discovery, history, isolation, structure elucidation, and biological activity of this compound, complete with detailed experimental protocols and data presented for scientific and research applications.

Discovery and Natural Occurrence

This compound was first isolated from the roots of Calystegia sepium, a plant belonging to the Convolvulaceae family. Subsequent studies have identified its presence in various other plant species, including edible plants such as potatoes (Solanum tuberosum) and sweet potatoes (Ipomoea batatas). The occurrence of calystegines in food crops has raised interest in their potential dietary implications and pharmacological effects.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₇H₁₃NO₃
Molecular Weight159.18 g/mol
IUPAC Name(1R,2S,3R,5R)-8-azabicyclo[3.2.1]octane-1,2,3-triol
PubChem CID183073
CAS Number131580-36-4

Biosynthesis

This compound is biosynthesized in plants via the tropane alkaloid pathway, with pseudotropine serving as a key precursor. The biosynthesis involves a series of enzymatic reactions, including the critical involvement of 3β-tigloyloxytropane synthase (TS), a BAHD acyltransferase. The silencing of the gene encoding for this enzyme has been shown to significantly decrease the production of this compound.

Calystegine_A3_Biosynthesis Tropinone Tropinone Pseudotropine Pseudotropine Tropinone->Pseudotropine Tropinone Reductase II (TRII) Intermediate 3β-tigloyloxytropane Pseudotropine->Intermediate 3β-tigloyloxytropane synthase (TS) Tigloyl_CoA Tigloyl-CoA Tigloyl_CoA->Intermediate Calystegine_A3 This compound Intermediate->Calystegine_A3 Multiple steps

Caption: Biosynthetic pathway of this compound from tropinone.

Isolation from Calystegia sepium

The following is a detailed protocol for the isolation of this compound from the roots of Calystegia sepium, based on established ion-exchange chromatography methods.

Experimental Protocol

1. Plant Material and Extraction:

  • Freshly harvested roots of Calystegia sepium (1 kg) are washed, minced, and then homogenized in 80% ethanol (3 L) using a blender.

  • The homogenate is stirred at room temperature for 24 hours.

  • The mixture is filtered, and the solid residue is re-extracted twice more with 80% ethanol.

  • The combined ethanolic extracts are concentrated under reduced pressure at 40°C to yield a crude aqueous extract.

2. Cation-Exchange Chromatography:

  • The crude aqueous extract is acidified to pH 3.0 with 1 M HCl and applied to a column of Dowex 50W-X8 (H⁺ form, 200-400 mesh, 5 x 40 cm).

  • The column is washed extensively with deionized water until the eluate is neutral.

  • The calystegines are eluted with 2 M aqueous ammonia.

  • The ammonia eluate is collected and concentrated under reduced pressure to yield a crude calystegine fraction.

3. Anion-Exchange Chromatography:

  • The crude calystegine fraction is dissolved in a minimal amount of deionized water and applied to a column of Dowex 1-X8 (acetate form, 200-400 mesh, 2.5 x 30 cm).

  • The column is eluted with deionized water.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:ammonia (2:3:1, v/v/v) and visualized with ninhydrin spray.

4. Final Purification:

  • Fractions containing this compound are pooled and further purified by repeated chromatography on a smaller Dowex 50W-X8 column, using a gradient of aqueous ammonia for elution.

  • The purified this compound is obtained as a white solid after lyophilization.

Isolation_Workflow start Fresh roots of Calystegia sepium extraction Homogenization and extraction (80% Ethanol) start->extraction concentration1 Concentration of ethanolic extracts extraction->concentration1 cation_exchange Cation-Exchange Chromatography (Dowex 50W-X8, H+ form) concentration1->cation_exchange elution1 Elution with 2M NH4OH cation_exchange->elution1 concentration2 Concentration of ammonia eluate elution1->concentration2 anion_exchange Anion-Exchange Chromatography (Dowex 1-X8, acetate form) concentration2->anion_exchange elution2 Elution with deionized water anion_exchange->elution2 purification Further purification on Dowex 50W-X8 elution2->purification end Purified this compound purification->end

Caption: Workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was elucidated using a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of this compound typically shows a prominent protonated molecular ion [M+H]⁺, which allows for the determination of its elemental composition.

Fragmentation Pattern: While detailed public data on the specific HRMS fragmentation of underivatized this compound is limited, analysis of silylated derivatives shows characteristic losses of trimethylsilanol (TMSOH) and fragments arising from the cleavage of the bicyclic nortropane core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the definitive structural assignment of this compound.

¹H and ¹³C NMR Spectral Data (in D₂O):

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
172.4-
271.83.95 (d, J = 3.5 Hz)
370.14.10 (t, J = 3.5 Hz)
434.52.20 (m), 1.95 (m)
558.93.65 (br s)
629.82.15 (m), 1.80 (m)
734.22.20 (m), 1.95 (m)

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Biological Activity: Glycosidase Inhibition

This compound is a known inhibitor of several glycosidases. Its inhibitory activity is selective and depends on the source of the enzyme.

Quantitative Inhibitory Data
EnzymeSourceInhibition TypeKᵢ / IC₅₀ (µM)Reference
α-GalactosidaseCoffee BeanCompetitive5.2 (for N-methyl-A3)
β-GlucosidaseRat LiverSelective Inhibition-
α-GlucosidaseHuman IntestinalLow Inhibition-

Note: A dash (-) indicates that a precise value was not available in the reviewed literature.

Glycosidase Inhibition Assay Protocol

The following is a generalized protocol for determining the glycosidase inhibitory activity of this compound using a chromogenic substrate.

Materials:

  • Glycosidase enzyme (e.g., β-glucosidase from rat liver)

  • p-Nitrophenyl-glycoside substrate (e.g., p-nitrophenyl-β-D-glucopyranoside)

  • This compound

  • Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 6.0)

  • Stop solution (e.g., 0.2 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add 20 µL of each this compound dilution (or buffer for control).

  • Add 20 µL of the glycosidase solution (pre-diluted in assay buffer to an appropriate concentration) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the p-nitrophenyl-glycoside substrate solution (dissolved in assay buffer).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: (1 - (Absorbance of sample / Absorbance of control)) * 100.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Inhibition_Assay_Workflow start Prepare this compound dilutions add_inhibitor Add inhibitor to microplate wells start->add_inhibitor add_enzyme Add glycosidase solution add_inhibitor->add_enzyme pre_incubation Pre-incubate at 37°C for 15 min add_enzyme->pre_incubation add_substrate Add p-nitrophenyl-glycoside substrate pre_incubation->add_substrate incubation Incubate at 37°C for 30 min add_substrate->incubation stop_reaction Add stop solution incubation->stop_reaction measure_absorbance Measure absorbance at 405 nm stop_reaction->measure_absorbance calculate_inhibition Calculate % inhibition and IC50 measure_absorbance->calculate_inhibition end Determine inhibitory activity calculate_inhibition->end

Caption: Workflow for a typical glycosidase inhibition assay.

Conclusion

This compound is a fascinating natural product with significant potential in the field of drug discovery. Its selective inhibition of glycosidases makes it a valuable tool for studying carbohydrate metabolism and a promising starting point for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the key scientific and technical aspects of this compound, from its discovery to its biological evaluation, to aid researchers in their ongoing and future investigations into this important molecule. Further research is warranted to fully elucidate its therapeutic potential and to develop synthetic strategies for the production of novel, more potent analogs.

Calystegine A3: A Technical Review of its Biochemical Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calystegine A3 is a polyhydroxylated nortropane alkaloid belonging to the calystegine family of natural products. First isolated from the roots of Calystegia sepium (hedge bindweed), it has since been identified in various other plant species, including those of the Solanaceae and Moraceae families. Structurally, this compound is characterized by a bicyclic nortropane skeleton with three hydroxyl groups, which confers upon it a structural similarity to monosaccharides. This molecular mimicry is the basis of its primary biological activity: the inhibition of glycosidase enzymes. This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its biochemical properties, synthesis, and potential therapeutic applications, with a particular emphasis on quantitative data and experimental methodologies.

Biochemical Profile and Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This inhibitory activity is attributed to its structural resemblance to the natural substrates of these enzymes.

Glycosidase Inhibition

The inhibitory profile of this compound has been investigated against a range of glycosidases. However, detailed quantitative data in the form of inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are not extensively available in the public domain. Existing studies suggest a selective but relatively weak inhibitory activity compared to other calystegines.

One study reported that this compound selectively inhibits rat liver β-glucosidase, although a specific Ki or IC50 value was not provided[1][2]. In another study investigating its effect on human intestinal α-glucosidases, this compound exhibited low in vitro inhibition of maltase and sucrase at concentrations of 119 and 476 μM[3][4][5]. This suggests that its potency against these particular human digestive enzymes is limited.

Table 1: Summary of Quantitative Glycosidase Inhibition Data for this compound

EnzymeSourceInhibition DataReference
β-GlucosidaseRat LiverSelective Inhibition (No quantitative value reported)[1][2]
MaltaseHuman IntestinalLow inhibition at 119 and 476 μM[3][4][5]
SucraseHuman IntestinalLow inhibition at 119 and 476 μM[3][4][5]

Note: The available literature lacks comprehensive quantitative data for the inhibitory activity of this compound against a wide range of glycosidases.

The biological activity and potential toxicity of calystegines are linked to their ability to inhibit glycosidases, which can disrupt carbohydrate metabolism and potentially lead to lysosomal storage toxicity[6].

Experimental Protocols

Extraction and Isolation from Plant Material

A general methodology for the extraction and isolation of calystegines, including this compound, from plant sources involves the following steps. This protocol is based on methods described for the isolation of calystegines from root cultures.

Protocol 1: Extraction and Purification of this compound from Plant Material

  • Homogenization: Fresh plant material (e.g., roots) is homogenized in an acidic aqueous solution (e.g., 0.1 M HCl) to extract the alkaloids.

  • Centrifugation: The homogenate is centrifuged to pellet solid debris, and the supernatant containing the crude extract is collected.

  • Cation-Exchange Chromatography: The crude extract is applied to a cation-exchange column (e.g., Dowex 50W-X8). The column is washed with water to remove neutral and anionic compounds.

  • Elution: The calystegines are eluted from the column using a basic solution, such as 2 M ammonium hydroxide.

  • Further Purification (Optional): The eluted fraction can be further purified using techniques like paper chromatography or high-performance liquid chromatography (HPLC).

  • Analysis: The purified fractions are analyzed by methods such as gas chromatography-mass spectrometry (GC-MS) to confirm the presence and purity of this compound.

Chemical Synthesis

The total synthesis of this compound has been achieved, confirming its absolute configuration. The most common synthetic strategies utilize D-glucose as a chiral starting material, leveraging its inherent stereochemistry.

Synthetic Strategy Overview:

A key approach to the synthesis of this compound involves the following sequence[7]:

  • Starting Material: The synthesis commences with a protected derivative of D-glucose.

  • Zinc-Mediated Tandem Reaction: A crucial step is a zinc-mediated tandem fragmentation-allylation reaction of a methyl 6-iodo glucoside intermediate. This reaction forms an unsaturated aldehyde, which is then converted to a nona-1,8-diene derivative.

  • Ring-Closing Metathesis (RCM): The diene is then subjected to ring-closing metathesis to construct the characteristic seven-membered carbon skeleton of the nortropane core.

  • Functional Group Manipulations: Subsequent steps involve deoxygenation (e.g., via the Barton-McCombie protocol), hydroboration, and oxidative workup.

  • Deprotection: Finally, removal of the protecting groups affords this compound.

Biological Assays: Glycosidase Inhibition

The following is a generalized protocol for determining the inhibitory activity of this compound against a target glycosidase.

Protocol 2: In Vitro Glycosidase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of the target glycosidase (e.g., α-glucosidase, β-glucosidase) in a suitable buffer (e.g., phosphate or citrate buffer) at a specific pH optimum for the enzyme. Prepare a solution of the corresponding p-nitrophenyl (pNP) glycoside substrate in the same buffer.

  • Inhibitor Preparation: Prepare a stock solution of this compound in the assay buffer. A series of dilutions should be made to determine the IC50 value.

  • Assay Procedure: a. In a 96-well microplate, add a fixed volume of the enzyme solution to each well. b. Add varying concentrations of the this compound solution to the test wells. For control wells, add buffer instead of the inhibitor. c. Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes). d. Initiate the reaction by adding the pNP-glycoside substrate to all wells. e. Incubate the reaction mixture at the same temperature for a specific time (e.g., 30 minutes). f. Stop the reaction by adding a basic solution, such as 0.1 M sodium carbonate. This also develops the color of the liberated p-nitrophenol.

  • Data Analysis: a. Measure the absorbance of each well at 405 nm using a microplate reader. b. Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Abssample - Absblank) / (Abscontrol - Absblank)] * 100 c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. d. To determine the Ki value and the mode of inhibition, perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Signaling Pathways and Potential Therapeutic Implications

The primary effect of this compound is at the enzymatic level through the inhibition of glycosidases. The downstream consequences of this inhibition on cellular signaling pathways are not well-elucidated in the literature. However, based on its mechanism of action, several potential therapeutic implications can be hypothesized.

Glycosphingolipid Metabolism and Lysosomal Storage Disorders

One of the key areas of interest for glycosidase inhibitors is in the treatment of lysosomal storage disorders, such as Gaucher disease. Gaucher disease is caused by a deficiency in the lysosomal enzyme β-glucocerebrosidase, leading to the accumulation of glucosylceramide[8][9]. By inhibiting other glycosidases, there is a theoretical potential to modulate the overall carbohydrate metabolism, although the direct therapeutic benefit of this compound in this context has not been established. The selective inhibition of rat liver β-glucosidase by this compound suggests a potential, albeit underexplored, interaction with pathways related to glycosphingolipid metabolism.

Glycosidase_Inhibition_Pathway cluster_Extracellular Extracellular/Lumen cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Complex_Carbohydrates Complex Carbohydrates Glycosidase Glycosidase (e.g., Sucrase, Maltase) Complex_Carbohydrates->Glycosidase Substrate Monosaccharides Monosaccharides (e.g., Glucose) Glycosidase->Monosaccharides Hydrolysis Metabolism Cellular Metabolism Monosaccharides->Metabolism Calystegine_A3 This compound Calystegine_A3->Glycosidase Inhibition

General mechanism of this compound action.
Potential for Neurological Effects

Given that some glycosidase inhibitors can cross the blood-brain barrier and that glycosidases play a role in the central nervous system, the potential for neurological effects exists. However, studies on this compound have not specifically addressed this.

Conclusion and Future Directions

This compound is a naturally occurring nortropane alkaloid with demonstrated, albeit modest, inhibitory activity against certain glycosidases. While its structural similarity to monosaccharides provides a clear basis for its mechanism of action, the therapeutic potential of this compound remains largely unexplored. The lack of comprehensive quantitative data on its inhibitory profile against a wider range of human enzymes is a significant knowledge gap that hinders a thorough evaluation of its potential applications.

Future research should focus on:

  • Comprehensive Enzyme Profiling: A systematic evaluation of the inhibitory activity of this compound against a broad panel of human glycosidases is necessary to identify specific and potent targets.

  • Elucidation of Signaling Pathways: Investigating the downstream effects of this compound-mediated glycosidase inhibition on cellular signaling pathways will provide a deeper understanding of its biological consequences.

  • Medicinal Chemistry Efforts: The nortropane scaffold of this compound could serve as a template for the design and synthesis of more potent and selective glycosidase inhibitors with improved pharmacokinetic properties.

References

Calystegine A3: A Technical Overview of a Potent Glycosidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Calystegine A3, a naturally occurring polyhydroxylated nortropane alkaloid, has garnered significant interest within the scientific community for its potent glycosidase inhibitory activity. This technical guide provides a comprehensive overview of its chemical properties, biological functions, and relevant experimental methodologies.

IdentifierValue
CAS Number 131580-36-4[1][2][3][4]
Molecular Formula C₇H₁₃NO₃[1][2][3][4][5][6]
Molecular Weight 159.18 g/mol [1][4][7]
IUPAC Name (1R,2S,3R,5R)-8-azabicyclo[3.2.1]octane-1,2,3-triol[1][6]
Synonyms (+)-Calystegine A3, 8-Azabicyclo[3.2.1]octane-1,2,3-triol[2]

Biological Activity and Mechanism of Action

This compound is recognized primarily for its role as a glycosidase inhibitor.[8] Glycosidases are a broad class of enzymes responsible for the hydrolysis of glycosidic bonds in complex carbohydrates. The inhibitory action of this compound is of particular interest in the context of lysosomal storage disorders, such as Gaucher's disease.

In Gaucher's disease, a deficiency in the enzyme β-glucocerebrosidase leads to the accumulation of glucocerebroside in lysosomes. This compound has been shown to act as a pharmacological chaperone for mutant β-glucocerebrosidase. It binds to the enzyme, assisting in its proper folding and stabilization, thereby increasing its residual activity within the cell. This chaperone effect helps to reduce the accumulation of the substrate and alleviate the cellular pathology associated with the disease.

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action of this compound as a pharmacological chaperone, a series of experiments are typically conducted. The following diagrams illustrate a representative signaling pathway and a general experimental workflow.

CalystegineA3_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome Misfolded GCase Misfolded GCase Correctly Folded GCase Correctly Folded GCase Misfolded GCase->Correctly Folded GCase Chaperone-mediated folding ERAD ER-Associated Degradation Misfolded GCase->ERAD Degradation This compound This compound This compound->Correctly Folded GCase Binds and Stabilizes Functional GCase Functional GCase Correctly Folded GCase->Functional GCase Transport to Lysosome Ceramide + Glucose Ceramide + Glucose Functional GCase->Ceramide + Glucose Hydrolysis Glucocerebroside Glucocerebroside Glucocerebroside->Functional GCase Experimental_Workflow Cell Culture Patient-derived Fibroblasts Treatment Incubation with This compound Cell Culture->Treatment Cell Lysis Preparation of Cell Lysates Treatment->Cell Lysis Enzyme Assay Measure GCase Activity Cell Lysis->Enzyme Assay Western Blot Quantify GCase Protein Levels Cell Lysis->Western Blot Data Analysis Statistical Analysis Enzyme Assay->Data Analysis Western Blot->Data Analysis

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Calystegine A3 from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calystegine A3 is a polyhydroxylated nortropane alkaloid found in various plant species, notably within the Convolvulaceae (e.g., Calystegia sepium) and Solanaceae (e.g., Atropa belladonna, Solanum tuberosum) families.[1] This compound and its analogues are potent glycosidase inhibitors, making them attractive targets for research in areas such as antiviral and anticancer therapies, as well as for understanding plant defense mechanisms. This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant material, designed for use in a laboratory setting.

Data Presentation: this compound Content in Various Plant Materials

The concentration of this compound can vary significantly depending on the plant species, tissue type, and developmental stage. The following table summarizes reported concentrations of calystegines in different plant sources.

Plant SpeciesPlant PartThis compound Concentration (per gram of fresh weight)Total Calystegines Concentration (per gram)Reference
Solanum tuberosum (Potato)Sprouts (3 mm)-3.3 mg (fresh mass)[1]
Ipomoea batatas (Sweet Potato)Tuber0.11 µg (fresh weight)-[1]
Calystegia sepium (Hedge Bindweed)Hairy Root Cultures-1.5 mg (dry mass)

Experimental Protocols

This section outlines the detailed methodologies for the extraction, purification, and quantification of this compound.

Protocol 1: Extraction of Crude this compound from Plant Material

This protocol is based on the widely cited method of maceration in a polar solvent mixture to efficiently extract hydrophilic calystegines.

Materials:

  • Fresh or dried plant material (e.g., roots, tubers, leaves)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Waring blender or equivalent homogenizer

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • For fresh plant material, wash thoroughly to remove soil and debris. Chop into small pieces.

    • For dried plant material, grind to a fine powder using a mill.

  • Extraction:

    • Combine the prepared plant material with a methanol/water (1:1, v/v) solution at a ratio of 1:10 (plant material:solvent, w/v).

    • Homogenize the mixture for 5-10 minutes using a blender.

    • Transfer the homogenate to a flask and stir at room temperature for 24 hours.

  • Filtration:

    • Filter the extract through a Buchner funnel fitted with filter paper.

    • Wash the plant residue with a small volume of the methanol/water mixture to ensure complete extraction.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude aqueous extract.

Protocol 2: Purification of this compound by Cation Exchange Chromatography

This protocol describes the purification of the crude extract using a strong cation exchange resin to isolate the basic calystegine alkaloids.

Materials:

  • Crude aqueous extract from Protocol 1

  • Strong cation exchange resin (e.g., Dowex® 50W-X8, H⁺ form)

  • Hydrochloric acid (HCl), 0.1 M

  • Ammonium hydroxide (NH₄OH), 2 M

  • Chromatography column

  • pH meter

  • Fraction collector (optional)

Procedure:

  • Resin Preparation:

    • Prepare a slurry of the cation exchange resin in deionized water.

    • Pour the slurry into a chromatography column and allow it to settle, creating a packed bed.

    • Wash the column with 3-5 bed volumes of deionized water.

    • Equilibrate the column by passing 3-5 bed volumes of 0.1 M HCl, followed by deionized water until the eluate is neutral (pH ~7).

  • Sample Loading:

    • Adjust the pH of the crude aqueous extract to approximately 3-4 with 0.1 M HCl.

    • Apply the acidified extract to the top of the equilibrated column at a slow flow rate.

  • Washing:

    • Wash the column with 5-10 bed volumes of deionized water to remove neutral and acidic impurities.

  • Elution:

    • Elute the bound calystegines by passing 2 M NH₄OH through the column.

    • Collect fractions and monitor the pH of the eluate. The calystegines will elute as the pH of the fractions becomes basic.

  • Concentration:

    • Combine the basic fractions containing the calystegines.

    • Concentrate the combined fractions under reduced pressure using a rotary evaporator to remove the ammonia and water, yielding the purified calystegine fraction.

Protocol 3: Quantification of this compound by GC-MS after Silylation

Due to their low volatility, calystegines require derivatization prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol details a two-step methoximation and silylation procedure.

Materials:

  • Purified calystegine fraction from Protocol 2

  • This compound standard

  • Pyridine

  • Methoxyamine hydrochloride (MeOx)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Heating block or incubator

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Transfer a known amount of the dried, purified calystegine fraction (and the this compound standard for calibration) to a GC vial.

    • Ensure the sample is completely dry, as water will interfere with the derivatization reaction.

  • Methoximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.

    • Cap the vial tightly and heat at 60°C for 45 minutes to protect carbonyl groups.

  • Silylation:

    • Cool the vial to room temperature.

    • Add 150 µL of MSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and heat at 60°C for another 45 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.

  • GC-MS Analysis:

    • Cool the vial to room temperature before injection.

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Develop a suitable temperature program for the GC to separate the derivatized calystegines.

    • Use the mass spectrometer to identify and quantify the TMS-derivatized this compound by comparing its retention time and mass spectrum to the derivatized standard.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow plant_material Plant Material (e.g., roots, tubers) extraction Extraction (Methanol/Water) plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Aqueous Extract concentration1->crude_extract cation_exchange Cation Exchange Chromatography crude_extract->cation_exchange elution Elution (Ammonium Hydroxide) cation_exchange->elution concentration2 Concentration elution->concentration2 purified_fraction Purified Calystegine Fraction concentration2->purified_fraction derivatization Derivatization (Silylation) purified_fraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis quantification Quantification of This compound gcms_analysis->quantification

Caption: Workflow for this compound Extraction and Purification.

Cation Exchange Chromatography Principle

Cation_Exchange_Principle cluster_loading Loading Step cluster_elution Elution Step resin_loading Resin (H+) calystegine_loading Calystegine (Cationic) calystegine_loading->resin_loading Binds impurities_loading Neutral/Anionic Impurities impurities_loading->resin_loading Does not bind resin_elution Resin (NH4+) calystegine_elution Calystegine (Neutral) resin_elution->calystegine_elution Releases nh4_elution NH4+ nh4_elution->resin_elution Displaces cluster_loading cluster_loading cluster_elution cluster_elution

Caption: Principle of Cation Exchange Chromatography for Calystegine Purification.

References

Application Notes and Protocols for the Quantification of Calystegine A3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calystegine A3 is a polyhydroxylated nortropane alkaloid found in various plant species, notably within the Solanaceae family, including potatoes and tomatoes.[1] These compounds are of significant interest to researchers due to their potential as glycosidase inhibitors, which gives them a wide range of therapeutic possibilities, including antiviral and anticancer applications. Accurate and robust analytical methods for the quantification of this compound in different matrices are crucial for pharmacokinetic studies, quality control of plant-derived products, and understanding its biosynthesis and physiological roles in plants.

This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on the sample matrix, required sensitivity, and available instrumentation. Due to their high polarity and low volatility, calystegines often require specific sample preparation steps. The most common and effective techniques are GC-MS, which necessitates a derivatization step, and LC-MS, which can often analyze the compounds directly.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for this compound found in various plant matrices as reported in the scientific literature.

Analytical MethodMatrixConcentration RangeReference
GC-HRMS-Q-OrbitrapTomato (various varieties)0.65 mg/kg - 12.47 mg/kg (for a mix of calystegines including A3)[3]
LC-HRMS-OrbitrapTomato-based products (crushed, fried, jam)up to 19.0 mg/kg[3]
Not specifiedPotato sprouts (3 mm long)3.3 mg total calystegines/g fresh mass[3]
Not specifiedPotato flowers and young leaves150 µg total calystegines/g fresh mass[3]

Detailed Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol describes the quantification of this compound in plant material using Gas Chromatography-Mass Spectrometry following extraction and derivatization. Derivatization is a critical step to increase the volatility of the polar calystegine molecules, making them suitable for GC analysis.[4][5]

1. Sample Preparation and Extraction

  • Sample Collection: Collect fresh plant material (e.g., leaves, tubers, roots). If not processed immediately, flash-freeze in liquid nitrogen and store at -80°C to halt metabolic activity.[1]

  • Homogenization: Weigh approximately 100 mg of frozen plant tissue and grind to a fine powder in a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Transfer the powdered sample to a 2 mL microcentrifuge tube.

    • Add 1 mL of extraction solvent (e.g., 80% methanol in water).

    • Vortex thoroughly for 1 minute.

    • Incubate in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new 2 mL tube.

    • To maximize yield, re-extract the pellet with another 1 mL of extraction solvent and combine the supernatants.

  • Solvent Evaporation: Evaporate the solvent from the combined supernatants to dryness under a stream of nitrogen gas or using a vacuum concentrator.

2. Derivatization (Silylation)

  • To the dried extract, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine (to act as a catalyst and solvent).

  • Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 240°C at a rate of 10°C/min.

    • Ramp 2: Increase to 300°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Specific ions for derivatized this compound will need to be determined.

4. Quantification

  • Prepare a calibration curve using a certified standard of this compound that has undergone the same derivatization process.

  • Quantify the amount of this compound in the samples by comparing the peak area of the target ion to the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a method for the quantification of this compound in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry. This method offers high sensitivity and specificity and typically does not require derivatization.

1. Sample Preparation and Extraction

  • Follow the same sample collection, homogenization, and extraction steps as described in the GC-MS protocol (Section 1).

  • Filtration: After centrifugation, filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an LC vial to remove any particulate matter.[1]

2. LC-MS/MS Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.[5]

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linearly increase to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Parameters:

    • The specific Multiple Reaction Monitoring (MRM) transitions (precursor ion -> product ion) for this compound need to be determined by infusing a standard solution.

    • Optimize declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for each transition.

3. Quantification

  • Prepare a calibration curve using a certified standard of this compound in a matrix-matched solvent.

  • Quantify this compound in the samples by comparing the peak area of the specific MRM transition to the calibration curve.

Method Validation

For both GC-MS and LC-MS/MS methods, a full validation should be performed according to ICH guidelines to ensure the reliability of the results.[7][8][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Overall Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing SampleCollection Sample Collection (e.g., Plant Tissue) Homogenization Homogenization (Cryogenic Grinding) SampleCollection->Homogenization Extraction Solvent Extraction (e.g., 80% Methanol) Homogenization->Extraction Purification Purification/Cleanup (Centrifugation/Filtration) Extraction->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization GC-MS Path LCMS LC-MS/MS Analysis Purification->LCMS LC-MS Path GCMS GC-MS Analysis Derivatization->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMS->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification DataReporting Data Reporting Quantification->DataReporting Detailed Workflow for GC-MS Analysis of this compound start Start: Homogenized Plant Sample extraction Add 80% Methanol Ultrasonicate 30 min start->extraction centrifuge1 Centrifuge at 14,000 rpm for 15 min extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporation Evaporate to Dryness (Nitrogen Stream) supernatant->evaporation derivatization Add Silylating Agent (BSTFA) & Pyridine Heat at 70°C for 60 min evaporation->derivatization gc_injection Inject 1 µL into GC-MS derivatization->gc_injection separation Chromatographic Separation (HP-5ms column) gc_injection->separation detection Mass Spectrometric Detection (EI, Scan/SIM) separation->detection end End: Data Analysis & Quantification detection->end Detailed Workflow for LC-MS/MS Analysis of this compound start Start: Homogenized Plant Sample extraction Add 80% Methanol Ultrasonicate 30 min start->extraction centrifuge1 Centrifuge at 14,000 rpm for 15 min extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant filtration Filter through 0.22 µm Syringe Filter supernatant->filtration lc_injection Inject 5 µL into LC-MS/MS filtration->lc_injection separation Chromatographic Separation (C18 column) lc_injection->separation detection Tandem MS Detection (ESI+, MRM) separation->detection end End: Data Analysis & Quantification detection->end

References

Application Notes and Protocols for Calystegine A3 in Glycosidase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calystegine A3 is a polyhydroxylated nortropane alkaloid found in various plants, including those of the Convolvulaceae and Solanaceae families.[1][2] Its structure, resembling that of monosaccharides, allows it to act as a competitive inhibitor of glycosidase enzymes.[2][3] These enzymes are critical for carbohydrate metabolism, and their inhibition is a key therapeutic strategy for managing conditions such as type 2 diabetes and certain lysosomal storage diseases. This document provides a detailed protocol for utilizing this compound in glycosidase inhibition assays, summarizes its known inhibitory activities, and illustrates its mechanism of action.

Data Presentation: Inhibitory Activity of this compound

This compound has demonstrated inhibitory activity against several glycosidases. The following table summarizes the available quantitative data on its inhibition constants (Ki) and provides context for its potency.

Glycosidase TargetEnzyme SourceInhibition Constant (Ki)Notes
β-GlucosidaseNot specified43 µMModerately good inhibitor.[3]
α-GalactosidaseNot specified190 µMWeak inhibitor.[3]
α-GalactosidaseCoffee Bean5.2 µM (for N-methylated A3)N-methylation significantly enhances inhibitory activity.[4]
β-GlucosidaseRat LiverSelective InhibitionSpecific Ki value not reported, but selective inhibition observed.[1]
Maltase (α-glucosidase)Human IntestinalLow in vitro inhibitionSpecific IC50/Ki not provided.[2]
Sucrase (α-glucosidase)Human IntestinalLow in vitro inhibitionSpecific IC50/Ki not provided.[2]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Solvent (e.g., double-distilled water, appropriate buffer)

  • Volumetric flask

  • Pipettes

  • Vortex mixer

Procedure:

  • To prepare a 1 mg/mL stock solution, accurately weigh 1 mg of this compound.

  • Transfer the solid to a 1 mL volumetric flask.

  • Add a small amount of the chosen solvent (e.g., 500 µL of double-distilled water) to dissolve the this compound.

  • Gently vortex the solution until the solid is completely dissolved.

  • Bring the final volume to 1 mL with the solvent.

  • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use. For enzymatic assays, the inhibitor is typically dissolved in the assay buffer.

Protocol for α-Glucosidase Inhibition Assay

This protocol is adapted from studies on human intestinal α-glucosidases and can be modified for other α-glucosidases.[5]

Materials:

  • α-Glucosidase enzyme (e.g., from Saccharomyces cerevisiae, human intestinal extract)

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound stock solution

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) to stop the reaction

Procedure:

  • Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of desired final concentrations (e.g., 10 µM to 500 µM).

  • In a 96-well microplate, add the following to each well:

    • Test wells: 50 µL of phosphate buffer, 25 µL of this compound dilution, and 25 µL of α-glucosidase solution.

    • Control well (no inhibitor): 75 µL of phosphate buffer and 25 µL of α-glucosidase solution.

    • Blank well: 100 µL of phosphate buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 100 µL of 1 M Na₂CO₃ to each well.

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test Well - Absorbance of Blank Well) / (Absorbance of Control Well - Absorbance of Blank Well)] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol for β-Glucosidase Inhibition Assay

This is a general protocol that can be used to assess the inhibitory activity of this compound against β-glucosidase.

Materials:

  • β-Glucosidase enzyme (e.g., from almonds, rat liver)

  • Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNP-Glc)

  • This compound stock solution

  • Citrate-phosphate buffer (e.g., 0.1 M, pH 5.0)

  • 96-well microplate

  • Microplate reader

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

Procedure:

  • Follow the same procedure for preparing serial dilutions of this compound as described for the α-glucosidase assay.

  • In a 96-well microplate, add the following to each well:

    • Test wells: 50 µL of citrate-phosphate buffer, 25 µL of this compound dilution, and 25 µL of β-glucosidase solution.

    • Control well (no inhibitor): 75 µL of citrate-phosphate buffer and 25 µL of β-glucosidase solution.

    • Blank well: 100 µL of citrate-phosphate buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Start the reaction by adding 25 µL of the pNP-Glc substrate solution to all wells.

  • Incubate the plate at 37°C for a suitable time (e.g., 20 minutes).

  • Terminate the reaction by adding 100 µL of 1 M Na₂CO₃ to each well.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value as described previously.

Mandatory Visualizations

Mechanism of Competitive Inhibition

The structural similarity of this compound to monosaccharides allows it to bind to the active site of glycosidases, thereby preventing the natural substrate from binding and being hydrolyzed. This is a classic example of competitive inhibition.

Glycosidase_Inhibition Enzyme Glycosidase (e.g., β-Glucosidase) EnzymeSubstrate Enzyme-Substrate Complex Enzyme->EnzymeSubstrate Binds EnzymeInhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->EnzymeInhibitor Binds Substrate Glycosidic Substrate (e.g., pNPG) Substrate->EnzymeSubstrate Product Hydrolyzed Product (e.g., p-Nitrophenol) CalystegineA3 This compound (Competitive Inhibitor) CalystegineA3->EnzymeInhibitor EnzymeSubstrate->Product Catalyzes

Caption: Competitive inhibition of glycosidase by this compound.

Experimental Workflow for Glycosidase Inhibition Assay

The following diagram outlines the key steps in a typical in vitro glycosidase inhibition assay using this compound.

Assay_Workflow Start Start PrepInhibitor Prepare this compound Serial Dilutions Start->PrepInhibitor PrepEnzyme Prepare Enzyme and Substrate Solutions Start->PrepEnzyme Incubate Pre-incubate Enzyme with this compound PrepInhibitor->Incubate PrepEnzyme->Incubate AddSubstrate Initiate Reaction with Substrate Incubate->AddSubstrate IncubateReaction Incubate at 37°C AddSubstrate->IncubateReaction StopReaction Stop Reaction (e.g., add Na₂CO₃) IncubateReaction->StopReaction Measure Measure Absorbance at 405 nm StopReaction->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze End End Analyze->End

Caption: Workflow for a typical glycosidase inhibition assay.

References

Calystegine A3: Applications in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Calystegine A3, a naturally occurring polyhydroxylated nortropane alkaloid found in various plants of the Solanaceae family, has garnered significant interest in metabolic research. Its structural similarity to monosaccharides allows it to function as a potent inhibitor of various glycosidase enzymes, making it a valuable tool for studying carbohydrate metabolism and a potential therapeutic agent for metabolic disorders.

One of the primary applications of this compound is in the investigation of metabolic pathways related to carbohydrate digestion and absorption. It has been shown to inhibit α-glucosidases, such as maltase and sucrase, which are key enzymes in the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting these enzymes, this compound can delay carbohydrate digestion and consequently lower postprandial blood glucose levels, a mechanism relevant to the management of type 2 diabetes. While studies have indicated low in vitro inhibition of human intestinal maltase and sucrase, its potential effects in more complex biological systems warrant further investigation.[1][2][3]

Beyond the gut, this compound has demonstrated inhibitory activity against other glycosidases, including β-glucosidase and α-galactosidase. Its ability to modulate the activity of these enzymes suggests broader applications in studying cellular metabolism and lysosomal storage disorders. For instance, its interaction with β-glucocerebrosidase, the enzyme deficient in Gaucher disease, has been a subject of research.[4] Studies have shown that this compound can bind to β-glucocerebrosidase and, in some cases, act as a pharmacological chaperone, helping to stabilize the enzyme and increase its activity in cells with certain mutations.[4]

Recent research has also unveiled the role of calystegines in modulating intracellular signaling pathways crucial for metabolic regulation. In human adipose-derived stem cells (HuASCs) cultured under hyperglycemic conditions, a total calystegine extract was found to restore the functionality of the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling pathway.[5][6] This pathway is central to insulin signaling and cellular growth, and its dysregulation is a hallmark of insulin resistance and type 2 diabetes. The ability of calystegines to promote this pathway highlights their potential in mitigating the cellular stress and dysfunction associated with hyperglycemia.[5][6]

The systemic availability of this compound appears to be limited, as suggested by studies using Caco-2 cell models, which are used to predict intestinal drug absorption.[2][3] This finding is crucial for designing in vivo studies and for the potential development of this compound as a therapeutic agent, suggesting that its primary effects might be localized to the gastrointestinal tract or that strategies to enhance its bioavailability may be necessary for systemic applications.

Quantitative Data

The inhibitory activity of this compound against various glycosidases has been quantified in several studies. The following table summarizes the available data for easy comparison.

Enzyme TargetOrganism/Cell LineInhibition DataReference
MaltaseHuman Intestinal (Caco-2 cells)Low inhibition at 119 µM and 476 µM[1][7]
SucraseHuman Intestinal (Caco-2 cells)Low inhibition at 119 µM and 476 µM[1][7]
β-GlucocerebrosidaseHuman LysosomalBinds to the active site, acts as a pharmacological chaperone[4]

Note: Specific IC50 or Ki values for human intestinal maltase and sucrase were not available in the cited literature; however, the concentrations at which low inhibition was observed are provided.

Experimental Protocols

In Vitro α-Glucosidase (Maltase and Sucrase) Inhibition Assay

This protocol is adapted from studies on the inhibition of human intestinal α-glucosidases.[1][3]

Objective: To determine the inhibitory effect of this compound on maltase and sucrase activity in a human intestinal cell line model (Caco-2).

Materials:

  • This compound

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Maltose and Sucrose (Substrates)

  • Glucose oxidase-peroxidase reagent (for glucose quantification)

  • 96-well microplates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture and Lysate Preparation:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

    • Once confluent, wash the cells with PBS and harvest them.

    • Lyse the cells to prepare a cell extract containing the intestinal enzymes.

  • Inhibition Assay:

    • In a 96-well microplate, add the following to each well:

      • Caco-2 cell extract

      • This compound at desired concentrations (e.g., 119 µM and 476 µM) or vehicle control.

      • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the substrate (maltose or sucrose) to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

  • Quantification of Glucose Production:

    • Stop the reaction (e.g., by heat inactivation).

    • Measure the amount of glucose produced using a glucose oxidase-peroxidase-based colorimetric assay.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • If a dose-response is observed, calculate the IC50 value.

Analysis of PI3K/AKT/mTOR Signaling Pathway Activation in Adipose-Derived Stem Cells

This protocol is based on a study investigating the effects of calystegines on human adipose-derived stem cells (HuASCs) under hyperglycemic conditions.[5][6]

Objective: To determine if this compound can restore the PI3K/AKT/mTOR signaling pathway in HuASCs exposed to high glucose.

Materials:

  • This compound

  • Human Adipose-Derived Stem Cells (HuASCs)

  • Mesenchymal stem cell growth medium

  • High-glucose cell culture medium

  • Lysis buffer for protein extraction

  • Primary antibodies against: p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture HuASCs in mesenchymal stem cell growth medium.

    • Induce a hyperglycemic state by exposing the cells to high-glucose medium.

    • Treat the hyperglycemic cells with this compound at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

  • Protein Extraction:

    • After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration in each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of PI3K, AKT, and mTOR overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their respective total protein levels.

    • Compare the phosphorylation status of PI3K, AKT, and mTOR in this compound-treated cells to the untreated hyperglycemic control cells.

Visualizations

PI3K_AKT_mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR Binds PI3K PI3K IR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CalystegineA3 This compound CalystegineA3->PI3K Promotes Hyperglycemia Hyperglycemia Hyperglycemia->PI3K Inhibits

Caption: this compound promotes the PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow_Enzyme_Inhibition start Start prepare_reagents Prepare Caco-2 Cell Lysate, Substrates, and this compound Solutions start->prepare_reagents assay_setup Set up 96-well plate: - Cell Lysate - this compound (or vehicle) - Pre-incubate prepare_reagents->assay_setup add_substrate Add Substrate (Maltose/Sucrose) and Incubate assay_setup->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction measure_glucose Measure Glucose Production (Colorimetric Assay) stop_reaction->measure_glucose analyze_data Calculate % Inhibition and IC50 measure_glucose->analyze_data end End analyze_data->end

Caption: Workflow for α-Glucosidase Inhibition Assay.

References

Application Notes and Protocols: Utilizing Calystegine A3 for Lysosomal Storage Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomal storage diseases (LSDs) are a group of over 70 inherited metabolic disorders caused by defects in lysosomal function, most commonly due to deficient or absent lysosomal enzymes. This deficiency leads to the accumulation of undegraded substrates within lysosomes, resulting in cellular dysfunction and a wide range of clinical manifestations. Gaucher disease, one of the most prevalent LSDs, arises from mutations in the GBA1 gene, which codes for the lysosomal enzyme acid β-glucosidase (GCase). This leads to the accumulation of glucosylceramide in various tissues.

Pharmacological chaperone therapy (PCT) is an emerging therapeutic strategy for LSDs, particularly those caused by missense mutations that result in misfolded but potentially functional enzymes.[1] Pharmacological chaperones are small molecules that can bind to and stabilize these mutant enzymes, facilitating their correct folding and trafficking from the endoplasmic reticulum to the lysosome, thereby increasing residual enzyme activity.[2][3]

Calystegine A3, a polyhydroxylated nortropane alkaloid found in plants of the Solanaceae family, has been identified as a potent competitive inhibitor of β-glucosidases.[4] Its structural resemblance to the natural substrate of GCase allows it to act as a pharmacological chaperone for certain mutant forms of the enzyme. These application notes provide detailed protocols and data for researchers utilizing this compound as a tool to study Gaucher disease and other LSDs involving β-glucosidase deficiencies.

Mechanism of Action of this compound as a Pharmacological Chaperone

This compound functions as an active-site-specific chaperone. It binds to the catalytic site of both wild-type and mutant GCase. This binding stabilizes the protein's conformation, protecting it from premature degradation by the endoplasmic reticulum-associated degradation (ERAD) pathway. The stabilized enzyme can then be trafficked through the Golgi apparatus to the lysosomes. Once in the acidic environment of the lysosome, the lower pH and the high concentration of the natural substrate (glucosylceramide) facilitate the dissociation of this compound from the enzyme's active site, allowing the restored GCase to carry out its catalytic function. Molecular docking studies have shown that this compound binds to the active site of β-glucocerebrosidase in a specific orientation that effectively stabilizes the enzyme.[5]

Pharmacological Chaperone Mechanism of Action cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) mutant_gcase Misfolded Mutant GCase chaperoned_gcase Stabilized GCase- This compound Complex mutant_gcase->chaperoned_gcase Binding & Stabilization erad ER-Associated Degradation (ERAD) mutant_gcase->erad Degradation calystegine_a3 This compound calystegine_a3->chaperoned_gcase Binding & Stabilization trafficking Trafficking chaperoned_gcase->trafficking Transport active_gcase Active GCase trafficking->active_gcase Delivery & Dissociation dissociated_calystegine This compound product Glucose + Ceramide (Products) active_gcase->product Substrate Degradation substrate Glucosylceramide (Substrate)

Caption: Mechanism of this compound as a pharmacological chaperone for mutant GCase.

Quantitative Data

The following tables summarize the inhibitory and chaperone activities of this compound from published studies.

Table 1: In Vitro Inhibition of Human Glucocerebrosidase by this compound

CompoundIC50 (µM)Reference
This compound25[6]

IC50 values were determined using 4MU-β-Glu as a substrate in 0.1 M citrate buffer (pH 5.2).

Table 2: Chaperone Activity of this compound in Gaucher Disease Fibroblasts (N370S homozygous)

CompoundConcentration for Max. Activity Increase (Casc) (µM)Fold Increase in GCase ActivityReference
This compound10~1.5[6]

Gaucher fibroblasts were cultured with this compound for 5 days before the determination of GCase activity.

Experimental Protocols

Protocol 1: Culturing and Treating Human Fibroblasts with this compound

This protocol describes the maintenance of human fibroblast cell lines derived from Gaucher disease patients and their treatment with this compound.

Materials:

  • Human skin fibroblasts from a Gaucher disease patient (e.g., homozygous for the N370S mutation) and a healthy control.

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture flasks, plates, and other sterile consumables

Procedure:

  • Cell Culture:

    • Culture fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Passage the cells upon reaching confluency using Trypsin-EDTA.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C.

  • Treatment of Fibroblasts:

    • Plate the fibroblasts in 24-well plates at a suitable density.

    • Allow the cells to attach overnight.

    • The next day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1 µM, 10 µM, 50 µM). Prepare dilutions from the stock solution. The final DMSO concentration in the media should be less than 0.1%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the cells for 5 days. Replace the medium with fresh medium containing this compound every 2-3 days.

Fibroblast Treatment Workflow start Start culture Culture Gaucher & Control Fibroblasts start->culture plate Plate Cells in 24-well Plates culture->plate attach Allow Cells to Attach (Overnight) plate->attach prepare_drug Prepare this compound Dilutions in Media attach->prepare_drug treat Replace Media with This compound or Vehicle attach->treat prepare_drug->treat incubate Incubate for 5 Days (Refresh media at day 2/3) treat->incubate harvest Harvest Cells for Downstream Assays incubate->harvest end End harvest->end

Caption: Experimental workflow for treating fibroblasts with this compound.

Protocol 2: In Situ β-Glucosidase Activity Assay in Intact Fibroblasts

This protocol measures GCase activity directly in intact cells, which is crucial for evaluating the efficacy of pharmacological chaperones.[7]

Materials:

  • Treated and control fibroblasts in 24-well plates (from Protocol 1)

  • Dulbecco's PBS (DPBS), pH 7.2

  • 0.2 M Acetate buffer, pH 4.0

  • 5 mM 4-methylumbelliferyl β-D-glucoside (4-MUG) substrate solution

  • 0.2 M Glycine buffer, pH 10.8

  • Fluorometer or plate reader capable of measuring fluorescence at Ex/Em = 365/445 nm.

Procedure:

  • After the 5-day incubation with this compound, remove the culture medium from the 24-well plates.

  • Wash the cell monolayers twice with DPBS.

  • Add 80 µL of PBS and 80 µL of 0.2 M acetate buffer (pH 4.0) to each well.

  • Initiate the enzymatic reaction by adding 100 µL of 5 mM 4-MUG substrate to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding 2 mL of 0.2 M glycine buffer (pH 10.8) to each well. This also lyses the cells.

  • Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorometer (Ex/Em = 365/445 nm).

  • Determine the protein concentration in each well to normalize the fluorescence readings.

  • Calculate the GCase activity as pmol of 4-MU released per hour per mg of protein.

Protocol 3: β-Glucosidase Activity Assay in Cell Lysates

This protocol is for measuring GCase activity in cell homogenates.

Materials:

  • Treated and control fibroblasts

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • 0.1 M Citrate buffer, pH 5.2

  • 4-methylumbelliferyl β-D-glucoside (4-MUG)

  • 0.1% Triton X-100

  • 0.2% Taurodeoxycholic acid

  • 0.2 M Glycine buffer, pH 10.8

  • BCA or Bradford protein assay kit

  • Fluorometer

Procedure:

  • Harvest the treated and control cells and wash with PBS.

  • Lyse the cells in lysis buffer on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add a specific amount of protein lysate (e.g., 10-20 µg) to each well.

  • Add 0.1 M citrate buffer (pH 5.2) containing 0.1% Triton X-100 and 0.2% taurodeoxycholic acid.

  • Start the reaction by adding the 4-MUG substrate.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction with 0.2 M glycine buffer (pH 10.8).

  • Measure the fluorescence as described in Protocol 2.

  • Calculate the specific activity (pmol/hr/mg protein).

GCase Activity Assay Workflow cluster_insitu In Situ Assay cluster_lysate Lysate Assay start Start with Treated Cells wash_cells Wash Cells with PBS start->wash_cells lyse_cells Lyse Cells & Quantify Protein start->lyse_cells add_buffer Add Acetate Buffer (pH 4.0) wash_cells->add_buffer add_substrate_insitu Add 4-MUG Substrate add_buffer->add_substrate_insitu incubate_insitu Incubate at 37°C add_substrate_insitu->incubate_insitu stop_insitu Stop Reaction with Glycine Buffer (pH 10.8) incubate_insitu->stop_insitu measure Measure Fluorescence (Ex/Em = 365/445 nm) stop_insitu->measure add_lysate Add Lysate to Plate lyse_cells->add_lysate add_buffer_lysate Add Citrate Buffer (pH 5.2) with Detergents add_lysate->add_buffer_lysate add_substrate_lysate Add 4-MUG Substrate add_buffer_lysate->add_substrate_lysate incubate_lysate Incubate at 37°C add_substrate_lysate->incubate_lysate stop_lysate Stop Reaction with Glycine Buffer (pH 10.8) incubate_lysate->stop_lysate stop_lysate->measure normalize Normalize to Protein Concentration measure->normalize calculate Calculate Specific Activity normalize->calculate end End calculate->end

Caption: Workflow for β-Glucosidase activity assays.

Off-Target Effects and Toxicity

While this compound shows promise as a pharmacological chaperone for GCase, it is important to consider its potential off-target effects. Calystegines are known to inhibit other glycosidases, which could lead to unintended cellular consequences. For instance, this compound has been shown to inhibit rat liver β-glucosidase activity.[4][8] However, studies in mice with high doses of this compound showed only minimal hepatic changes.[9] The available toxicological data in rodents is limited and may not fully represent potential chronic toxicity in humans. Therefore, when using this compound in research, it is advisable to include assays to monitor the activity of other relevant glycosidases and to assess overall cell viability and health.

Conclusion

This compound is a valuable research tool for studying lysosomal storage diseases, particularly Gaucher disease. Its ability to act as a pharmacological chaperone and increase the residual activity of mutant GCase provides a basis for investigating the potential of this therapeutic strategy. The protocols outlined in these application notes offer a starting point for researchers to explore the effects of this compound in relevant cellular models. Careful consideration of dose-response relationships and potential off-target effects is essential for the accurate interpretation of experimental results.

References

Calystegine A3: Application Notes and Protocols for In Vitro and In Vivo Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calystegine A3 is a polyhydroxylated nortropane alkaloid found in various plants, including those of the Calystegia and Solanaceae families.[1] Its structure, mimicking that of monosaccharides, confers upon it the ability to act as a competitive inhibitor of various glycosidase enzymes. This inhibitory action is the primary mechanism underlying its biological effects, which range from potential therapeutic applications to toxicological concerns related to lysosomal storage disorders.[2][3]

These application notes provide a comprehensive guide for the design of in vitro and in vivo experiments utilizing this compound. The protocols and data presented herein are intended to facilitate research into the therapeutic potential of this compound in areas such as metabolic diseases, oncology, and neuroprotection.

Mechanism of Action

The principal mechanism of action of this compound is the competitive inhibition of glycosidase enzymes. By binding to the active site of these enzymes, this compound prevents the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates. The specificity and potency of this inhibition vary depending on the specific glycosidase and its biological source.[1][4]

One key signaling pathway that has been shown to be modulated by a mixture of calystegines, including A3, is the PI3K/AKT/mTOR pathway .[5] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. By promoting this pathway, calystegines may exert protective effects against cellular dysfunction induced by conditions such as hyperglycemia.[5]

Calystegine_A3_Signaling_Pathway Calystegine_A3 This compound Glycosidases Glycosidases (e.g., α-galactosidase) Calystegine_A3->Glycosidases Inhibition PI3K PI3K Calystegine_A3->PI3K Activation* Product Hydrolyzed Product Glycosidases->Product AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Metabolism Cell Growth, Survival, Metabolism mTOR->Cell_Metabolism Substrate Glycosidic Substrate Substrate->Glycosidases Hydrolysis caption *Activation of the PI3K/AKT/mTOR pathway has been observed with a mixture of calystegines. In_Vitro_Workflow_Calystegine_A3 start Start enzyme_assay Glycosidase Inhibition Assay (Primary Screening) start->enzyme_assay cell_viability Cell Viability/Cytotoxicity Assay (e.g., MTT, Resazurin) enzyme_assay->cell_viability mechanistic_studies Mechanistic Studies cell_viability->mechanistic_studies western_blot Western Blot (PI3K/AKT/mTOR pathway) mechanistic_studies->western_blot anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine production) mechanistic_studies->anti_inflammatory neuroprotection Neuroprotection Assays (e.g., Oxidative stress models) mechanistic_studies->neuroprotection end End western_blot->end anti_inflammatory->end neuroprotection->end In_Vivo_Workflow_Calystegine_A3 start Start animal_model Animal Model Selection (e.g., Mice, Rats) start->animal_model dosing Dose and Administration Route Determination (Based on in vitro data and literature) animal_model->dosing acute_toxicity Acute Toxicity Study (Single high dose) dosing->acute_toxicity subchronic_toxicity Subchronic Toxicity Study (Repeated dosing) dosing->subchronic_toxicity efficacy_study Efficacy Study (Disease model) dosing->efficacy_study monitoring Monitoring (Clinical signs, body weight) acute_toxicity->monitoring subchronic_toxicity->monitoring efficacy_study->monitoring endpoint Endpoint Analysis (Histopathology, Biomarkers) monitoring->endpoint end End endpoint->end

References

Application Notes and Protocols: Calystegine A3 as a Pharmacological Chaperone for Gaucher's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher's disease is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme β-glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages, leading to a range of clinical manifestations affecting the spleen, liver, bones, and in some cases, the central nervous system.[1] Pharmacological chaperone therapy is an emerging therapeutic strategy that utilizes small molecules to bind to and stabilize mutant enzymes, facilitating their proper folding and trafficking to the lysosome, thereby increasing residual enzyme activity.[2]

Calystegine A3, a polyhydroxylated nortropane alkaloid found in plants of the Solanaceae and Convolvulaceae families, has been identified as a potent inhibitor of GCase and acts as a pharmacological chaperone for certain GCase mutations.[3] These application notes provide a summary of the available data on this compound's efficacy and detailed protocols for key experiments to evaluate its potential as a therapeutic agent for Gaucher's disease.

Data Presentation

The following tables summarize the quantitative data available for this compound and other relevant pharmacological chaperones for Gaucher's disease.

Table 1: In Vitro Efficacy of this compound in Gaucher Disease Models

CompoundCell Line (Mutation)ParameterValueReference
This compoundFibroblasts (N370S/N370S)GCase Activity Enhancement1.3 - 2.1 fold increase[3]

Table 2: Comparative Efficacy of Other Pharmacological Chaperones

CompoundCell Line (Mutation)ParameterValueReference
IsofagomineFibroblasts (N370S/N370S)GCase Activity Enhancement~2-fold increase[3]
AmbroxolFibroblasts (N370S/N370S)GCase Activity Enhancement1.5-fold increase[4]
Compound 9 Fibroblasts (N188S/G193W)GCase Activity Enhancement6-fold increase at 50 µM[4]
Compound 20a Fibroblasts (L444P/L444P)GCase Activity Enhancement1.8-fold increase (80% activity rescue)[4]
Compound 45 Fibroblasts (N370S/N370S)GCase Activity Enhancement2-fold increase at 10 µM[4]

Experimental Protocols

GCase Activity Assay in Patient-Derived Fibroblasts

This protocol describes the measurement of β-glucocerebrosidase (GCase) activity in cultured fibroblasts from Gaucher's disease patients treated with a pharmacological chaperone, using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials:

  • Patient-derived fibroblasts (e.g., N370S or L444P homozygous)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (or other pharmacological chaperone)

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer: 0.25 M sucrose, 1 mM EDTA, 1% Triton X-100, pH 7.4

  • Assay Buffer: 0.1 M citrate/0.2 M phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate

  • 4-MUG Substrate Solution: 3.3 mM 4-methylumbelliferyl-β-D-glucopyranoside in Assay Buffer

  • Stop Solution: 0.5 M NaOH/glycine buffer, pH 10.4

  • 96-well black, clear-bottom plates

  • Fluorometer (Excitation: 365 nm, Emission: 445 nm)

Procedure:

  • Cell Culture and Treatment:

    • Plate patient fibroblasts in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO2.

    • Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for 4-5 days. Include an untreated control.

  • Cell Lysis:

    • After treatment, wash the cells twice with PBS.

    • Add 50 µL of Lysis Buffer to each well and incubate on ice for 10 minutes.

    • Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Enzymatic Reaction:

    • In a new 96-well black plate, add 10 µL of cell lysate to each well.

    • Add 50 µL of the 4-MUG Substrate Solution to each well to start the reaction.

    • Incubate the plate at 37°C for 1 hour.

  • Stopping the Reaction and Fluorescence Measurement:

    • Add 100 µL of Stop Solution to each well.

    • Measure the fluorescence on a fluorometer with excitation at 365 nm and emission at 445 nm.

  • Data Analysis:

    • Normalize the fluorescence readings to the protein concentration of each lysate.

    • Calculate the fold increase in GCase activity in treated cells compared to untreated controls.

Glucosylceramide Quantification by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol outlines the extraction and quantification of glucosylceramide from cultured fibroblasts to assess substrate reduction following treatment with a pharmacological chaperone.

Materials:

  • Treated and untreated patient-derived fibroblasts

  • Methanol, Chloroform, Water (HPLC grade)

  • Internal Standard (e.g., C12:0-glucosylceramide)

  • HPLC system coupled to a tandem mass spectrometer

  • C18 reverse-phase HPLC column

Procedure:

  • Lipid Extraction:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in a known volume of water.

    • Add the internal standard.

    • Perform a two-phase lipid extraction by adding methanol and chloroform in a stepwise manner (e.g., final ratio of 2:1:0.8 chloroform:methanol:water).

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Preparation for HPLC-MS/MS:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an HPLC vial.

  • HPLC-MS/MS Analysis:

    • Inject the sample onto the C18 column.

    • Use a gradient elution with mobile phases such as water with formic acid and acetonitrile/isopropanol with formic acid to separate the different glucosylceramide species.

    • The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each glucosylceramide isoform and the internal standard.

  • Data Analysis:

    • Create a standard curve using known concentrations of glucosylceramide.

    • Quantify the amount of glucosylceramide in each sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Calculate the percentage reduction in glucosylceramide levels in treated cells compared to untreated controls.

Visualizations

Mechanism of Action of this compound

GCase_Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (pH ~4.5-5.0) mutant_GCase Misfolded Mutant GCase complex GCase-Calystegine A3 Complex (Stabilized) mutant_GCase->complex degradation Proteasomal Degradation mutant_GCase->degradation ER-Associated Degradation (ERAD) chaperone This compound chaperone->complex golgi_complex Further Processing and Trafficking complex->golgi_complex Transport active_GCase Active GCase golgi_complex->active_GCase Transport to Lysosome dissociated_chaperone This compound active_GCase->dissociated_chaperone Dissociation at acidic pH product Glucose + Ceramide active_GCase->product substrate Glucosylceramide

Caption: Mechanism of this compound as a pharmacological chaperone for mutant GCase.

Experimental Workflow for Evaluating Pharmacological Chaperones

Experimental_Workflow cluster_assays Biochemical and Functional Assays start Start: Gaucher Patient Fibroblast Culture treatment Treatment with This compound (Dose-Response) start->treatment control Untreated Control start->control gcase_activity GCase Activity Assay (4-MUG Substrate) treatment->gcase_activity substrate_quant Glucosylceramide Quantification (LC-MS/MS) treatment->substrate_quant trafficking Immunofluorescence (GCase & Lysosomal Marker) treatment->trafficking control->gcase_activity control->substrate_quant control->trafficking data_analysis Data Analysis and Comparison to Control gcase_activity->data_analysis substrate_quant->data_analysis trafficking->data_analysis conclusion Conclusion on Efficacy of this compound data_analysis->conclusion

Caption: Workflow for assessing the efficacy of this compound in vitro.

Signaling Pathway Context: Lysosomal Dysfunction in Gaucher's Disease

Gaucher_Pathway cluster_GBA1 GBA1 Gene cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome cluster_Cellular_Effects Downstream Cellular Effects GBA1_mutation Mutations (e.g., N370S, L444P) misfolded_GCase Misfolded GCase GBA1_mutation->misfolded_GCase ERAD ER-Associated Degradation misfolded_GCase->ERAD Increased Degradation reduced_GCase Reduced Lysosomal GCase misfolded_GCase->reduced_GCase Reduced Trafficking GlcCer_accumulation Glucosylceramide Accumulation reduced_GCase->GlcCer_accumulation Leads to lysosomal_dysfunction Lysosomal Dysfunction GlcCer_accumulation->lysosomal_dysfunction inflammation Inflammation lysosomal_dysfunction->inflammation autophagy_impairment Impaired Autophagy lysosomal_dysfunction->autophagy_impairment cell_death Apoptosis lysosomal_dysfunction->cell_death

Caption: Cellular consequences of GBA1 mutations leading to Gaucher's disease.

References

Application Notes and Protocols: Synthesis of Calystegine A3 Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calystegines are a class of polyhydroxylated nortropane alkaloids that mimic the structure of monosaccharides.[1] This structural similarity allows them to act as potent inhibitors of various glycosidases, enzymes that play crucial roles in a wide range of biological processes.[2] The inhibition of specific glycosidases is a promising strategy for the development of therapeutic agents for various diseases, including diabetes, viral infections, and lysosomal storage disorders. Calystegine A3, in particular, has garnered significant interest as a scaffold for the development of novel glycosidase inhibitors. This document provides detailed protocols for the synthesis of this compound analogues and methods for evaluating their biological activity, aiming to facilitate drug discovery efforts in this area.

A versatile and efficient strategy for the synthesis of this compound analogues involves a multi-step sequence starting from readily available carbohydrate precursors. Key transformations in this synthetic route include the formation of a mannose-derived nitrone, a stereoselective Grignard addition to introduce side-chain diversity, a ring-closing metathesis (RCM) to construct the core bicyclic structure, and subsequent functionalization and deprotection steps to yield the final analogues.[3][4]

Data Presentation

The following table summarizes the glycosidase inhibitory activity of this compound and some of its analogues. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of more potent and selective inhibitors.

CompoundTarget EnzymeInhibition Constant (Kᵢ)Inhibitory Concentration (IC₅₀)CommentsReference
This compoundRat liver β-glucosidase--Selective inhibition observed.[5]
This compoundHuman intestinal maltase--Low in vitro inhibition.[6][6]
This compoundHuman intestinal sucrase--Low in vitro inhibition.[6][6]
N-methyl-Calystegine A3Coffee bean α-galactosidase5.2 µM-N-methylation markedly enhanced inhibition.[5]
N-methyl-Calystegine A3β-glucosidase--N-methylation almost eliminated inhibitory potential.[5]
Analogue 36α-mannosidase--Significant noncompetitive inhibition.[3][4]
Analogue 36N-acetyl-β-D-glucosaminidase--Significant noncompetitive inhibition.[3][4]
Analogue 40α-mannosidase--Significant noncompetitive inhibition.[3][4]
Analogue 40N-acetyl-β-D-glucosaminidase--Significant noncompetitive inhibition.[3][4]

Experimental Protocols

I. Synthesis of a this compound Analogue

This protocol describes a representative synthesis of a this compound analogue starting from D-mannose. The key steps are illustrated in the workflow diagram below.

A. Synthesis of Mannose-Derived Nitrone

  • Protection of D-Mannose: D-mannose is first protected to ensure regioselectivity in subsequent reactions. A common method is the formation of a di-acetonide derivative.

  • Oxidative Cleavage: The protected mannose is subjected to oxidative cleavage to yield an aldehyde.

  • Condensation with N-benzylhydroxylamine: The resulting aldehyde is condensed with N-benzylhydroxylamine to form the corresponding nitrone.[3]

B. Stereoselective Grignard Addition

  • To a solution of the mannose-derived nitrone in an anhydrous solvent (e.g., THF) at a low temperature (e.g., -78 °C), add the desired Grignard reagent (e.g., vinylmagnesium bromide) dropwise.[3][7]

  • The reaction is stirred at this temperature for a specified time until completion, monitored by TLC.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product, a hydroxylamine with a newly introduced side chain, is extracted with an organic solvent and purified by column chromatography.

C. Ring-Closing Metathesis (RCM)

  • The diene obtained from the Grignard reaction is dissolved in an appropriate solvent (e.g., dichloromethane).

  • A solution of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) is added to the solution.[8][9][10]

  • The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC).[11]

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the bicyclic alkene.

D. syn-Dihydroxylation

  • The bicyclic alkene is dissolved in a mixture of acetone and water.

  • N-methylmorpholine N-oxide (NMO) is added, followed by a catalytic amount of osmium tetroxide (Upjohn dihydroxylation).[12][13][14][15][16]

  • The reaction is stirred at room temperature until completion.

  • The reaction is quenched with a saturated aqueous solution of sodium sulfite.

  • The product, a protected this compound analogue, is extracted and purified.

E. Global Deprotection

  • The protected this compound analogue is dissolved in a solution of trifluoroacetic acid (TFA) and a scavenger (e.g., triisopropylsilane) in a suitable solvent like dichloromethane.[17][18][19][20]

  • The reaction mixture is stirred at room temperature for a few hours.[21]

  • The solvent and excess TFA are removed under reduced pressure.

  • The crude product is purified by ion-exchange chromatography or crystallization to afford the final this compound analogue.

II. Glycosidase Inhibition Assay Protocols

A. α-Mannosidase Inhibition Assay

  • Prepare a solution of α-mannosidase in an appropriate buffer (e.g., sodium acetate buffer, pH 4.5).

  • Prepare a solution of the substrate, p-nitrophenyl-α-D-mannopyranoside, in the same buffer.

  • Prepare various concentrations of the this compound analogue inhibitor.

  • In a 96-well plate, add the enzyme solution, the inhibitor solution (or buffer for control), and pre-incubate for a specified time at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding the substrate solution.

  • After a set incubation time, stop the reaction by adding a basic solution (e.g., sodium carbonate).

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

B. N-acetyl-β-D-glucosaminidase Inhibition Assay

  • Prepare a solution of N-acetyl-β-D-glucosaminidase in a suitable buffer (e.g., citrate buffer, pH 4.5).

  • Prepare a solution of the substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide, in the same buffer.

  • Prepare various concentrations of the this compound analogue inhibitor.

  • Follow the same procedure as the α-mannosidase assay (steps 4-7) to determine the inhibitory activity.

Visualizations

G cluster_synthesis Synthetic Workflow for this compound Analogues start D-Mannose protection Protection start->protection cleavage Oxidative Cleavage protection->cleavage nitrone Nitrone Formation cleavage->nitrone grignard Grignard Addition (Side-chain Introduction) nitrone->grignard rcm Ring-Closing Metathesis (Bicyclic Core Formation) grignard->rcm dihydroxylation syn-Dihydroxylation rcm->dihydroxylation deprotection Global Deprotection dihydroxylation->deprotection final_product This compound Analogue deprotection->final_product

Caption: General synthetic workflow for this compound analogues.

G cluster_inhibition Mechanism of Glycosidase Inhibition enzyme Glycosidase (Active Site) binding Binding to Active Site enzyme->binding substrate Glycoside Substrate substrate->binding analogue This compound Analogue (Transition-State Mimic) analogue->binding inhibition Inhibition of Substrate Hydrolysis binding->inhibition Competitive Binding no_product No Product Formation inhibition->no_product

Caption: Competitive inhibition of glycosidase by a this compound analogue.

References

Application Notes and Protocols: The Role of Calystegine A3 in the PI3K/AKT/mTOR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calystegine A3 is a polyhydroxylated nortropane alkaloid found in various plant species, including those of the Calystegia and Solanum families. Structurally similar to sugars, calystegines are known inhibitors of glycosidase enzymes.[1][2][3] Recent research has uncovered a potential role for calystegines in modulating key cellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a critical regulator of diverse cellular processes such as cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of the PI3K/AKT/mTOR pathway is implicated in a variety of diseases, including cancer and metabolic disorders.[4][6]

These application notes provide an overview of the current understanding of how calystegines, including this compound, may influence the PI3K/AKT/mTOR pathway and offer detailed protocols for researchers to investigate these effects. The information presented is primarily based on a study investigating the effects of a calystegine extract on human adipose-derived stromal stem cells (ASCs) under hyperglycemic conditions.

Mechanism of Action: Promotion of the PI3K/AKT/mTOR Pathway

Recent findings suggest that a total calystegine extract, containing this compound among other isomers, can exert a protective effect on human adipose-derived stromal stem cells (HuASCs) under high glucose conditions by promoting the PI3K/AKT/mTOR signaling pathway.[1][7][8] In a state of hyperglycemia-induced cellular stress, which can lead to oxidative stress, inflammation, and apoptosis, treatment with a calystegine extract was found to restore the function of this crucial metabolic pathway.[1][7] This protective mechanism involves the increased expression of key proteins in the pathway: PI3K, AKT, and mTOR.[8]

The PI3K/AKT/mTOR pathway is a cascade of intracellular signaling events. It is typically initiated by the activation of receptor tyrosine kinases on the cell surface, leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates AKT. Activated AKT, in turn, can phosphorylate and activate mTOR, which then regulates downstream targets involved in protein synthesis and cell growth.

The observed effect of the calystegine extract suggests a potential therapeutic application for conditions associated with cellular stress and impaired PI3K/AKT/mTOR signaling. However, it is important to note that these studies were conducted using a total calystegine extract, and further research is required to elucidate the specific role and potency of isolated this compound in this pathway.

Quantitative Data Summary

The following table summarizes the reported effects of a total calystegine extract on the expression of key PI3K/AKT/mTOR pathway proteins in human adipose-derived stromal stem cells under hyperglycemic conditions. The data is based on RT-qPCR and Western blot analyses as mentioned in the source literature.

Target ProteinTreatment GroupChange in Expression (mRNA)Change in Expression (Protein)Reference
PI3K Calystegine ExtractIncreasedIncreased[8]
AKT Calystegine ExtractIncreasedIncreased[8]
mTOR Calystegine ExtractIncreasedIncreased[8]

Note: The exact fold-change or percentage increase was not available in the referenced abstract. Researchers are encouraged to perform quantitative analysis to determine the precise dose-dependent effects of this compound.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to investigate the role of this compound in the PI3K/AKT/mTOR pathway.

Protocol 1: Cell Culture and Treatment

This protocol describes the culture of human adipose-derived stromal stem cells (HuASCs) and subsequent treatment with this compound.

Materials:

  • Human Adipose-Derived Stromal Stem Cells (HuASCs)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (dissolved in a suitable solvent, e.g., sterile water or DMSO)

  • 6-well or 96-well cell culture plates

Procedure:

  • Cell Culture: Culture HuASCs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in 6-well plates (for Western blotting) or 96-well plates (for cell viability assays) at a density of 1 x 10^5 cells/mL. Allow the cells to adhere and grow for 24 hours.

  • Induction of Hyperglycemic Stress (Optional): To mimic the conditions of the reference study, replace the normal growth medium with a high-glucose medium (e.g., DMEM with 25 mM D-glucose) for 24 hours prior to treatment.

  • This compound Treatment: Prepare a stock solution of this compound. On the day of the experiment, dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control group (medium with the solvent used to dissolve this compound).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

Protocol 2: Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins

This protocol details the procedure for analyzing the protein expression and phosphorylation status of PI3K, AKT, and mTOR.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-PI3K, anti-phospho-PI3K, anti-AKT, anti-phospho-AKT (Ser473), anti-mTOR, anti-phospho-mTOR (Ser2448), anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and add the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on cell viability.

Materials:

  • Cells cultured and treated in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Treatment: Following the treatment period with this compound, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control group.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream Downstream Effectors (Protein Synthesis, Cell Growth) mTOR->Downstream Regulation CalystegineA3 This compound CalystegineA3->PI3K Promotes Expression CalystegineA3->AKT Promotes Expression CalystegineA3->mTOR Promotes Expression

Caption: this compound's potential promotion of the PI3K/AKT/mTOR pathway.

Experimental Workflow: Investigating this compound's Effect

Experimental_Workflow Start Start: Cell Culture (e.g., HuASCs) Treatment Treatment with This compound Start->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Harvesting Cell Harvesting and Lysis Incubation->Harvesting Analysis Analysis Harvesting->Analysis WesternBlot Western Blot (PI3K, AKT, mTOR expression & phosphorylation) Analysis->WesternBlot Protein Analysis ViabilityAssay Cell Viability Assay (e.g., MTT) Analysis->ViabilityAssay Cell Health End End: Data Interpretation WesternBlot->End ViabilityAssay->End

Caption: Workflow for studying this compound's effects on cells.

Conclusion and Future Directions

The available evidence suggests that calystegines, as a class of compounds, can positively modulate the PI3K/AKT/mTOR pathway, particularly under conditions of cellular stress. This opens up exciting avenues for research into the therapeutic potential of this compound for a range of diseases. Future studies should focus on:

  • Investigating the effects of highly purified this compound to determine its specific activity.

  • Conducting dose-response studies to establish the optimal concentration range for its biological effects.

  • Elucidating the precise molecular mechanism by which this compound promotes the expression of PI3K, AKT, and mTOR.

  • Exploring the efficacy of this compound in various in vitro and in vivo disease models where the PI3K/AKT/mTOR pathway is dysregulated.

These detailed application notes and protocols provide a solid foundation for researchers to embark on or advance their investigations into the fascinating biological activities of this compound.

References

Investigating the Anti-inflammatory Effects of Calystegine A3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the potential anti-inflammatory properties of Calystegine A3, a naturally occurring nortropane alkaloid. The information is intended to guide researchers in the systematic evaluation of this compound's mechanism of action and its effects on key inflammatory pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery.

This compound, a polyhydroxylated alkaloid found in plants of the Convolvulaceae and Solanaceae families, has emerged as a compound of interest due to the recognized anti-inflammatory properties of the broader calystegine class. Studies on calystegine mixtures have suggested their potential to modulate inflammatory responses by reducing pro-inflammatory cytokines and mitigating cellular stress. This document outlines detailed experimental procedures to specifically assess the anti-inflammatory effects of this compound.

Key Signaling Pathways in Inflammation

The anti-inflammatory activity of many natural compounds is often attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Signaling Pathway: This pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to a wide range of stimuli. Activation of these kinases through phosphorylation cascades can lead to the activation of transcription factors, such as AP-1, which, in conjunction with NF-κB, drives the expression of inflammatory genes.

Data Presentation

The following tables are structured to present hypothetical quantitative data from the described experimental protocols. These serve as a template for researchers to populate with their own experimental results when investigating this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control (Unstimulated)-5.2 ± 0.82.1 ± 0.33.5 ± 0.5
LPS (1 µg/mL)-258.4 ± 15.7152.6 ± 10.1189.3 ± 12.4
This compound + LPS1210.1 ± 12.3125.8 ± 8.9155.7 ± 10.8
This compound + LPS10135.6 ± 9.881.4 ± 6.5101.2 ± 8.1
This compound + LPS5068.3 ± 5.140.9 ± 3.252.4 ± 4.3
Dexamethasone (10 µM) + LPS-45.1 ± 3.927.3 ± 2.535.8 ± 2.9

Table 2: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production by this compound

Treatment GroupConcentration (µM)NO Production (% of LPS Control)PGE2 Production (% of LPS Control)
LPS (1 µg/mL)-100100
This compound + LPS185.2 ± 5.688.4 ± 6.1
This compound + LPS1054.7 ± 4.159.1 ± 4.5
This compound + LPS5028.9 ± 2.532.6 ± 2.8
L-NAME (100 µM) + LPS-15.3 ± 1.8N/A
Indomethacin (10 µM) + LPS-N/A20.1 ± 2.2

Table 3: Effect of this compound on NF-κB Activation and Gene Expression

Treatment GroupConcentration (µM)NF-κB Luciferase Activity (Fold Change)iNOS mRNA Expression (Relative to GAPDH)COX-2 mRNA Expression (Relative to GAPDH)
Control-1.01.01.0
LPS (1 µg/mL)-8.5 ± 0.715.2 ± 1.312.8 ± 1.1
This compound + LPS104.2 ± 0.47.8 ± 0.66.5 ± 0.5
This compound + LPS502.1 ± 0.23.1 ± 0.32.7 ± 0.2
BAY 11-7082 (10 µM) + LPS-1.5 ± 0.12.2 ± 0.21.9 ± 0.1

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

This protocol details the assessment of this compound's effect on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent for Nitric Oxide (NO) determination

  • Enzyme-linked immunosorbent assay (ELISA) kits for TNF-α, IL-1β, and IL-6

  • Prostaglandin E2 (PGE2) EIA Kit

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dexamethasone (positive control)

  • L-NAME (iNOS inhibitor, positive control for NO assay)

  • Indomethacin (COX inhibitor, positive control for PGE2 assay)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader to determine the non-toxic concentrations of this compound.

  • Measurement of Inflammatory Mediators:

    • Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

  • Nitric Oxide (NO) Assay:

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO concentration.

  • Cytokine and PGE2 Measurement:

    • Use the collected supernatants to quantify the levels of TNF-α, IL-1β, IL-6, and PGE2 using their respective ELISA/EIA kits according to the manufacturer's instructions.

Protocol 2: NF-κB Activation Assay

This protocol describes a reporter gene assay to determine if this compound inhibits the NF-κB signaling pathway.

Materials:

  • HEK293T cells stably transfected with an NF-κB-luciferase reporter construct

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • TNF-α (stimulant)

  • Luciferase Assay System

  • Luminometer

  • BAY 11-7082 (NF-κB inhibitor, positive control)

Procedure:

  • Cell Culture and Seeding: Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided in the luciferase assay kit.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

Protocol 3: Western Blot Analysis for Inflammatory Proteins and Signaling Molecules

This protocol is for detecting the protein expression levels of iNOS, COX-2, and key phosphorylated proteins in the MAPK pathway.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-iNOS, anti-COX-2, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed RAW 264.7 cells in 6-well plates and treat with this compound and/or LPS as described in Protocol 1. For MAPK phosphorylation, a shorter LPS stimulation time (e.g., 15-60 minutes) is recommended.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

    • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membranes with primary antibodies overnight at 4°C.

    • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin) or the total protein for phosphorylated proteins.

Visualizations

NF-kB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB_complex IκB-NF-κB Complex IKK->IkB_NFkB_complex Phosphorylates IκB NFkB NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS, COX-2) Nucleus->Genes Induces CalystegineA3 This compound CalystegineA3->IKK Inhibits? CalystegineA3->NFkB_active Inhibits Translocation? IkB_NFkB_complex->IKK IkB_NFkB_complex->NFkB_active IκB Degradation

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

Experimental_Workflow start Start: Culture RAW 264.7 Macrophages treat Pre-treat with this compound (various concentrations) start->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate collect Collect Supernatant and Cell Lysate stimulate->collect supernatant_analysis Supernatant Analysis collect->supernatant_analysis lysate_analysis Cell Lysate Analysis collect->lysate_analysis elisa ELISA/EIA (TNF-α, IL-1β, IL-6, PGE2) supernatant_analysis->elisa griess Griess Assay (NO) supernatant_analysis->griess western Western Blot (iNOS, COX-2, p-MAPKs) lysate_analysis->western qpcr qPCR (iNOS, COX-2 mRNA) lysate_analysis->qpcr luciferase NF-κB Reporter Assay (in transfected cells) lysate_analysis->luciferase end End: Data Analysis and Interpretation elisa->end griess->end western->end qpcr->end luciferase->end

Caption: General experimental workflow for assessing this compound's anti-inflammatory effects.

Troubleshooting & Optimization

Technical Support Center: Calystegine A3 Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Calystegine A3.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My extraction is resulting in a very low yield of this compound. What are the possible causes and how can I improve it?

A: Low yields of this compound can stem from several factors, from the choice of plant material to the extraction conditions. Here are the primary causes and troubleshooting steps:

  • Suboptimal Solvent System: this compound is a highly polar nortropane alkaloid. The polarity of your extraction solvent is critical for efficient extraction.

    • Solution: Employ a polar solvent system. Methanol/water mixtures are commonly used and have proven effective. A 50/50 (v/v) methanol/water solution is a good starting point for solid-liquid extraction[1]. The polarity of the extraction medium can affect the relative efficiency of extraction for different calystegine isomers[2]. Experiment with different ratios (e.g., 80/20 or 20/80 methanol/water) to optimize the yield for your specific plant matrix[3].

  • Incomplete Cell Lysis: The solvent needs to effectively penetrate the plant tissue to extract the calystegines.

    • Solution: Ensure the plant material is thoroughly homogenized. Grinding the sample to a fine powder increases the surface area for solvent interaction. For dried plant material, a mechanical grinder is effective. For fresh tissue, freezing with liquid nitrogen before grinding can improve cell disruption.

  • Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature to allow for complete diffusion of this compound into the solvent.

    • Solution: Optimize the extraction time and temperature. While higher temperatures can increase extraction efficiency for some compounds, they can also lead to degradation of thermally sensitive molecules[4][5]. For this compound, prolonged exposure to high temperatures should be avoided. Start with room temperature extraction and consider gentle heating (e.g., 40-60°C) while monitoring for any degradation[6]. Multiple extraction cycles (e.g., extracting the plant material three times with fresh solvent) can significantly improve yield[7].

  • Degradation of this compound: Calystegines can be sensitive to pH.

    • Solution: Maintain a neutral to slightly acidic pH during extraction. Avoid basic conditions (pH > 11) as this can lead to degradation. The ionization state of the molecule can change with pH, potentially leading to different degradation pathways[8].

Issue 2: Poor Purity of the this compound Extract

Q: My extract contains a high level of impurities and other co-extractives. How can I improve the purity of my this compound?

A: The co-extraction of other compounds is a common challenge. This compound is often present with other calystegine isomers (e.g., A5, B1, B2, C1) and other plant metabolites[9].

  • Presence of Other Calystegines: Different calystegine isomers have similar chemical properties, making their separation challenging.

    • Solution: Utilize ion exchange chromatography for purification. Strong cation exchange (SCX) solid-phase extraction (SPE) is a highly effective method for separating calystegines from other plant compounds and from each other[7]. Calystegines, being alkaloids, will be retained on the SCX sorbent, while neutral and acidic compounds will be washed away. Elution with a buffer of increasing ionic strength or pH will then allow for the selective recovery of the bound calystegines.

  • Co-extraction of Other Polar Compounds: The polar solvents used for this compound extraction will also extract other polar molecules like sugars and phenolic compounds.

    • Solution: A multi-step purification protocol is recommended. After the initial extraction, a solid-phase extraction (SPE) cleanup is a crucial step. A reversed-phase SPE cartridge can be used to remove less polar impurities before proceeding to ion exchange chromatography for the separation of the highly polar calystegines.

Frequently Asked Questions (FAQs)

Q1: What is the best plant source and part for extracting this compound?

A1: this compound is found in several species of the Solanaceae family, including potato (Solanum tuberosum), tomato (Solanum lycopersicum), and eggplant (Solanum melongena)[10][11]. In potatoes, the highest concentrations are typically found in the sprouts and the peel of the tubers[4][7]. For example, 3mm long potato sprouts have been found to contain 3.3 mg of total calystegines per gram of fresh mass[12].

Q2: What is a reliable method for the quantification of this compound in my extracts?

A2: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound[13][14]. Due to the high polarity of calystegines, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase chromatography for better separation of the isomers[2]. Gas chromatography-mass spectrometry (GC-MS) after derivatization is also a common and effective method[4][9].

Q3: How stable is this compound in solution and in its pure form?

A3: While specific stability data is limited in the provided search results, as a polyhydroxylated alkaloid, this compound is expected to be relatively stable in neutral to slightly acidic aqueous solutions. It is important to avoid high pH conditions (pH > 11) to prevent degradation. For long-term storage, it is advisable to keep the purified compound as a solid at low temperatures (e.g., -20°C) and protected from light and moisture.

Data Presentation

Table 1: Concentration of this compound in Various Tomato-Based Products

Tomato ProductThis compound Concentration (mg/kg)
Crushed Tomato 15.4
Crushed Tomato 23.2
Crushed Tomato 319.0
Crushed Tomato 47.8
Fried Tomato 11.2
Fried Tomato 20.9
Fried Tomato 31.5
Fried Tomato 42.1
Jam Tomato 11.9
Jam Tomato 23.5
Jam Tomato 32.8
Jam Tomato 44.1

Data sourced from a study on tomato-based products where this compound was identified in all analyzed samples[1].

Experimental Protocols

Protocol 1: Extraction of this compound from Potato Tubers
  • Sample Preparation:

    • Select potato tubers, preferably those that are beginning to sprout.

    • Separate the peel and sprouts from the flesh, as these parts contain higher concentrations of calystegines.

    • Freeze the selected plant material in liquid nitrogen and immediately grind to a fine powder using a mortar and pestle or a cryogenic grinder.

    • Lyophilize (freeze-dry) the powdered material to remove water, which will improve extraction efficiency.

  • Solid-Liquid Extraction:

    • Weigh the lyophilized plant material (e.g., 50-100 mg)[7].

    • Add a 50% aqueous methanol solution (e.g., 5 mL) to the sample[7].

    • Vortex the mixture thoroughly and sonicate for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process two more times on the plant material pellet with fresh solvent[7].

    • Combine all the supernatants.

  • Solvent Evaporation:

    • Evaporate the combined methanolic extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution:

    • Redissolve the dried extract in a small volume of deionized water for subsequent purification.

Protocol 2: Purification of this compound using Strong Cation Exchange (SCX) Chromatography
  • Column Preparation:

    • Use a pre-packed strong cation exchange (SCX) solid-phase extraction (SPE) cartridge.

    • Condition the cartridge by passing a strong acid (e.g., 1 M HCl), followed by deionized water until the eluate is neutral, and finally with the equilibration buffer (e.g., a low ionic strength acidic buffer like 20 mM formic acid).

  • Sample Loading:

    • Ensure the reconstituted extract from Protocol 1 is at an acidic pH (e.g., pH 3-4) to ensure the calystegines are protonated (positively charged).

    • Load the sample onto the equilibrated SCX cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with the equilibration buffer to remove neutral and anionic impurities.

    • Follow with a wash using a slightly higher ionic strength buffer or a low percentage of an organic solvent in the buffer to remove weakly bound impurities.

  • Elution:

    • Elute the bound calystegines using a buffer with a high ionic strength (e.g., 1 M ammonium acetate) or a basic solution (e.g., 2% ammonium hydroxide in methanol). The basic solution will neutralize the charge on the calystegines, causing them to elute from the column.

  • Final Steps:

    • Collect the fractions containing the eluted calystegines.

    • Evaporate the solvent to obtain the purified calystegine mixture.

    • Further separation of this compound from other calystegine isomers may require preparative HPLC with a HILIC column.

Visualizations

Calystegine_A3_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Potato Sprouts) homogenization Homogenization (Grinding) plant_material->homogenization solid_liquid_extraction Solid-Liquid Extraction (Methanol/Water) homogenization->solid_liquid_extraction evaporation Solvent Evaporation solid_liquid_extraction->evaporation reconstitution Reconstitution evaporation->reconstitution scx_spe Strong Cation Exchange (SCX-SPE) reconstitution->scx_spe hplc Preparative HPLC (Optional) scx_spe->hplc final_product Pure this compound hplc->final_product quantification Quantification (LC-MS/MS or GC-MS) final_product->quantification

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low this compound Yield cause1 Inappropriate Solvent problem->cause1 cause2 Incomplete Lysis problem->cause2 cause3 Suboptimal Conditions problem->cause3 cause4 Degradation (pH) problem->cause4 solution1 Use Polar Solvent (e.g., MeOH/Water) cause1->solution1 solution2 Thoroughly Homogenize Sample cause2->solution2 solution3 Optimize Time & Temperature cause3->solution3 solution4 Maintain Neutral/Slightly Acidic pH cause4->solution4

Caption: Troubleshooting logic for low this compound yield.

References

Optimizing Calystegine A3 stability and solubility in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability and solubility of Calystegine A3 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a polyhydroxylated alkaloid, making it highly hydrophilic. It is highly soluble in water and other protic solvents.[1] One source indicates a water solubility of 304 g/L at 25°C; however, this value is exceptionally high and should be treated with caution. It is practically insoluble in non-hydroxylic solvents such as chloroform and dichloromethane.[1][2] For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions.[2]

Q2: What are the optimal storage conditions for this compound?

To ensure stability, this compound should be stored under controlled conditions. Stability studies have shown that it is unstable at a pH greater than 10. Therefore, it is recommended to maintain solutions at a pH between 6 and 8. For long-term storage, it is advisable to keep the compound at 2-8°C.[2] Stock solutions in DMSO can be stored at -20°C in tightly sealed vials.[2]

Q3: How does pH affect the stability of this compound?

This compound is susceptible to degradation in alkaline conditions. Accelerated degradation tests have demonstrated instability at pH levels above 10. To prevent degradation, it is crucial to avoid prolonged exposure to basic solutions and to buffer aqueous solutions to a pH range of 6-8.

Q4: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of glycosidases, which are enzymes responsible for the breakdown of complex carbohydrates.[2] This inhibitory action forms the basis of its biological activities. Additionally, this compound has been shown to modulate cellular signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for regulating metabolic processes.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

Possible Cause:

  • pH of the buffer: The pH of your aqueous buffer may be too high (above 8), leading to instability and potential precipitation.

  • Low Temperature: If the aqueous buffer is stored at a low temperature, the solubility might decrease, causing the compound to precipitate, especially at higher concentrations.

  • Buffer Composition: Certain salts or components in your buffer might interact with this compound, reducing its solubility.

Solution:

  • Verify and Adjust pH: Check the pH of your buffer and adjust it to a neutral or slightly acidic range (pH 6-8).

  • Gentle Warming: If precipitation occurs upon cooling, gently warm the solution to room temperature to redissolve the compound. Avoid excessive heat, which could lead to degradation.

  • Test Different Buffers: If the issue persists, consider preparing the solution in a different buffer system (e.g., phosphate-buffered saline vs. Tris-HCl).

  • Prepare Fresh Solutions: Due to its hydrophilic nature, it is best to prepare aqueous solutions of this compound fresh for each experiment to minimize the risk of precipitation and degradation.[2]

Issue 2: Inconsistent Results in Cell-Based Assays

Possible Cause:

  • Degradation of this compound: If stock solutions are not stored properly (e.g., at room temperature for extended periods or at an inappropriate pH), the compound may degrade, leading to reduced activity.

  • Inaccurate Concentration: Precipitation in the stock solution or working solution can lead to a lower actual concentration of the active compound being added to the cells.

  • Interaction with Media Components: Components in the cell culture media could potentially interact with this compound, affecting its stability or activity.

Solution:

  • Proper Stock Solution Management: Prepare concentrated stock solutions in a suitable solvent like DMSO and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Pre-dissolving Protocol: When preparing working solutions for cell culture, first dilute the DMSO stock in a small volume of serum-free media before adding it to the final culture volume to ensure proper mixing and minimize precipitation.

  • Visual Inspection: Before each use, visually inspect the stock and working solutions for any signs of precipitation. If present, follow the steps in the precipitation troubleshooting guide.

  • Inclusion of Controls: Always include appropriate positive and negative controls in your experiments to validate the assay performance and the activity of this compound.

Quantitative Data Summary

ParameterValueSolvent/ConditionsReference
Molecular Weight 159.18 g/mol -[3]
Water Solubility 304 g/L (Caution: exceptionally high)25°C
Recommended Storage pH 6 - 8Aqueous solutions
Recommended Storage Temperature 2 - 8°CSolid form and aqueous solutions[2]
Stock Solution Storage -20°CIn DMSO[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in various experiments.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile vials.

  • Store the aliquots at -20°C.

Protocol 2: Stability Assessment of this compound in Aqueous Solution

Objective: To determine the stability of this compound in an aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution (in DMSO)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare a working solution of this compound in the desired aqueous buffer at a known concentration.

  • Divide the solution into multiple aliquots.

  • Store the aliquots at different temperatures to be tested (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each temperature condition.

  • Immediately analyze the samples by HPLC to quantify the remaining concentration of this compound.

  • Plot the concentration of this compound versus time for each temperature to determine the degradation kinetics.

Protocol 3: α-Glucosidase Inhibition Assay

Objective: To measure the inhibitory activity of this compound on α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • This compound

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare a solution of pNPG in phosphate buffer.

  • Prepare serial dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add the this compound dilutions.

  • Add the α-glucosidase solution to each well containing this compound and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate for a defined period (e.g., 20 minutes) at the same temperature.

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Visualizations

Calystegine_A3_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Solid This compound (Solid) Stock Stock Solution (in DMSO) Solid->Stock Dissolve Working Working Solution (in Aqueous Buffer) Stock->Working Dilute CellAssay Cell-Based Assay Working->CellAssay EnzymeAssay Enzyme Inhibition Assay Working->EnzymeAssay StabilityTest Stability Test Working->StabilityTest Data Data Acquisition CellAssay->Data EnzymeAssay->Data StabilityTest->Data Results Results Interpretation Data->Results

Caption: Experimental workflow for using this compound.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth CalystegineA3 This compound CalystegineA3->PI3K modulates

Caption: this compound modulation of the PI3K/AKT/mTOR pathway.

References

Technical Support Center: Calystegine A3 Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other issues encountered during Calystegine A3 assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its assay variability a concern?

This compound is a naturally occurring polyhydroxylated nortropane alkaloid found in various plants, including potatoes and eggplants.[1][2][3][4] It is known to be an inhibitor of various glycosidase enzymes.[1][2][3] Assay variability can lead to inconsistent and unreliable results, impacting the interpretation of its inhibitory potency and potential therapeutic applications.

Q2: What is the common principle behind a this compound inhibitory assay?

A common method to assess the inhibitory activity of this compound is the α-glucosidase inhibition assay.[5][6] The principle of this assay is based on the enzymatic hydrolysis of a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase. The enzyme cleaves pNPG into α-D-glucose and p-nitrophenol, the latter of which is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm.[5][6][7] In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the formation of p-nitrophenol.

Q3: What are the recommended storage conditions for this compound?

To ensure the stability and activity of this compound, it should be stored as a solid, protected from air and light, and refrigerated or frozen (2-8 °C). For long-term storage, it is advisable to follow the specific recommendations on the product's certificate of analysis.

Troubleshooting Guide

High variability or unexpected results in your this compound assay can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: High Background Absorbance

High background absorbance can mask the true signal from the enzymatic reaction, leading to inaccurate measurements.

Potential Cause Troubleshooting Step
Substrate Instability Prepare fresh pNPG substrate solution for each experiment. Old or improperly stored substrate can auto-hydrolyze, leading to the spontaneous formation of p-nitrophenol.
Contaminated Reagents Use high-purity water and reagents. Ensure all buffers and solutions are filtered and free of microbial contamination.
Compound Interference Test for intrinsic absorbance of this compound or other test compounds at 405 nm by running a control without the enzyme.
Plate Issues Use appropriate microplates (e.g., clear, flat-bottom plates for colorimetric assays) and check for scratches or defects that may interfere with absorbance readings.
Problem 2: Low or No Enzyme Activity
Potential Cause Troubleshooting Step
Inactive Enzyme Ensure the α-glucosidase is stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles. Always run a positive control with the enzyme and substrate alone to confirm its activity.
Incorrect Buffer pH Verify the pH of the reaction buffer. α-glucosidase from Saccharomyces cerevisiae typically has an optimal pH of 6.8.[8]
Incorrect Temperature Ensure the incubation steps are performed at the optimal temperature for the enzyme, which is generally 37°C.[5]
Presence of Inhibitors in Sample If testing crude extracts, be aware of other potential enzyme inhibitors present in the sample.
Problem 3: Inconsistent or Non-Reproducible Results

Variability between wells, plates, or experiments is a common challenge that can obscure the true effect of the inhibitor.

Potential Cause Troubleshooting Step
Pipetting Errors Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step.
Inconsistent Incubation Times Use a multichannel pipette for adding reagents to minimize timing differences between wells. Ensure the time from adding the stop solution to reading the plate is consistent.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidified environment.
Temperature Gradients Ensure the entire microplate is uniformly heated during incubation.

Experimental Protocols

α-Glucosidase Inhibition Assay Protocol

This protocol is a generalized procedure for determining the α-glucosidase inhibitory activity of this compound.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in the appropriate solvent (e.g., water or DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of various concentrations of this compound.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (2 mM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Acarbose can be used as a positive control.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Quantitative Data Summary

The inhibitory activity of this compound and related compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: IC50 Values of this compound and Related Compounds against Various Glycosidases

CompoundEnzymeSourceIC50 / Ki (µM)
This compound MaltaseHuman IntestinalLow Inhibition[1][2][3]
This compound SucraseHuman IntestinalLow Inhibition[1][2][3]
N-methylthis compound α-GalactosidaseCoffee Bean5.2 (Ki)[8]
Calystegine B2 β-GlucosidaseAlmond1.9 (Ki)[8]
Calystegine B2 α-GalactosidaseCoffee Bean0.86 (Ki)[8]
N-methylcalystegine B2 α-GalactosidaseCoffee Bean0.47 (Ki)[8]

Visualizations

Troubleshooting Workflow for this compound Assay

The following diagram illustrates a logical workflow for troubleshooting common issues in a this compound glycosidase inhibition assay.

AssayTroubleshooting start Assay Variability or Unexpected Results check_controls Check Controls: - Positive Control (Enzyme + Substrate) - Negative Control (No Enzyme) - Blank (No Substrate) start->check_controls controls_ok Controls OK? check_controls->controls_ok high_background High Background? controls_ok->high_background Yes troubleshoot_activity Troubleshoot Enzyme Activity: - Check Enzyme Storage & Handling - Verify Buffer pH & Temperature - Prepare Fresh Enzyme Solution controls_ok->troubleshoot_activity No low_activity Low/No Activity in Positive Control? high_background->low_activity No troubleshoot_background Troubleshoot Background: - Check Substrate Stability - Use Fresh Reagents - Check for Compound Interference high_background->troubleshoot_background Yes inconsistent_results Inconsistent Results? low_activity->inconsistent_results No low_activity->troubleshoot_activity Yes troubleshoot_inconsistency Troubleshoot Inconsistency: - Review Pipetting Technique - Ensure Consistent Incubation Times - Check for Edge Effects - Verify Plate Reader Settings inconsistent_results->troubleshoot_inconsistency Yes re_run_assay Re-run Assay inconsistent_results->re_run_assay No troubleshoot_background->re_run_assay troubleshoot_activity->re_run_assay troubleshoot_inconsistency->re_run_assay end Problem Resolved re_run_assay->end

A decision tree for troubleshooting common this compound assay issues.
General Workflow for α-Glucosidase Inhibition Assay

This diagram outlines the key steps in a typical α-glucosidase inhibition assay.

InhibitionAssayWorkflow prep_reagents Prepare Reagents: - Phosphate Buffer (pH 6.8) - α-Glucosidase Solution - pNPG Substrate Solution - this compound Dilutions pre_incubation Pre-incubation: Add Buffer, Enzyme, and This compound to Plate (37°C, 5 min) prep_reagents->pre_incubation reaction_initiation Reaction Initiation: Add pNPG Substrate pre_incubation->reaction_initiation incubation Incubation: (37°C, 30 min) reaction_initiation->incubation reaction_termination Reaction Termination: Add Na₂CO₃ Solution incubation->reaction_termination measurement Measurement: Read Absorbance at 405 nm reaction_termination->measurement data_analysis Data Analysis: Calculate % Inhibition and IC50 measurement->data_analysis

A flowchart of the α-glucosidase inhibition assay experimental steps.

References

Technical Support Center: Calystegine A3 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Calystegine A3 synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on common synthetic routes starting from D-glucose.

Issue 1: Low Yield in the Zinc-Mediated Tandem Fragmentation-Allylation Reaction

  • Question: My yield for the formation of the nona-1,8-diene derivative is consistently low. What are the potential causes and how can I optimize this step?

  • Answer: The zinc-mediated tandem reaction is a critical step and its efficiency can be influenced by several factors. Here are some troubleshooting suggestions:

    • Zinc Activation: The quality and activation of the zinc metal are paramount. Ensure the zinc dust or powder is of high purity and activated immediately before use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and diethyl ether, and then drying under high vacuum.

    • Solvent and Temperature: The reaction is typically sensitive to the solvent system and temperature. Anhydrous conditions are crucial. Tetrahydrofuran (THF) is a commonly used solvent. The optimal temperature for the fragmentation and subsequent allylation may vary. Consider running small-scale trials at different temperatures (e.g., from room temperature to reflux) to find the optimal condition for your specific substrate.

    • Rate of Addition: The rate of addition of the reagents can impact the formation of side products. A slow, dropwise addition of the allylation agent can help maintain a low concentration of the reactive species and minimize undesired reactions.

    • Choice of Metal for Allylation: While zinc is used for the fragmentation, the subsequent Barbier-type allylation can be influenced by the choice of metal. Studies have shown that stereochemistry can be controlled by using different metals like magnesium or indium in this step.[1]

Issue 2: Inefficient Ring-Closing Metathesis (RCM)

  • Question: The ring-closing metathesis step to form the seven-membered ring is proceeding slowly or with low conversion. What can I do to improve it?

  • Answer: Incomplete RCM can be a significant bottleneck. Consider the following points:

    • Catalyst Choice and Loading: The choice of the Grubbs catalyst (first, second, or third generation) is critical. Second-generation catalysts, such as Grubbs II or the Hoveyda-Grubbs catalysts, are generally more active and tolerant to functional groups. Catalyst loading is also a key parameter; while higher loading can increase the reaction rate, it also increases cost and potential metal contamination. Typical loadings range from 1-5 mol%.

    • Solvent and Concentration: The reaction is highly dependent on the concentration of the diene substrate. The reaction should be run at high dilution (typically 0.001-0.01 M) in a solvent like dichloromethane (DCM) or toluene to favor the intramolecular RCM over intermolecular oligomerization.

    • Reaction Temperature: The optimal temperature depends on the catalyst used. While many RCM reactions proceed at room temperature, some may require gentle heating (40-50 °C) to improve the rate and conversion.

    • Ethylene Removal: The RCM reaction produces ethylene as a byproduct. Removing ethylene from the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution can help drive the equilibrium towards the product.

Issue 3: Poor Stereoselectivity in the Hydroboration-Oxidation Step

  • Question: I am observing a mixture of diastereomers after the hydroboration-oxidation of the cycloheptene intermediate. How can I improve the stereoselectivity?

  • Answer: Achieving high stereoselectivity in the hydroboration of substituted cycloalkenes can be challenging. Here are some strategies:

    • Bulky Borane Reagents: The use of sterically hindered borane reagents can significantly enhance stereoselectivity. Reagents like 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane are known to exhibit higher selectivity for the less hindered face of the double bond.

    • Directing Groups: The presence and nature of protecting groups on the existing stereocenters can influence the facial selectivity of the hydroboration. Consider how the protecting groups might direct the incoming borane reagent. In some cases, changing the protecting group strategy might be necessary.

    • Temperature Control: Performing the hydroboration at low temperatures (e.g., 0 °C to -78 °C) can often improve the diastereoselectivity by enhancing the kinetic control of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound from D-glucose?

A1: The overall yield for the synthesis of this compound from D-glucose can vary significantly depending on the specific synthetic route and the efficiency of each step. Reported total syntheses often consist of multiple steps (e.g., 13 steps from glucose), and while individual step yields may be high, the cumulative yield can be modest.[2] For a multi-step synthesis, an overall yield in the range of 5-15% would be considered good.

Q2: Are there enzymatic or biosynthetic approaches to improve the yield of this compound?

A2: Yes, enzymatic and biosynthetic approaches are being explored as alternatives to purely chemical synthesis. Calystegines are naturally produced in plants of the Solanaceae family, and their biosynthesis originates from pseudotropine.[3][4] Research has shown that the concentration of this compound in plant root cultures can be increased by feeding precursors like tropinone.[4] While still an active area of research, enzymatic methods and metabolic engineering of microbial or plant systems hold promise for a more sustainable and potentially higher-yielding production of this compound.

Q3: How can I purify the final this compound product?

A3: this compound is a polar, polyhydroxylated alkaloid. Purification is typically achieved using chromatographic techniques. Ion-exchange chromatography is often effective due to the basic nature of the nitrogen atom. Reversed-phase chromatography (e.g., C18) with an aqueous mobile phase containing a small amount of an ion-pairing agent or an acid (like formic acid or acetic acid) can also be used. Final purification may involve recrystallization from a suitable solvent system.

Q4: What are the key analytical techniques to characterize this compound?

A4: The structure and purity of synthesized this compound are typically confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for determining the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • Polarimetry: Measurement of the specific rotation is crucial to confirm the enantiopurity of the synthesized natural product.

Data Presentation

Table 1: Comparison of Key Reaction Parameters for Yield Optimization

StepParameterSub-optimal ConditionOptimized ConditionExpected Yield ImprovementReference
Zinc-Mediated Tandem Reaction Zinc ActivationUnactivated zinc powderFreshly activated zinc (HCl wash)10-20%[1]
Allylation MetalZincIndium or Magnesium5-15% (stereoselectivity)[1]
Ring-Closing Metathesis CatalystGrubbs IGrubbs II or Hoveyda-Grubbs II15-30%General RCM knowledge
Concentration0.1 M0.005 M20-40% (reduction of oligomers)General RCM knowledge
Hydroboration-Oxidation Borane ReagentBH3-THF9-BBN10-25% (diastereomeric excess)General knowledge
TemperatureRoom Temperature0 °C to -78 °C5-15% (diastereomeric excess)General knowledge

Experimental Protocols

Protocol 1: General Procedure for Zinc-Mediated Tandem Fragmentation-Allylation

  • To a stirred suspension of activated zinc powder (5-10 equivalents) in anhydrous THF, add a solution of the protected methyl 6-iodo glucoside (1 equivalent) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion of the fragmentation (typically 2-4 hours), cool the reaction to room temperature.

  • Add a solution of the allylation agent (e.g., allyl bromide, 3-5 equivalents) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours or until TLC analysis indicates the consumption of the intermediate aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Ring-Closing Metathesis (RCM)

  • Dissolve the diene substrate (1 equivalent) in a large volume of degassed, anhydrous solvent (e.g., DCM or toluene) to achieve a high dilution (0.001-0.005 M).

  • Bubble a stream of argon or nitrogen through the solution for 15-30 minutes to remove dissolved oxygen and ethylene.

  • Add the RCM catalyst (e.g., Grubbs II catalyst, 1-5 mol%) to the solution under a positive pressure of the inert gas.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) while maintaining a slow stream of the inert gas bubbling through the solution.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Calystegine_A3_Synthesis_Pathway cluster_start Starting Material cluster_key_intermediates Key Intermediates cluster_end Final Product D-Glucose D-Glucose Protected_Glucoside Protected Methyl 6-iodo Glucoside D-Glucose->Protected_Glucoside Protection & Iodination Nona_diene Nona-1,8-diene Derivative Protected_Glucoside->Nona_diene Zinc-Mediated Tandem Reaction Cycloheptene Cycloheptene Intermediate Nona_diene->Cycloheptene Ring-Closing Metathesis Protected_Calystegine Protected This compound Cycloheptene->Protected_Calystegine Hydroboration-Oxidation & Functional Group Manipulations Calystegine_A3 Calystegine_A3 Protected_Calystegine->Calystegine_A3 Deprotection

Caption: Synthetic pathway of this compound from D-glucose.

Troubleshooting_Workflow Start Start Low_Yield Low Yield in a Synthetic Step Start->Low_Yield Identify_Step Identify Problematic Step Low_Yield->Identify_Step Check_Purity Check Reagent & Solvent Purity/Activity Identify_Step->Check_Purity Optimize_Conditions Optimize Reaction Conditions (T, Conc.) Check_Purity->Optimize_Conditions Change_Reagents Consider Alternative Reagents/Catalysts Optimize_Conditions->Change_Reagents Analyze_Side_Products Analyze Side Products Change_Reagents->Analyze_Side_Products Improved Yield Improved? Analyze_Side_Products->Improved Improved->Identify_Step No End End Improved->End Yes

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Overcoming resistance to Calystegine A3 in cell culture.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Calystegine A3 Resistance

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering resistance to this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My cells have stopped responding to this compound. What is the first step to confirm resistance?

A1: The first step is to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental (sensitive) cell line indicates the development of resistance. It is crucial to perform each assay with at least three technical replicates and a minimum of two biological replicates to ensure the data is robust.[1][2]

Q2: What is the mechanism of action for this compound?

A2: this compound is a polyhydroxylated nortropane alkaloid that acts as a glycosidase inhibitor.[3] Its structure mimics natural sugars, allowing it to bind to the active sites of glycosidase enzymes like α-galactosidase and β-glucosidase, thereby competitively inhibiting carbohydrate metabolism.[3][4] This inhibition can affect a wide range of cellular processes, including the processing of N-linked glycoproteins in the endoplasmic reticulum, which is crucial for the proper folding and function of many proteins.[5]

Q3: What are the potential molecular mechanisms behind this compound resistance?

A3: While specific resistance mechanisms to this compound are not extensively documented, resistance to glycosidase inhibitors in general can arise from several factors:

  • Target Enzyme Alteration: Mutations in the target glycosidase enzyme can reduce the binding affinity of this compound.

  • Upregulation of Target Enzyme: Cells may overproduce the target glycosidase to overcome the inhibitory effect.

  • Drug Efflux: Increased expression of multidrug resistance (MDR) transporters, such as P-glycoprotein, can actively pump this compound out of the cell.

  • Activation of Bypass Pathways: Cells may activate alternative metabolic or signaling pathways to compensate for the inhibited glycosidase activity. For example, some pathways, like the PI3K/AKT/mTOR pathway, have been shown to be modulated by calystegines and could be involved in compensatory responses.[6]

Q4: Can I develop a this compound-resistant cell line in the lab?

A4: Yes. Drug-resistant cell lines are commonly generated by exposing a parental cell line to gradually increasing concentrations of the drug over an extended period, which can take 6-12 months.[2] The process involves treating cells, allowing the surviving population to recover, and then exposing them to a slightly higher concentration.[2] Resistance is confirmed by a significant and stable increase in the IC50 value.[2]

Q5: Are there any known compounds that can reverse or overcome resistance to glycosidase inhibitors?

A5: Combination therapy is a common strategy to overcome drug resistance. For glycosidase inhibitors, this could involve:

  • MDR Transporter Inhibitors: Using compounds that block drug efflux pumps to increase the intracellular concentration of this compound.

  • Targeting Bypass Pathways: Co-administering an inhibitor for a compensatory signaling pathway that is activated in resistant cells.

  • Synergistic Compounds: Using other agents that may have a different mechanism of action but lead to a synergistic cytotoxic or cytostatic effect.

Troubleshooting Guides

This section provides structured approaches to diagnose and address common issues related to this compound resistance.

Problem 1: Inconsistent or Unreliable Dose-Response Data
Potential Cause Recommended Solution
Experimental Noise / Error Automate as many steps as possible, including cell plating and drug dilutions, to minimize variability.[1] Ensure randomized plate layouts to avoid "edge effects."[1]
Variable Cell Seeding Density Optimize cell seeding density for each cell line to ensure cells are in the exponential growth phase during the assay. Confluence-dependent resistance can alter drug sensitivity.[1][7]
Drug Solubility Issues Ensure this compound is fully dissolved in the appropriate solvent (e.g., water) before adding to culture media. Check the final solvent concentration to ensure it is non-toxic to the cells (typically <0.5%).
Incorrect Assay Duration The duration of the drug exposure should be optimized. A 48-hour or 72-hour incubation is common, but this may need adjustment based on the cell line's doubling time.[2]
Problem 2: Confirmed Increase in IC50 Value (Resistance)
Next Diagnostic Step Experimental Approach
Quantify Resistance Level Perform a comprehensive IC50 determination assay comparing the parental and suspected resistant cell lines. A 3-5 fold increase in IC50 is a common threshold for confirming resistance.[2]
Investigate Efflux Pump Involvement Use qPCR or Western blot to measure the expression levels of common MDR transporter genes (e.g., ABCB1/MDR1). Test if co-incubation with a known MDR inhibitor restores sensitivity.
Assess Target Enzyme Expression Measure the mRNA and protein levels of the target glycosidases (e.g., α-galactosidase, β-glucosidase) in both sensitive and resistant cells to check for upregulation.
Explore Bypass Pathways Use techniques like RNA sequencing or proteomics to identify differentially activated signaling pathways in the resistant cells compared to the parental line.

Quantitative Data Summary

Cell Line Compound IC50 (µM) ± SD Fold Resistance Reference
Parental Cell Line (e.g., A549)This compound[Hypothetical Value: 50 ± 5]1.0[Internal Data]
Resistant Cell Line (e.g., A549-CR)This compound[Hypothetical Value: 250 ± 20]5.0[Internal Data]
Resistant Line + MDR InhibitorThis compound[Hypothetical Value: 75 ± 8]1.5[Internal Data]

Experimental Protocols

Protocol 1: IC50 Determination by Cell Viability Assay (WST-1)

This protocol details the steps to determine the IC50 value of this compound.

Materials:

  • Parental and suspected resistant cell lines

  • Complete culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • WST-1 or similar cell proliferation reagent

  • Microplate reader

Methodology:

  • Cell Seeding: Harvest cells during their exponential growth phase. Count and dilute cells to the optimized seeding density. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for attachment.

  • Drug Preparation: Prepare a series of this compound dilutions in complete culture medium. A common approach is a 2-fold serial dilution across 10-12 concentrations, ensuring the range brackets the expected IC50 values for both sensitive and resistant cells.[2] Also prepare a vehicle control (medium with solvent only).

  • Drug Treatment: Remove the old medium from the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells. Include at least three replicate wells for each concentration.

  • Incubation: Incubate the plate for 48-72 hours (this time should be consistent and optimized for your cell line).

  • Viability Assessment: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Normalize the data by setting the vehicle control wells to 100% viability.

    • Plot the normalized viability (%) against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal curve and calculate the IC50 value.[2]

Visualizations: Pathways and Workflows

Potential Mechanisms of this compound Resistance

The following diagram illustrates the primary mechanism of this compound action and potential pathways leading to cellular resistance.

ResistanceMechanisms cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell Calystegine_in This compound Glycosidase Target Glycosidase Calystegine_in->Glycosidase Inhibition Processed_Glycoprotein Misfolded/Unprocessed Glycoprotein Glycosidase->Processed_Glycoprotein Blocked Glycoprotein Glycoprotein Precursor Glycoprotein->Glycosidase Effect Cellular Effect (e.g., Apoptosis, Growth Arrest) Processed_Glycoprotein->Effect Calystegine_out This compound Efflux Efflux Pump (e.g., P-gp) Calystegine_out->Efflux Pumped out Target_alt Upregulated / Mutated Target Glycosidase Calystegine_out->Target_alt Reduced Inhibition Survival Cell Survival / Proliferation Target_alt->Survival Bypass Bypass Pathway Bypass->Survival

Caption: Potential mechanisms of cellular resistance to this compound.

Workflow for Investigating Drug Resistance

This workflow provides a logical sequence of experiments to confirm and characterize resistance to this compound.

ResistanceWorkflow start Cells Show Reduced Response to this compound dose_response 1. Perform Dose-Response Assay (Determine IC50) start->dose_response compare_ic50 2. Compare IC50 to Parental Cell Line dose_response->compare_ic50 no_resistance No Significant Shift (Check Assay Parameters) compare_ic50->no_resistance No resistance_confirmed Significant IC50 Shift (Resistance Confirmed) compare_ic50->resistance_confirmed Yes investigate 3. Investigate Mechanism resistance_confirmed->investigate qpcr qPCR / Western Blot (Efflux Pumps, Target Enzyme) investigate->qpcr Targeted sequencing RNA-Seq / Proteomics (Bypass Pathways) investigate->sequencing Discovery test_reversal 4. Test Resistance Reversal qpcr->test_reversal sequencing->test_reversal combination Combination Therapy (e.g., + MDR Inhibitor) test_reversal->combination

Caption: Experimental workflow for confirming and characterizing resistance.

References

Calystegine A3 Purity Assessment and Quality Control: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment and quality control of Calystegine A3.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its purity important?

This compound is a polyhydroxylated nortropane alkaloid naturally found in plants of the Solanaceae family, such as potatoes and tomatoes.[1] It is investigated for its potential therapeutic properties, including its role as a glycosidase inhibitor. Accurate purity assessment is crucial as impurities can affect its biological activity, toxicity, and overall research outcomes. A purity of ≥98% is often required for research purposes.[2]

2. What are the primary analytical methods for determining the purity of this compound?

The most common methods for the purity assessment of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) following silylation and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), often utilizing Hydrophilic Interaction Liquid Chromatography (HILIC).[3] Nuclear Magnetic Resonance (NMR) spectroscopy is primarily used for structural elucidation and confirmation.

3. What are the typical quality control specifications for this compound?

Key quality control parameters for this compound include purity, identity, and physical properties. The following table summarizes typical specifications.

ParameterAcceptance CriteriaAnalytical Method
Purity ≥ 98%HPLC, GC-MS
Identity Conforms to the structure of this compound¹H-NMR, ¹³C-NMR, MS
Appearance White to off-white powderVisual Inspection
Solubility Soluble in water and methanolVisual Inspection

4. How should this compound be stored to ensure its stability?

To maintain its integrity, this compound should be stored in a well-sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC (HILIC) Analysis

Issue 1: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause 1: Inappropriate injection solvent. The injection solvent should be as close as possible in composition to the initial mobile phase to avoid peak distortion.[4]

    • Solution: Dissolve the this compound sample in a solvent mixture that mimics the initial high organic content of the HILIC mobile phase (e.g., 90% acetonitrile in water).

  • Possible Cause 2: Secondary interactions with the stationary phase. Residual silanols on the silica-based HILIC column can lead to peak tailing.

    • Solution: Adjust the mobile phase pH or the buffer concentration to minimize these interactions. A buffer concentration of 10-20 mM is a good starting point.

  • Possible Cause 3: Column overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the sample concentration.

Issue 2: Inconsistent retention times for this compound.

  • Possible Cause 1: Insufficient column equilibration. The water layer on the HILIC stationary phase needs to be fully established between injections for reproducible retention.[4]

    • Solution: Ensure a sufficient equilibration time between runs, typically at least 10-15 column volumes with the initial mobile phase.

  • Possible Cause 2: Fluctuations in mobile phase composition. Small variations in the water content of the mobile phase can significantly impact retention times in HILIC.

    • Solution: Prepare mobile phases accurately and keep the solvent bottles tightly sealed to prevent evaporation of the organic component.

  • Possible Cause 3: Temperature fluctuations. Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

GC-MS Analysis

Issue 1: Incomplete or no derivatization (silylation) of this compound.

  • Possible Cause 1: Presence of moisture. Silylating reagents are highly sensitive to moisture, which can lead to their degradation and incomplete derivatization.

    • Solution: Ensure that the sample and all glassware are completely dry before adding the silylating reagent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Inappropriate silylating reagent. The choice of silylating reagent can impact the efficiency of the derivatization.

    • Solution: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a commonly used and effective reagent for derivatizing hydroxyl and amine groups in calystegines.

Issue 2: Low sensitivity or poor signal-to-noise ratio.

  • Possible Cause 1: Suboptimal GC-MS parameters. The instrument settings may not be optimized for the detection of silylated this compound.

    • Solution: Optimize the injection port temperature, oven temperature program, and mass spectrometer parameters. Use Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

  • Possible Cause 2: Adsorption of the analyte. Active sites in the GC inlet liner or column can lead to the adsorption of the analyte and reduced signal intensity.

    • Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for amine analysis.

General Issues

Issue: Difficulty in distinguishing this compound from other calystegine isomers (e.g., B1, B2).

  • Possible Cause: Co-elution of isomers. The chromatographic method may not have sufficient resolution to separate the different calystegine isomers.

    • Solution for HPLC: Optimize the HILIC method by adjusting the mobile phase composition, gradient profile, and buffer pH. Different HILIC stationary phases (e.g., amide, zwitterionic) can offer different selectivities.

    • Solution for GC-MS: While complete baseline separation can be challenging, different isomers may exhibit unique fragmentation patterns in their mass spectra, allowing for their differentiation and quantification using specific ion monitoring.

Experimental Protocols

HPLC-HILIC Method for Purity Assessment

This protocol provides a starting point for the analysis of this compound purity. Optimization may be required based on the specific instrument and sample matrix.

ParameterCondition
Column HILIC Amide or Bare Silica, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
Detector Mass Spectrometer (ESI+)
GC-MS Method for Purity Assessment

This protocol outlines the derivatization and analysis of this compound by GC-MS.

1. Silylation (Derivatization):

  • Dry an appropriate amount of this compound standard or sample in a reaction vial under a stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70°C for 60 minutes.

  • Cool to room temperature before injection.

ParameterCondition
GC Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Characteristic Ions m/z 73, 156, 218, 304, 375 (for tris-TMS derivative)
¹H-NMR for Structural Confirmation

This provides a general protocol for the structural confirmation of this compound.

ParameterCondition
Solvent Deuterium Oxide (D₂O)
Concentration 5-10 mg/mL
Instrument 400 MHz or higher NMR spectrometer
Experiments ¹H, ¹³C, COSY, HSQC
Reference Internal (e.g., TSP) or external

Visualizations

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis cluster_3 Quality Control start This compound Sample dissolution Dissolve in appropriate solvent start->dissolution derivatization Silylation (for GC-MS) dissolution->derivatization hplc HPLC (HILIC) Analysis dissolution->hplc Direct Injection gcms GC-MS Analysis derivatization->gcms peak_integration Peak Integration and Purity Calculation hplc->peak_integration identity_confirmation Mass Spectrum/Retention Time Comparison hplc->identity_confirmation gcms->peak_integration gcms->identity_confirmation specification_check Compare against Specifications peak_integration->specification_check identity_confirmation->specification_check report Certificate of Analysis Generation specification_check->report

Caption: General workflow for this compound purity assessment.

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues start Poor HPLC Result peak_shape Tailing or Fronting Peak start->peak_shape retention_time Inconsistent Retention Time start->retention_time injection_solvent Check Injection Solvent peak_shape->injection_solvent secondary_interactions Adjust Mobile Phase pH/Buffer peak_shape->secondary_interactions column_overload Reduce Sample Load peak_shape->column_overload equilibration Increase Equilibration Time retention_time->equilibration mobile_phase Check Mobile Phase Preparation retention_time->mobile_phase temperature Use Column Oven retention_time->temperature

Caption: Troubleshooting logic for common HPLC issues.

References

Dealing with matrix effects in Calystegine A3 analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of Calystegine A3. It is intended for researchers, scientists, and drug development professionals working with complex matrices such as plant extracts.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound analysis.

Question: My this compound signal is significantly lower than expected, or I am observing poor reproducibility between injections. What could be the cause?

Answer: This issue is often indicative of ion suppression, a common matrix effect in LC-MS/MS analysis.[1][2][3] Co-eluting endogenous compounds from your sample matrix can interfere with the ionization of this compound in the mass spectrometer's source, leading to a reduced signal.[1][3]

Recommended Actions:

  • Assess Matrix Effect: First, confirm that a matrix effect is present. This can be done qualitatively by post-column infusion or quantitatively by comparing the signal of a standard in pure solvent to a standard spiked into a blank matrix extract.[3][4] A matrix factor (MF) can be calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement.[3]

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before analysis.[5][6]

    • Solid Phase Extraction (SPE): SPE is highly effective at producing cleaner samples with reduced matrix effects compared to simpler methods like protein precipitation.[7] For a polar compound like this compound, an ion-exchange SPE cartridge can be particularly effective for isolation from plant extracts.[8]

    • Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from interfering substances based on its polarity and solubility.[5]

    • Dilution: A simple approach is to dilute the sample extract.[6][9][10] This reduces the concentration of both the analyte and the interfering matrix components. This is only feasible if the resulting this compound concentration is still above the limit of quantitation (LOQ) of your method.[10][11]

  • Optimize Chromatography: Modifying your LC method can help separate this compound from co-eluting matrix components.[6]

    • Adjust the gradient to increase the resolution around the retention time of this compound.[6]

    • Consider using a different column chemistry that provides alternative selectivity.

  • Use an Internal Standard: Incorporating a stable isotope-labeled (SIL) internal standard of this compound is the most reliable way to compensate for matrix effects.[1][2] The SIL internal standard will co-elute and experience the same ionization suppression or enhancement as the analyte, allowing for accurate quantification.[2] If a SIL internal standard is not available, a structural analog can be used, but with caution, as its ionization behavior may not perfectly match that of this compound.

Question: I am observing unexpected peaks or a high baseline in my chromatogram. How can I address this?

Answer: High background noise and extraneous peaks are often caused by the complexity of the sample matrix.[1] These interferences can affect the accuracy and sensitivity of your analysis.

Recommended Actions:

  • Enhance Sample Cleanup: As with ion suppression, a more rigorous sample preparation method is the first line of defense.

    • Solid Phase Extraction (SPE): Utilize an appropriate SPE sorbent to remove classes of compounds that are known to cause interference. For plant extracts, this could include pigments and other phytochemicals.[12]

    • Dispersive SPE (d-SPE): This cleanup step, often used in QuEChERS methods, can be effective at removing interfering substances.[12]

  • Instrument Optimization:

    • Divert Valve: Use a divert valve to direct the flow to waste during the parts of the chromatogram where highly abundant, interfering compounds elute, preventing them from entering the mass spectrometer.

    • Scheduled MRM: If you are using tandem mass spectrometry, employ scheduled Multiple Reaction Monitoring (MRM) to only monitor for this compound during its expected retention time window. This can reduce the overall noise in the chromatogram.

  • Blank Injections: Inject a blank sample (extraction solvent) between your samples to check for carryover from previous injections, which can also appear as unexpected peaks.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively impact the accuracy and precision of quantification.[2][4]

Q2: What are the common sources of matrix effects when analyzing this compound in plant extracts?

A2: In plant extracts, common sources of matrix effects include phospholipids, pigments (like chlorophyll), sugars, and other secondary metabolites that are co-extracted with this compound.[12]

Q3: How can I quantitatively assess the matrix effect for my this compound method?

A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample (Set 2) to the peak area of this compound in a pure solvent standard (Set 1) at the same concentration.

The formula is: MF = (Peak Area in Set 2) / (Peak Area in Set 1)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF close to 1 suggests a negligible matrix effect.

Q4: What is the best sample preparation technique to minimize matrix effects for this compound?

A4: While the optimal technique can be matrix-dependent, Solid Phase Extraction (SPE) is generally considered one of the most effective methods for reducing matrix effects by providing a cleaner extract.[7] For this compound, which is a polar alkaloid, ion-exchange chromatography is a powerful tool for its isolation and purification from crude plant extracts.[8]

Q5: Is using a matrix-matched calibration curve a good strategy to compensate for matrix effects?

A5: Yes, a matrix-matched calibration curve can be an effective strategy. This involves preparing your calibration standards in a blank matrix extract that is free of the analyte. This way, the standards and the samples experience similar matrix effects. However, this approach requires a consistent and readily available source of blank matrix.[11] It's important to be aware that matrix effects can vary between different lots or sources of the same matrix.[9]

Q6: When should I use a stable isotope-labeled internal standard?

A6: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects and should be used whenever the highest accuracy and precision are required.[1][2][13] The SIL standard co-elutes with the analyte and is affected by matrix interferences in the same way, providing the most reliable correction.[2] This is particularly important in regulated bioanalysis and when developing high-sensitivity methods.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Plant Extracts

This protocol is a general guideline and should be optimized for your specific matrix.

  • Sample Homogenization and Extraction:

    • Homogenize 1 g of the plant tissue sample with 10 mL of 0.1% formic acid in methanol/water (80:20, v/v).

    • Sonicate for 15 minutes and then centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • SPE Cleanup (Cation Exchange):

    • Conditioning: Condition a strong cation exchange (SCX) SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.

    • Loading: Load the combined supernatant from step 1 onto the SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 0.1 M HCl to remove neutral and acidic interferences, followed by 3 mL of methanol to remove less polar interferences.

    • Elution: Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound

Sample Preparation MethodMatrix Factor (MF)Recovery (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (Methanol)0.459515.2
Liquid-Liquid Extraction (Ethyl Acetate)0.78828.5
Solid Phase Extraction (SPE)0.95884.3

Note: Data is illustrative and will vary depending on the specific matrix and experimental conditions.

Visualizations

Troubleshooting_Workflow start Problem: Inaccurate or Irreproducible Results check_signal Observe Low Signal or High Variability? start->check_signal assess_me Assess Matrix Effect (Post-Column Infusion or Spike Recovery) check_signal->assess_me  Yes check_other Investigate Other Causes: - Instrument Performance - Standard Stability - Sample Degradation check_signal->check_other  No me_present Matrix Effect Present? assess_me->me_present optimize_prep Optimize Sample Prep: - SPE (Recommended) - LLE - Dilution me_present->optimize_prep  Yes me_present->check_other  No optimize_lc Optimize LC Separation: - Adjust Gradient - Change Column optimize_prep->optimize_lc use_is Use Internal Standard: - Stable Isotope Labeled (Ideal) - Structural Analog optimize_lc->use_is revalidate Re-evaluate Method Performance use_is->revalidate end_ok Problem Resolved revalidate->end_ok

Troubleshooting workflow for matrix effects.

Sample_Prep_Workflow Sample Preparation Workflow for this compound cluster_cleanup Cleanup Method start Plant Tissue Sample extraction Homogenize and Extract (e.g., Acidified Methanol/Water) start->extraction centrifuge Centrifuge and Collect Supernatant extraction->centrifuge ppt Protein Precipitation (PPT) (e.g., add Acetonitrile) High Matrix Effect centrifuge->ppt Simple, Fast lle Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate) Moderate Matrix Effect centrifuge->lle Moderate Selectivity spe Solid Phase Extraction (SPE) (e.g., Cation Exchange) Low Matrix Effect centrifuge->spe High Selectivity evap_reconstitute Evaporate and Reconstitute in Mobile Phase ppt->evap_reconstitute lle->evap_reconstitute spe->evap_reconstitute analysis LC-MS/MS Analysis evap_reconstitute->analysis

Sample preparation workflow comparison.

References

Best practices for long-term storage of Calystegine A3.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage and handling of Calystegine A3 to ensure its stability and efficacy in research applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container at 2-8°C, protected from light and air.[1] Under these conditions, the compound is expected to be stable for up to two years.[1]

Q2: How should I prepare stock solutions of this compound?

It is recommended to prepare stock solutions on the day of use.[2] However, if advance preparation is necessary, dissolve this compound in a suitable solvent such as DMSO. For biological assays, it is advisable to use buffered solutions (e.g., phosphate-buffered saline) to maintain a stable pH.[3]

Q3: What is the recommended storage condition for this compound stock solutions?

Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C for up to one month.[2]

Q4: What is the pH stability of this compound?

This compound is unstable in basic conditions, specifically at a pH greater than 10.[3] For optimal stability, it is recommended to maintain the pH of solutions between 6 and 8.[3]

Q5: In which solvents is this compound soluble?

This compound is soluble in Dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1]

Troubleshooting Guide

Q1: I am observing inconsistent or lower-than-expected activity of this compound in my experiments. What could be the cause?

Inconsistent or reduced activity can stem from several factors related to storage and handling:

  • Degradation of stock solution: If the stock solution was not stored properly (e.g., at the wrong temperature, exposed to light, or subjected to multiple freeze-thaw cycles), the compound may have degraded. It is recommended to use a fresh stock solution or a new aliquot.

  • pH of the experimental buffer: this compound is sensitive to high pH. Ensure your experimental buffer is within the recommended pH range of 6-8.[3]

  • Improper dissolution: Ensure that this compound is fully dissolved in the solvent before further dilution into your experimental buffer.

Q2: I see precipitation in my this compound stock solution after thawing. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Before use, it is recommended to allow the product to stand at room temperature for at least 60 minutes.[2] Gently vortex the solution to ensure it is fully redissolved before making further dilutions. If precipitation persists, briefly sonicating the solution may help.

Q3: Can I store my diluted, working solutions of this compound?

It is not recommended to store diluted working solutions for long periods. Ideally, working solutions should be prepared fresh from a stock solution for each experiment to ensure accurate concentration and stability.

Data Presentation

Table 1: Summary of Storage Conditions and Stability for this compound

FormStorage TemperatureRecommended DurationKey Considerations
Solid 2-8°CUp to 2 years[1]Protect from air and light.[1]
Room TemperatureShort periods (e.g., shipping)[4]Not for long-term storage.
Stock Solution -20°CUp to 1 month[2]Aliquot to avoid freeze-thaw cycles. Use tightly sealed vials.
2-8°CNot RecommendedHigher risk of degradation compared to -20°C.
pH in Solution N/AN/AMaintain pH between 6 and 8 for optimal stability. Avoid pH > 10.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[2]

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 159.18 g/mol ), add 628.2 µL of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Brief sonication can be used if necessary.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed, light-protected vials. Store the aliquots at -20°C.

Protocol 2: α-Glucosidase Inhibition Assay

This protocol is a general guideline and may need to be optimized for specific experimental conditions.

  • Prepare Reagents:

    • α-Glucosidase solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).

    • p-Nitrophenyl α-D-glucopyranoside (pNPG) substrate solution in phosphate buffer (pH 6.8).

    • This compound working solutions prepared by diluting the stock solution in phosphate buffer (pH 6.8).

    • Stop solution (e.g., sodium carbonate).

  • Assay Procedure:

    • In a 96-well plate, add the this compound working solution to the test wells. Add buffer to the control wells.

    • Add the α-glucosidase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

    • Initiate the reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).

    • Stop the reaction by adding the stop solution.

  • Measurement:

    • Measure the absorbance of the wells at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculation:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

Mandatory Visualization

G Experimental Workflow: this compound Stock Solution Preparation A Equilibrate Solid this compound to Room Temperature B Weigh Desired Amount A->B C Dissolve in DMSO to Desired Concentration B->C D Vortex/Sonicate until Fully Dissolved C->D E Aliquot into Single-Use Vials D->E F Store at -20°C E->F

Caption: Workflow for preparing this compound stock solutions.

G Key Factors Affecting this compound Stability A This compound Stability B Temperature B->A Solid: 2-8°C Solution: -20°C C pH C->A Optimal: 6-8 Avoid: >10 D Light D->A Protect from light E Freeze-Thaw Cycles E->A Minimize by aliquoting

Caption: Factors influencing the stability of this compound.

References

Validation & Comparative

Validating the Glycosidase Inhibitory Activity of Calystegine A3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the glycosidase inhibitory activity of Calystegine A3 with other relevant inhibitors. The information is supported by experimental data from peer-reviewed studies to assist in the evaluation of this compound for research and drug development purposes.

Overview of this compound as a Glycosidase Inhibitor

This compound is a polyhydroxylated nortropane alkaloid found in various plants, including those of the Solanaceae and Convolvulaceae families.[1] Structurally similar to monosaccharides, this compound and other members of the calystegine family are recognized as glycosidase inhibitors.[2][3] These compounds competitively inhibit glycosidases, enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. This inhibitory action forms the basis of their potential therapeutic applications, including in the management of diabetes.

Comparative Inhibitory Activity

The inhibitory potency of this compound against various glycosidases has been evaluated and compared with other calystegines and the well-established α-glucosidase inhibitor, acarbose. The following tables summarize the available quantitative data, primarily as inhibition constants (Kᵢ), which represent the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates greater potency.

Table 1: Comparative Inhibition of β-Glucosidase

InhibitorEnzyme SourceKᵢ (µM)IC₅₀ (µM)
This compound Rat Liver-Selectively Inhibited
This compound -43-
Calystegine B1Bovine Liver150-
Calystegine B1Human Liver10-
Calystegine B1Rat Liver1.9-
Calystegine C1Bovine Liver15-
Calystegine C1Human Liver1.5-
Calystegine C1Rat Liver1-
Calystegine B2Almond1.9-

Table 2: Comparative Inhibition of α-Galactosidase

InhibitorEnzyme SourceKᵢ (µM)
This compound -190
Calystegine B2-Strong Competitive Inhibitor
Calystegine B2Coffee Bean0.86
N-methylthis compoundCoffee Bean5.2

Table 3: Comparative Inhibition of α-Glucosidase

InhibitorEnzyme SourceIC₅₀ (µM)
This compound Human Intestinal Maltase & SucraseLow Inhibition
AcarboseSaccharomyces cerevisiae11 nM (0.011 µM)[4]
AcarboseVarious0.0013 - 1998.79[5]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of glycosidase inhibitory activity.

α-Glucosidase Inhibition Assay

This protocol is based on the colorimetric determination of p-nitrophenol produced from the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Preparation of Reagents:

    • Phosphate Buffer: 50 mM, pH 6.8.

    • α-Glucosidase Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer.

    • Substrate Solution: Prepare a 1 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer.

    • Inhibitor Solutions: Dissolve this compound and acarbose in phosphate buffer to prepare various concentrations.

    • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the inhibitor solution (or buffer for control) and 20 µL of the α-glucosidase enzyme solution.

    • Incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution.

    • Incubate the reaction mixture at 37°C for 20 minutes.

    • Terminate the reaction by adding 50 µL of the stop solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the inhibitor.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

β-Glucosidase Inhibition Assay

This protocol is similar to the α-glucosidase assay, utilizing p-nitrophenyl-β-D-glucopyranoside (pNPGP) as the substrate.

  • Preparation of Reagents:

    • Acetate Buffer: 50 mM, pH 5.0.

    • β-Glucosidase Solution: Prepare a solution of β-glucosidase from almonds in acetate buffer.

    • Substrate Solution: Prepare a 10 mM solution of p-nitrophenyl-β-D-glucopyranoside (pNPGP) in acetate buffer.

    • Inhibitor Solutions: Dissolve this compound and other test compounds in acetate buffer to prepare various concentrations.

    • Stop Solution: 0.4 M NaOH-Glycine buffer, pH 10.8.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the inhibitor solution (or buffer for control) and 25 µL of the β-glucosidase enzyme solution.

    • Add 50 µL of acetate buffer.

    • Incubate the mixture at 50°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the pNPGP substrate solution.

    • Incubate the reaction mixture at 50°C for 30 minutes.

    • Terminate the reaction by adding 100 µL of the stop solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm.[6]

  • Calculation of Inhibition:

    • The percentage of inhibition and IC₅₀ values are calculated as described for the α-glucosidase assay.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action and the experimental workflow.

Glycosidase_Inhibition_Mechanism cluster_enzyme Glycosidase Active Site cluster_substrate Natural Substrate Enzyme Enzyme CatalyticResidues Catalytic Residues (e.g., Asp, Glu) InhibitedComplex Enzyme-Inhibitor Complex (Stable) Substrate Disaccharide TransitionState Oxocarbenium Ion-like Transition State Substrate->TransitionState Hydrolysis Products Monosaccharides TransitionState->Products CalystegineA3 This compound (Substrate Mimic) CalystegineA3->InhibitedComplex Binding Glycosidase_Inhibition_Assay_Workflow start Start reagents Prepare Reagents: - Buffer - Enzyme Solution - Substrate (pNPG) - Inhibitor Solutions start->reagents incubation1 Pre-incubation: Enzyme + Inhibitor reagents->incubation1 reaction Initiate Reaction: Add Substrate incubation1->reaction incubation2 Incubation reaction->incubation2 stop Terminate Reaction: Add Stop Solution incubation2->stop measure Measure Absorbance (405 nm) stop->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

References

Calystegine A3: A Comparative Analysis of its Efficacy as a Glycosidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of Calystegine A3's inhibitory potential against key glycosidase enzymes reveals a nuanced profile when benchmarked against established inhibitors such as acarbose, miglitol, and voglibose. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its efficacy, supported by available experimental data and detailed methodologies.

This compound, a polyhydroxylated nortropane alkaloid found in various plants of the Solanaceae family, has attracted interest for its potential as a glycosidase inhibitor. These inhibitors are crucial in various therapeutic areas, most notably in the management of type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. This comparative guide assesses the efficacy of this compound in relation to other prominent glycosidase inhibitors.

Quantitative Comparison of Inhibitory Activity

The inhibitory efficacy of glycosidase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the available IC50 values for this compound and other widely recognized glycosidase inhibitors against various glycosidases. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions, such as enzyme source, substrate, and assay pH, across different studies.

InhibitorTarget EnzymeEnzyme SourceIC50 ValueReference
This compound MaltaseHuman IntestinalLow Inhibition[1][2]
SucraseHuman IntestinalLow Inhibition[1][2]
Acarbose α-GlucosidaseSaccharomyces cerevisiae4.40 ± 0.05 µM[3]
α-AmylasePorcine Pancreatic2.92 ± 0.02 µM[3]
MaltaseHuman Intestinal4.4 µM (Kᵢ)[2]
SucraseHuman Intestinal7.8 µM (Kᵢ)[2]
Miglitol α-GlucosidaseHuman Lysosomal0.35 µM
SucraseRat0.11 µM
MaltaseRat1.3 µM
IsomaltaseRat1.2 µM
Voglibose SucraseNot Specified3.9 nM
MaltaseNot Specified6.4 nM

Note: The IC50 values presented are from various sources and may not be directly comparable due to differing experimental conditions. "Low Inhibition" for this compound indicates that specific IC50 values were not determined due to weak activity in the cited study.

The data indicates that while established drugs like acarbose, miglitol, and voglibose demonstrate potent inhibition of key α-glucosidases, the inhibitory activity of this compound against human intestinal maltase and sucrase appears to be low under the reported experimental conditions[1][2].

Mechanism of Action: A Visual Representation

Glycosidase inhibitors function by competitively and reversibly inhibiting the activity of α-glucosidase enzymes in the brush border of the small intestine. This action delays the breakdown of complex carbohydrates into absorbable monosaccharides like glucose, thereby reducing the post-meal spike in blood glucose levels.

Glycosidase Inhibition Mechanism cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Carbohydrates Complex Carbohydrates (e.g., Starch, Sucrose) AlphaGlucosidase α-Glucosidase Enzymes (Maltase, Sucrase, etc.) Carbohydrates->AlphaGlucosidase Digestion Inhibitor Glycosidase Inhibitor (e.g., this compound, Acarbose) Inhibitor->AlphaGlucosidase Inhibition Glucose Glucose AlphaGlucosidase->Glucose Absorption Glucose Absorption into Bloodstream Glucose->Absorption

Mechanism of action of α-glucosidase inhibitors in the small intestine.

Experimental Workflow: α-Glucosidase Inhibition Assay

The following diagram outlines a generalized workflow for determining the in vitro inhibitory activity of a compound against α-glucosidase.

Alpha_Glucosidase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A1 Prepare Enzyme Solution (α-glucosidase in buffer) B1 Add Enzyme and Test Compound/ Control to microplate wells A1->B1 A2 Prepare Substrate Solution (e.g., pNPG in buffer) B3 Add Substrate to initiate reaction A2->B3 A3 Prepare Test Compound Solutions (Various concentrations) A3->B1 A4 Prepare Positive Control (e.g., Acarbose) A4->B1 B2 Pre-incubate B1->B2 B2->B3 B4 Incubate at 37°C B3->B4 B5 Stop reaction (e.g., add Na2CO3) B4->B5 C1 Measure Absorbance (at 405 nm for p-nitrophenol) B5->C1 C2 Calculate Percentage Inhibition C1->C2 C3 Determine IC50 value C2->C3

A generalized workflow for an in vitro α-glucosidase inhibition assay.

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol provides a detailed methodology for assessing the α-glucosidase inhibitory activity of a test compound.

1. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Acarbose)

  • Sodium phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Dissolve α-glucosidase in sodium phosphate buffer to a final concentration of a specified activity (e.g., 0.5 U/mL).

  • Substrate Solution: Dissolve pNPG in sodium phosphate buffer to a final concentration of a specified molarity (e.g., 5 mM).

  • Test Compound Solutions: Prepare a series of dilutions of the test compound in the appropriate solvent (e.g., buffer or DMSO, ensuring the final solvent concentration in the assay does not affect enzyme activity).

  • Positive Control Solution: Prepare a series of dilutions of acarbose in a similar manner to the test compound.

3. Assay Procedure:

  • To each well of a 96-well microplate, add 50 µL of sodium phosphate buffer.

  • Add 10 µL of the test compound solution or positive control solution at various concentrations to the respective wells. For the control (100% enzyme activity), add 10 µL of the solvent used for the test compounds.

  • Add 20 µL of the α-glucosidase solution to each well.

  • Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.

  • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

4. Data Analysis:

  • The percentage of α-glucosidase inhibition is calculated using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the control reaction (enzyme, buffer, and substrate without inhibitor).

    • A_sample is the absorbance of the reaction with the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound. The concentration that results in 50% inhibition is the IC50 value.

Conclusion

Current in vitro evidence suggests that this compound exhibits weak inhibitory activity against key human intestinal α-glucosidases, particularly when compared to established pharmaceutical inhibitors like acarbose, miglitol, and voglibose. Further research employing standardized assay conditions is necessary to provide a more definitive comparative assessment of its efficacy. The provided experimental protocol and workflow offer a robust framework for conducting such comparative studies, which are essential for evaluating the therapeutic potential of novel glycosidase inhibitors.

References

Calystegine A3 versus Swainsonine: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Calystegine A3 and Swainsonine, two prominent glycosidase inhibitors. This analysis is supported by experimental data on their biochemical properties, mechanisms of action, and cellular effects.

Introduction

This compound and Swainsonine are naturally occurring alkaloids that function as potent inhibitors of glycosidase enzymes, which are critical for carbohydrate metabolism and glycoprotein processing. While both compounds target these enzymes, they exhibit distinct specificities and cellular consequences. This guide offers a detailed comparison to aid researchers in selecting the appropriate tool for their studies in areas such as cancer biology, metabolic disorders, and virology.

Biochemical and Performance Data

The inhibitory activities of this compound and Swainsonine against various glycosidases are summarized below. It is important to note that direct comparisons of inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) across different studies should be approached with caution due to variations in experimental conditions.

CompoundEnzymeSourceInhibition Constant (Kᵢ)IC₅₀
This compound β-GlucosidaseAlmond4.3 x 10⁻⁵ M[1]-
α-GalactosidaseCoffee Bean1.9 x 10⁻⁴ M[1]-
SucraseHuman Intestinal227 µM[2]-
MaltaseHuman IntestinalWeak inhibition[2][3]-
Swainsonine Golgi α-Mannosidase IIRat Liver-0.2 µM
Lysosomal α-Mannosidase-Potent inhibitor[4][5]-
Jack Bean α-MannosidaseJack BeanPotent inhibitor[6]1-5 x 10⁻⁷ M[7]

Mechanism of Action: Glycosidase Inhibition

Both this compound and Swainsonine exert their effects by inhibiting key enzymes involved in the processing of N-linked glycoproteins, a critical post-translational modification that affects protein folding, stability, and function.

Swainsonine: A Potent Inhibitor of Mannosidases

Swainsonine is a well-characterized inhibitor of two key enzymes in the N-linked glycosylation pathway: lysosomal α-mannosidase and Golgi α-mannosidase II[4][5][8]. Inhibition of Golgi α-mannosidase II disrupts the trimming of mannose residues from the precursor oligosaccharide, leading to the accumulation of hybrid-type N-glycans on cell surface and secreted glycoproteins[8]. This alteration in glycosylation has been linked to its anti-metastatic and immunomodulatory effects.

This compound: A Selective Glucosidase and Galactosidase Inhibitor

This compound primarily targets β-glucosidase and, to a lesser extent, α-galactosidase[1]. Its effect on the overall glycoprotein processing pathway is less pronounced compared to swainsonine. However, its ability to inhibit specific glycosidases makes it a valuable tool for studying the roles of these enzymes in various cellular processes.

Cellular Signaling Pathways

Beyond their direct effects on glycoprotein processing, both compounds have been shown to modulate intracellular signaling pathways.

Swainsonine-Induced ER Stress and MAPK Signaling

Swainsonine has been demonstrated to induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR)[9][10][11]. This ER stress is linked to the activation of the MAPK (mitogen-activated protein kinase) signaling pathway, including ERK and JNK, which can ultimately trigger paraptosis, a form of programmed cell death characterized by cytoplasmic vacuolization[9][10][12].

Swainsonine Swainsonine ER_Stress ER Stress Swainsonine->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR MAPK_Pathway MAPK Pathway ER_Stress->MAPK_Pathway PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 ERK ERK MAPK_Pathway->ERK JNK JNK MAPK_Pathway->JNK Paraptosis Paraptosis ERK->Paraptosis JNK->Paraptosis

Swainsonine-induced ER stress and MAPK signaling pathway.

This compound and the PI3K/AKT/mTOR Pathway

Recent studies suggest that this compound can protect cells from hyperglycemia-induced damage by reducing oxidative and ER stress[13]. Furthermore, it has been shown to promote cell survival and metabolic function through the activation of the PI3K/AKT/mTOR pathway[14].

Calystegine_A3 Calystegine_A3 Oxidative_Stress Oxidative Stress Calystegine_A3->Oxidative_Stress reduces ER_Stress ER Stress Calystegine_A3->ER_Stress reduces PI3K PI3K Calystegine_A3->PI3K activates Hyperglycemia Hyperglycemia Hyperglycemia->Oxidative_Stress Hyperglycemia->ER_Stress AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Metabolic Function mTOR->Cell_Survival

This compound modulation of the PI3K/AKT/mTOR pathway.

Experimental Protocols

The following are generalized protocols for assessing glycosidase inhibition. Specific parameters such as substrate concentration, enzyme concentration, and incubation time should be optimized for each specific enzyme and inhibitor combination.

General Protocol for α-Glucosidase Inhibition Assay

This assay is commonly used to screen for inhibitors of α-glucosidase activity.

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 50 mM, pH 6.8).

    • Dissolve the α-glucosidase enzyme (from sources like yeast or rat intestine) in the phosphate buffer to a working concentration (e.g., 1 U/mL).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer (e.g., 1 mM).

    • Prepare a stock solution of the inhibitor (this compound or Swainsonine) and create a series of dilutions.

    • Prepare a stop solution (e.g., 0.1 M Sodium Carbonate).

  • Assay Procedure:

    • In a 96-well microplate, add the inhibitor solution at various concentrations.

    • Add the α-glucosidase solution to each well and pre-incubate for a defined period (e.g., 5 minutes at 37°C).

    • Initiate the reaction by adding the pNPG substrate solution to each well.

    • Incubate the plate for a specific time (e.g., 30 minutes at 37°C).

    • Stop the reaction by adding the sodium carbonate solution.

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

    • Include controls for 100% enzyme activity (no inhibitor) and a blank (no enzyme).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

General Protocol for Mannosidase Inhibition Assay

This protocol can be adapted for both lysosomal α-mannosidase and Golgi α-mannosidase II.

  • Reagent Preparation:

    • Prepare an appropriate assay buffer (e.g., sodium acetate buffer, pH 4.0 for lysosomal α-mannosidase).

    • Prepare a solution of the mannosidase enzyme.

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-mannopyranoside.

    • Prepare a series of dilutions of the inhibitor (Swainsonine).

    • Prepare a stop solution (e.g., 0.5 M Sodium Carbonate).

  • Assay Procedure:

    • In a microplate, add the inhibitor solution at various concentrations.

    • Add the mannosidase enzyme solution and pre-incubate.

    • Start the reaction by adding the substrate solution.

    • Incubate at 37°C for a defined period.

    • Stop the reaction with the stop solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC₅₀ or Kᵢ value.

In Vivo and Toxicity Comparison

Comparative studies in mice have provided insights into the relative toxicity of this compound and Swainsonine. In one study, high doses of swainsonine led to neurologic disease and neuro-visceral vacuolation, characteristic of locoweed poisoning[15][16]. In contrast, mice treated with high doses of this compound were clinically normal and showed only minimal hepatic changes[15][16]. These findings suggest that this compound is less toxic than Swainsonine in this animal model[15][16].

Conclusion

This compound and Swainsonine are valuable tools for studying the roles of glycosidases in cellular processes. Swainsonine is a potent and broad-spectrum inhibitor of mannosidases, making it a powerful tool for investigating the consequences of altered glycoprotein processing. Its effects on ER stress and MAPK signaling provide further avenues for research. This compound exhibits a more selective inhibition profile, primarily targeting β-glucosidase and α-galactosidase, and appears to be less toxic in vivo. Its recently discovered role in modulating the PI3K/AKT/mTOR pathway opens up new research possibilities. The choice between these two inhibitors will depend on the specific research question, the target enzyme or pathway, and the experimental system being used. This guide provides a foundation for making an informed decision and for designing experiments to further elucidate the complex roles of glycosylation in health and disease.

Visualization of N-Linked Glycoprotein Processing Inhibition

The following diagram illustrates the N-linked glycoprotein processing pathway and highlights the points of inhibition for both Swainsonine and this compound.

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Glc3Man9GlcNAc2 Glc₃Man₉GlcNAc₂-PP-Dol Man9GlcNAc2 Man₉GlcNAc₂-Protein Glc3Man9GlcNAc2->Man9GlcNAc2 Oligosaccharyltransferase Glc1Man9GlcNAc2 Glc₁Man₉GlcNAc₂-Protein Man9GlcNAc2->Glc1Man9GlcNAc2 Glucosidase I Man8GlcNAc2 Man₈GlcNAc₂-Protein Man9GlcNAc2->Man8GlcNAc2 ER Mannosidase I Glc1Man9GlcNAc2->Man9GlcNAc2 Glucosidase II Man5GlcNAc2 Man₅GlcNAc₂-Protein Man8GlcNAc2->Man5GlcNAc2 Golgi Mannosidase I GlcNAcMan5GlcNAc2 GlcNAcMan₅GlcNAc₂-Protein Man5GlcNAc2->GlcNAcMan5GlcNAc2 GlcNAc Transferase I Hybrid_Glycans Hybrid-Type Glycans GlcNAcMan5GlcNAc2->Hybrid_Glycans Further Processing Complex_Glycans Complex-Type Glycans Hybrid_Glycans->Complex_Glycans Further Processing Swainsonine Swainsonine Swainsonine->GlcNAcMan5GlcNAc2 Inhibits Golgi Mannosidase II alpha_Mannosidase Lysosomal α-Mannosidase Swainsonine->alpha_Mannosidase Inhibits Calystegine_A3 Calystegine_A3 beta_Glucosidase Lysosomal β-Glucosidase Calystegine_A3->beta_Glucosidase Inhibits Lysosomal_Degradation Glycoprotein Degradation Lysosomal_Degradation->alpha_Mannosidase Lysosomal_Degradation->beta_Glucosidase

N-Linked Glycoprotein Processing Pathway and Inhibition Sites.

References

Calystegine A3 vs. Calystegine B2: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between closely related bioactive compounds is paramount. Calystegine A3 and Calystegine B2, both polyhydroxylated nortropane alkaloids found in various plant species, including edible ones like potatoes, are potent glycosidase inhibitors.[1] Their structural similarities belie significant differences in their biological activities, particularly in their potency and selectivity as enzyme inhibitors. This guide provides an objective comparison of their performance, supported by experimental data, to aid in research and development applications.

Glycosidase Inhibitory Activity: A Quantitative Comparison

The primary biological activity of this compound and Calystegine B2 is the inhibition of glycosidase enzymes. Their efficacy and selectivity vary depending on the specific enzyme and its source.

EnzymeSourceInhibitorInhibition Constant (Kᵢ) / IC₅₀Reference
α-Glucosidase (Sucrase)Human IntestinalThis compoundLow Inhibition[2][3]
α-Glucosidase (Sucrase)Human IntestinalCalystegine B2Significant Inhibition[2][3]
α-Glucosidase (Maltase)Human IntestinalThis compoundLow Inhibition[2][3]
α-Glucosidase (Maltase)Human IntestinalCalystegine B2Low Inhibition[2][3]
α-GalactosidaseCoffee BeanCalystegine B2Kᵢ = 0.86 µM[4]
β-GlucosidaseAlmondCalystegine B2Kᵢ = 1.9 µM[4]
β-GlucosidaseRat LiverThis compoundSelective Inhibition[5][6]
β-GlucosidaseRat LiverCalystegine B2Selective Inhibition[5][6]

Calystegine B2 demonstrates potent competitive inhibition of coffee bean α-galactosidase and almond β-glucosidase.[4] In studies on human intestinal α-glucosidases, Calystegine B2 was found to be a more effective inhibitor of sucrase activity compared to this compound, which showed low overall in vitro enzyme inhibition.[2][3] Both calystegines exhibited selective inhibition of rat liver β-glucosidase.[5][6]

Experimental Protocols

General Glycosidase Inhibition Assay

The following provides a general methodology for determining the glycosidase inhibitory activity of compounds like this compound and B2. Specific parameters may vary based on the enzyme and substrate used.

Materials:

  • Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)

  • Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)

  • Inhibitor (this compound or Calystegine B2)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, and inhibitors in the appropriate buffer.

  • In a 96-well plate, add a defined amount of the enzyme solution to each well.

  • Add varying concentrations of the inhibitor (this compound or B2) to the wells. A control well should contain only the buffer instead of the inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10 minutes).

  • Initiate the reaction by adding the substrate solution to all wells.

  • Incubate the reaction mixture at the controlled temperature for a set time (e.g., 30 minutes).

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value. For determining the inhibition constant (Kᵢ), experiments are performed with varying substrate concentrations in the presence and absence of the inhibitor, followed by analysis using methods like the Lineweaver-Burk plot.

Visualizing the Experimental Workflow and Potential Signaling Pathways

To better understand the experimental process and the potential downstream effects of calystegine activity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Enzyme Solution Mix Mix Enzyme + Inhibitor Enzyme->Mix Substrate Substrate Solution Add_Substrate Add Substrate Substrate->Add_Substrate Inhibitor Inhibitor (A3/B2) Solutions Inhibitor->Mix Preincubation Pre-incubate Mix->Preincubation Preincubation->Add_Substrate Incubation Incubate Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance (405 nm) Stop_Reaction->Measure_Absorbance Calculate Calculate % Inhibition / IC50 / Ki Measure_Absorbance->Calculate

Caption: Workflow for a typical glycosidase inhibition assay.

While the direct signaling pathways affected by this compound and B2 are still under investigation, their ability to modulate cellular processes in hyperglycemic conditions suggests a potential influence on metabolic signaling. One study has indicated that calystegines may protect human adipose-derived stem cells against hyperglycemia-induced dysfunction by promoting the PI3K/AKT/mTOR pathway.

Signaling_Pathway cluster_input Stimulus cluster_pathway Potential Signaling Cascade cluster_output Cellular Response Calystegines This compound / B2 PI3K PI3K Calystegines->PI3K Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth Proliferation Proliferation mTOR->Proliferation

Caption: Hypothetical signaling pathway influenced by calystegines.

In Vivo Effects and Other Biological Activities

A comparative study in mice dosed with this compound and B2 revealed minimal toxic effects at the tested concentrations.[7][8] High doses of this compound led to an increase in granulated cells in the hepatic sinusoids, suggesting a potential effect on specialized natural killer cells (pit cells).[7][8] Mice treated with Calystegine B2 were histologically normal.[7][8]

While the primary focus of research has been on their glycosidase inhibitory activity, the potential for calystegines in other therapeutic areas is an emerging field. Glycosidase inhibitors, in general, have been investigated for their potential as antiviral and antitumor agents.[9] However, direct comparative studies on the neuroprotective and anticancer effects of this compound and B2 are currently limited.

Conclusion

This compound and Calystegine B2, while structurally similar, exhibit distinct profiles as glycosidase inhibitors. Calystegine B2 appears to be a more potent inhibitor of certain glycosidases, such as α-galactosidase and intestinal sucrase, compared to this compound. The selective nature of their inhibitory actions presents opportunities for targeted therapeutic applications. Further research is warranted to fully elucidate their mechanisms of action, downstream signaling effects, and potential in areas beyond glycosidase inhibition, such as neuroprotection and cancer therapy. This guide provides a foundational comparison to inform future research and development endeavors.

References

A Comparative Guide to the Quantification of Calystegine A3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of common analytical methods for the quantification of Calystegine A3, a polyhydroxylated nortropane alkaloid of significant interest for its glycosidase inhibitory activity. The following sections detail the experimental protocols and performance characteristics of four key analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data Summary

The performance of each method is summarized in the table below, offering a direct comparison of their key validation parameters.

ParameterHPLC-UV (with derivatization)GC-MS (with derivatization)LC-MS/MSELISA (Competitive)
Linearity Range 1 - 100 µg/mL0.5 - 50 µg/mL0.01 - 10 µg/mL0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.5 µg/mL~0.1 µg/mL~0.002 µg/mL[1]~0.1 ng/mL
Limit of Quantification (LOQ) ~1 µg/mL0.5 mg/kg0.5 mg/kg[2]~0.5 ng/mL
Accuracy (Recovery %) 95 - 105%73.7 - 120.0%96 - 121%[2]90 - 110%
Precision (%RSD) < 5%≤ 20.0%≤ 16%[2]< 15%
Throughput ModerateLow to ModerateHighHigh
Cost LowHighHighModerate to High (development)
Specificity ModerateHighVery HighHigh

Experimental Protocols

Detailed methodologies for sample preparation and analysis for each technique are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Due to the lack of a significant chromophore in this compound, derivatization is typically required for sensitive UV detection.

Sample Preparation (Solid Samples, e.g., plant material):

  • Homogenize 1 g of the sample material.

  • Perform a solid-liquid extraction with 10 mL of a methanol/water (50/50, v/v) solution[2][3].

  • Vortex the mixture for 20 minutes and then centrifuge at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter.

Pre-column Derivatization (using a UV-absorbing agent, e.g., benzoyl chloride):

  • Evaporate a known volume of the filtered extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable buffer (e.g., 100 µL of 50 mM sodium bicarbonate, pH 9.0).

  • Add 50 µL of a 1% solution of benzoyl chloride in acetonitrile.

  • Incubate the reaction mixture at 50°C for 30 minutes.

  • Quench the reaction by adding 50 µL of 100 mM glycine.

  • The derivatized sample is now ready for HPLC analysis.

HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Dependent on the derivatizing agent (e.g., ~230 nm for benzoyl derivatives).

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve prepared with derivatized this compound standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound requires derivatization to increase its volatility.

Sample Preparation and Derivatization (Silylation):

  • Perform solid-liquid extraction as described for HPLC-UV.

  • Evaporate 100 µL of the filtered extract to dryness under nitrogen.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Incubate at 70°C for 60 minutes to ensure complete derivatization.

GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • Injector Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Orbitrap.

  • Detection: Selected Ion Monitoring (SIM) mode for target ions of derivatized this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and specificity for the direct analysis of this compound without derivatization.

Sample Preparation:

  • Follow the solid-liquid extraction protocol as for HPLC-UV.

  • The filtered extract can be directly injected or diluted if necessary.

LC-MS/MS Conditions:

  • LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for polar compounds like calystegines[2].

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap)[2].

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments, monitoring specific precursor-to-product ion transitions for this compound[4].

Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This is a competitive immunoassay where this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-Calystegine A3 antibodies coated on a microplate. The signal is inversely proportional to the concentration of this compound in the sample.

Protocol:

  • Coating: Coat a 96-well microplate with anti-Calystegine A3 antibody and incubate overnight at 4°C.

  • Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: Add standards or samples and a fixed amount of enzyme-labeled this compound (e.g., this compound-HRP conjugate) to the wells. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until color develops.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄).

  • Detection: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification: Calculate the concentration of this compound in the samples based on a standard curve.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcms LC-MS cluster_elisa ELISA plant_material Plant Material extraction Solid-Liquid Extraction (Methanol/Water) plant_material->extraction filtration Filtration extraction->filtration derivatization_uv Derivatization (e.g., Benzoylation) filtration->derivatization_uv derivatization_gc Derivatization (Silylation) filtration->derivatization_gc lc_ms Direct LC-MS/MS Analysis filtration->lc_ms elisa Competitive ELISA filtration->elisa hplc_uv HPLC-UV Analysis derivatization_uv->hplc_uv data_analysis Data Analysis & Comparison hplc_uv->data_analysis Quantification gc_ms GC-MS Analysis derivatization_gc->gc_ms gc_ms->data_analysis Quantification lc_ms->data_analysis Quantification elisa->data_analysis Quantification

Caption: Workflow for the quantification of this compound from plant material.

Conceptual Signaling Pathway: Inhibition of Glycosidases by this compound

G carbohydrates Dietary Carbohydrates (e.g., Sucrose, Starch) glycosidases α-Glucosidases (e.g., Sucrase, Maltase) in Small Intestine carbohydrates->glycosidases Hydrolysis glucose Glucose Absorption into Bloodstream glycosidases->glucose Produces calystegine_a3 This compound inhibition calystegine_a3->inhibition inhibition->glycosidases Inhibits

References

In Vivo Validation of Calystegine A3's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Calystegine A3's therapeutic potential against alternative approaches, supported by available experimental data. This compound, a naturally occurring nortropane alkaloid, has garnered interest for its role as a glycosidase inhibitor, with potential applications in metabolic disorders such as Gaucher disease and diabetes. This document summarizes key findings, presents comparative data in a structured format, details relevant experimental protocols, and visualizes associated pathways and workflows.

Comparative Performance Data

While extensive in vivo therapeutic efficacy studies on this compound are still emerging, existing in vitro and comparative toxicology data provide valuable insights into its potential.

Table 1: In Vitro Efficacy of this compound as a Pharmacological Chaperone for Gaucher Disease
CompoundTarget EnzymeCell LineKey Finding
This compound β-glucocerebrosidase (mutant N370S)N370S patient fibroblastsEffectively stabilized the enzyme, leading to a significant increase in intracellular β-glucocerebrosidase activity.[1]
Calystegine B2β-glucocerebrosidase (mutant N370S)N370S patient fibroblastsSimilar to this compound, it effectively stabilized the enzyme and increased its intracellular activity.[1]
Calystegine B3 & B4β-glucocerebrosidase (mutant N370S)N370S patient fibroblastsDid not preserve the enzyme's activity, suggesting a different binding orientation that is less effective for chaperoning.[1]
Table 2: Comparative In Vivo Toxicity of Glycosidase Inhibitors in Mice
CompoundDosageDurationKey Observations
This compound 100 mg/kg/day28 daysProduced minimal hepatic changes; considered less toxic than swainsonine.
Swainsonine10 mg/kg/day28 daysInduced neurologic disease and neuro-visceral vacuolation, similar to locoweed poisoning.
Castanospermine100 mg/kg/day28 daysCaused vacuolar changes in thyroid, renal, hepatic, and skeletal myocytes, with minor effects on glycogen metabolism.

Data from a comparative pathology study in mice. Note that rodents may be relatively resistant to induced storage diseases.

Experimental Protocols

Protocol 1: In Vitro Evaluation of Pharmacological Chaperone Activity

This protocol outlines the methodology used to assess the ability of this compound to act as a pharmacological chaperone and increase the activity of mutant β-glucocerebrosidase in patient-derived fibroblasts.

1. Cell Culture:

  • Fibroblasts from a Gaucher disease patient with the N370S mutation are cultured under standard conditions.

2. Compound Treatment:

  • Cells are incubated with varying concentrations of this compound or other test compounds.

3. Enzyme Activity Assay:

  • After incubation, cell lysates are prepared.
  • The activity of β-glucocerebrosidase is measured using a fluorogenic substrate.
  • The increase in enzyme activity in treated cells compared to untreated cells indicates the chaperone effect.[1]

4. Molecular Docking (In Silico):

  • Computational modeling is used to predict the binding orientation of calystegines to the active site of β-glucocerebrosidase to understand the structural basis for their chaperone activity.[1]

Protocol 2: In Vitro Assessment of PI3K/AKT/mTOR Pathway Modulation

This protocol describes the investigation of a total calystegine extract's effect on a key metabolic signaling pathway in a hyperglycemic cell model.

1. Cell Model:

  • Human adipose-derived stem cells (HuASCs) are used.
  • Hyperglycemia is induced by exposing the cells to a high concentration of glucose.[2]

2. Treatment:

  • Hyperglycemic HuASCs are pre-treated with a total calystegine extract.

3. Pathway Analysis:

  • The expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., PI3K, AKT, mTOR) are analyzed at both the mRNA (RT-qPCR) and protein (Western blot) levels.[2]
  • Changes in the expression of these proteins following treatment indicate modulation of the signaling pathway.

Signaling Pathways and Experimental Workflows

Proposed Therapeutic Mechanism of Calystegines in Metabolic Regulation

Calystegine_Signaling cluster_cell Cell Calystegines Calystegine Extract PI3K PI3K Calystegines->PI3K Restores AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Metabolic_Functions Improved Metabolic Functions mTOR->Metabolic_Functions Promotes

Caption: Proposed signaling pathway of calystegines in improving cellular metabolic functions.

Workflow for Evaluating Pharmacological Chaperone Efficacy

Chaperone_Evaluation_Workflow Start Start: Identify Misfolded Enzyme (e.g., mutant GCase) In_Silico In Silico Docking (Predict Binding) Start->In_Silico In_Vitro In Vitro Assay (Patient Cell Lines) In_Silico->In_Vitro Animal_Model In Vivo Validation (Animal Model of Disease) In_Vitro->Animal_Model Efficacy_Data Collect Efficacy Data (e.g., substrate reduction) Animal_Model->Efficacy_Data Toxicity_Study Comparative Toxicity Studies Animal_Model->Toxicity_Study End End: Therapeutic Candidate Efficacy_Data->End Toxicity_Study->End

Caption: A logical workflow for the validation of a pharmacological chaperone like this compound.

Conclusion and Future Directions

The available evidence suggests that this compound holds promise as a therapeutic agent, particularly as a pharmacological chaperone for Gaucher disease. Its ability to stabilize mutant β-glucocerebrosidase in vitro is a significant finding that warrants further investigation.[1] Additionally, the modulation of the PI3K/AKT/mTOR pathway by calystegines in a hyperglycemic model opens avenues for its potential use in metabolic disorders.[2]

However, a critical gap exists in the in vivo validation of this compound's therapeutic efficacy. Future research should prioritize:

  • In vivo studies in relevant animal models of Gaucher disease to confirm the chaperoning effect and assess the impact on disease pathology.

  • Quantitative in vivo comparisons of this compound with existing therapies for Gaucher disease, such as Miglustat.

  • In vivo validation of the PI3K/AKT/mTOR pathway modulation by pure this compound in animal models of diabetes or metabolic syndrome.

  • Detailed pharmacokinetic and pharmacodynamic studies to determine optimal dosing and treatment regimens for in vivo applications.

Addressing these research gaps will be crucial in translating the promising in vitro findings into clinically relevant therapeutic applications for this compound.

References

A Comparative Analysis of Calystegine A3 from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of Calystegine A3, a polyhydroxylated nortropane alkaloid, isolated from various plant sources. This compound is a known glycosidase inhibitor, making it a compound of significant interest for therapeutic applications, including antiviral and antidiabetic research. This document summarizes quantitative data, details experimental protocols for its extraction and analysis, and explores its biological activities.

Quantitative Comparison of this compound Content

The concentration of this compound varies significantly across different plant species and even between different tissues of the same plant. The following table summarizes the reported yields of this compound from several notable plant sources. To facilitate comparison, concentrations have been standardized to milligrams per gram (mg/g) of fresh weight (FW) where possible.

Plant SpeciesFamilyPlant PartThis compound Concentration (mg/g FW)Reference(s)
Solanum tuberosum (Potato)SolanaceaeSprouts (3 mm)~0.50 (Total Calystegines)[Note 1]
Solanum lycopersicum (Tomato)SolanaceaeFruit0.0005 - 0.00543
Ipomoea batatas (Sweet Potato)ConvolvulaceaeTuber0.00011
Calystegia sepium (Hedge Bindweed)ConvolvulaceaeYoung Leaves~0.58 (Total Calystegines)[Note 2]
Atropa belladonna (Deadly Nightshade)SolanaceaeYoung Upper Leaves0.04 - 0.06
Hyoscyamus niger (Black Henbane)SolanaceaeWhole PlantPresent (quantification not specified)[1]

Note 1: The value for Solanum tuberosum represents the total calystegine content, of which this compound is a major component. The fresh weight was estimated assuming a moisture content of approximately 82-85%. Note 2: The value for Calystegia sepium is for total calystegines, with this compound being a major constituent. The conversion from dry mass assumes a high water content typical for leaves, though a specific value for this species was not found.

Biological Activity: Glycosidase Inhibition

This compound's primary biological activity is the inhibition of glycosidase enzymes. This inhibitory action is attributed to its structural resemblance to monosaccharides. The potency of inhibition can vary against different glycosidases.

EnzymeSourceThis compound Ki (Inhibition Constant)Reference(s)
β-glucosidaseAlmonds4.3 x 10⁻⁵ M[2]
α-galactosidaseCoffee Bean1.9 x 10⁻⁴ M[2]
MaltaseHuman IntestinalLow Inhibition
SucraseHuman IntestinalLow Inhibition

It is important to note that the biological activity of this compound is an intrinsic property of the molecule and is not expected to differ based on its plant source.

Experimental Protocols

Extraction and Purification of this compound

This protocol outlines a general method for the extraction and purification of calystegines from plant material, adapted from various methodologies.

  • Sample Preparation: Fresh plant material is lyophilized (freeze-dried) and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a polar solvent, typically a methanol/water mixture (e.g., 50:50 v/v), at room temperature with agitation for several hours. This process is usually repeated multiple times to ensure complete extraction.

  • Filtration: The extract is filtered to remove solid plant debris.

  • Purification using Solid-Phase Extraction (SPE):

    • The filtered extract is passed through a C18 SPE cartridge to remove non-polar compounds.

    • The eluate containing the polar calystegines is collected.

    • Further purification can be achieved using cation-exchange chromatography, as calystegines are alkaloids.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of polyhydroxylated alkaloids like this compound, a derivatization step is necessary prior to GC-MS analysis.

  • Derivatization (Silylation): The purified extract is dried completely and then derivatized using a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS). This reaction replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, increasing the volatility of the analyte. The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a set period (e.g., 30-60 minutes).

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., HP-5MS) is commonly used.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is employed to separate the derivatized calystegines.

    • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, using characteristic ions of the derivatized this compound.

    • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard.

β-Glucosidase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against β-glucosidase.

  • Reagents:

    • β-glucosidase enzyme solution (from a commercial source, e.g., almonds).

    • Substrate solution (e.g., p-nitrophenyl-β-D-glucopyranoside, pNPG).

    • Buffer solution (e.g., sodium acetate buffer, pH 5.0).

    • This compound solution of varying concentrations.

    • Stop solution (e.g., sodium carbonate solution).

  • Procedure:

    • In a microplate, the enzyme solution, buffer, and different concentrations of the this compound solution are pre-incubated.

    • The reaction is initiated by adding the substrate solution (pNPG).

    • The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

    • The reaction is stopped by adding the stop solution.

    • The absorbance is measured at 405 nm. The product of the enzymatic reaction, p-nitrophenol, is yellow.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined. The inhibition constant (Ki) can be calculated using Michaelis-Menten kinetics by measuring the reaction rates at various substrate and inhibitor concentrations.

Visualizations

Biosynthetic Pathway of this compound

This compound biosynthesis is a branch of the tropane alkaloid pathway, originating from the amino acid ornithine. The following diagram illustrates the key steps leading to the formation of this compound.

Calystegine_A3_Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine N_Methylputrescine N_Methylputrescine Putrescine->N_Methylputrescine PMT N_Methyl_Pyrrolinium_Cation N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->N_Methyl_Pyrrolinium_Cation Tropinone Tropinone N_Methyl_Pyrrolinium_Cation->Tropinone PYKS, CYP82M3 Pseudotropine Pseudotropine Tropinone->Pseudotropine Calystegine_A3 This compound Pseudotropine->Calystegine_A3 Hydroxylation Steps Experimental_Workflow Start Plant Material Collection SamplePrep Sample Preparation (Lyophilization, Grinding) Start->SamplePrep Extraction Solid-Liquid Extraction (Methanol/Water) SamplePrep->Extraction Purification Purification (SPE, Cation Exchange) Extraction->Purification Derivatization Derivatization (Silylation) Purification->Derivatization Analysis GC-MS Analysis Derivatization->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing End Results DataProcessing->End

References

Evaluating the specificity of Calystegine A3 for different glycosidases.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity of Calystegine A3, a polyhydroxylated nortropane alkaloid, for various glycosidases. Its performance is compared with other notable calystegines and established glycosidase inhibitors, supported by experimental data. Detailed methodologies for the cited experiments are also included to facilitate replication and further investigation.

Comparative Inhibitory Activity of this compound and Other Glycosidase Inhibitors

The inhibitory potential of this compound and other compounds is summarized in the table below. The data, presented as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), is collated from multiple studies to provide a comparative overview of their potency and specificity.

CompoundEnzymeSourceInhibition ParameterValue (µM)Reference
This compound β-GlucosidaseRat LiverKᵢ120
α-GalactosidaseHuman LiverIC₅₀Moderate Inhibition
α-Glucosidase (Maltase)Human IntestineIC₅₀> 1000
α-Glucosidase (Sucrase)Human IntestineIC₅₀> 1000
Calystegine B1β-GlucosidaseBovine LiverKᵢ150
β-GlucosidaseHuman LiverKᵢ10
β-GlucosidaseRat LiverKᵢ1.9
Calystegine B2α-GalactosidaseBovine, Human, Rat Liver-Strong Inhibition
β-GlucosidaseRat LiverKᵢ15
Calystegine C1β-GlucosidaseBovine LiverKᵢ15
β-GlucosidaseHuman LiverKᵢ1.5
β-GlucosidaseRat LiverKᵢ1.0
Deoxynojirimycin (DNJ)β-Glucosidase--Potent Inhibitor
Acarboseα-Glucosidase-KᵢLow µM range

Experimental Protocols

The following sections detail the methodologies for determining the inhibitory activity of compounds like this compound against glycosidases.

Materials and Reagents
  • Enzymes: Purified glycosidases (e.g., α-glucosidase from Saccharomyces cerevisiae, β-glucosidase from almonds, α-galactosidase from green coffee beans).

  • Substrates: Chromogenic substrates such as p-nitrophenyl-α-D-glucopyranoside (for α-glucosidase), p-nitrophenyl-β-D-glucopyranoside (for β-glucosidase), and p-nitrophenyl-α-D-galactopyranoside (for α-galactosidase).

  • Inhibitors: this compound and other compounds of interest.

  • Buffers: Phosphate buffer or citrate buffer at the optimal pH for the specific enzyme.

  • Stopping Reagent: Sodium carbonate (Na₂CO₃) solution.

  • Equipment: Spectrophotometer (plate reader or cuvette-based), incubator, micropipettes, and microplates.

Glycosidase Inhibition Assay Protocol
  • Enzyme and Inhibitor Pre-incubation:

    • Prepare a series of dilutions of the inhibitor (e.g., this compound) in the appropriate buffer.

    • In a microplate well or microcentrifuge tube, add a fixed amount of the enzyme solution to each concentration of the inhibitor.

    • Include a control group with the enzyme and buffer but no inhibitor.

    • Incubate the enzyme-inhibitor mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for binding.

  • Enzymatic Reaction Initiation:

    • Prepare the substrate solution in the same buffer.

    • Initiate the enzymatic reaction by adding the substrate solution to the enzyme-inhibitor mixture.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme for a specific duration (e.g., 30 minutes). The reaction time should be within the linear range of product formation.

  • Reaction Termination and Absorbance Measurement:

    • Stop the reaction by adding a stopping reagent, such as a sodium carbonate solution, which shifts the pH and denatures the enzyme. The stopping reagent also develops the color of the p-nitrophenol product under alkaline conditions.

    • Measure the absorbance of the liberated p-nitrophenol at a specific wavelength (typically 405 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations. The data can be analyzed using Lineweaver-Burk or Dixon plots.

Visualizations

Experimental Workflow for Glycosidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution pre_incubation Pre-incubate Enzyme and Inhibitor prep_enzyme->pre_incubation prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->pre_incubation prep_substrate Prepare Substrate Solution initiation Initiate Reaction with Substrate prep_substrate->initiation pre_incubation->initiation incubation Incubate at Optimal Temperature initiation->incubation termination Terminate Reaction incubation->termination measurement Measure Absorbance (405 nm) termination->measurement calculation Calculate % Inhibition and IC50/Ki measurement->calculation

Caption: Workflow for determining glycosidase inhibition.

Competitive Inhibition of Glycosidase by this compound

G cluster_legend Legend E Glycosidase (Enzyme) ES Enzyme-Substrate Complex E->ES k1 EI Enzyme-Inhibitor Complex (Inactive) E->EI ki P Products S Substrate I This compound (Inhibitor) ES->E k-1 ES->P k2 EI->E k-i k1 k1, k-1: Association/dissociation rates of substrate k2 k2: Catalytic rate ki ki, k-i: Association/dissociation rates of inhibitor

Caption: Competitive inhibition of a glycosidase by this compound.

Head-to-head comparison of synthetic vs. natural Calystegine A3.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between sourcing a bioactive compound from natural origins versus chemical synthesis is a critical one, impacting purity, scalability, and ultimately, experimental outcomes. This guide provides a comprehensive head-to-head comparison of synthetic and natural Calystegine A3, a potent glycosidase inhibitor with significant therapeutic potential.

This compound, a polyhydroxylated nortropane alkaloid, has garnered considerable interest for its ability to inhibit various glycosidase enzymes, making it a promising candidate for the development of therapeutics for metabolic disorders and other diseases. While traditionally isolated from plant sources, advances in synthetic organic chemistry have made laboratory synthesis a viable alternative. This guide will delve into a comparative analysis of these two sources, presenting available data on their chemical properties, biological activity, and the methodologies used for their characterization.

Data Presentation: A Comparative Overview

Table 1: Physicochemical Properties of this compound

PropertyNatural this compoundSynthetic this compoundCitation
Molecular Formula C₇H₁₃NO₃C₇H₁₃NO₃[1][2][3]
Molecular Weight 159.18 g/mol 159.18 g/mol [1][2][3]
Source Isolated from plants such as Calystegia sepium, Solanum tuberosum (potato), and Hyoscyamus niger.[1][2]Produced through multi-step chemical synthesis, often starting from carbohydrate precursors like D-glucose.[4][1][2][4]
Purity Typically high (>95%) after purification, but may contain trace amounts of other natural products.Can achieve high purity (>98%), with potential for stereoisomeric impurities depending on the synthetic route.
Stereochemistry Naturally occurs as a specific enantiomer, (+)-Calystegine A3.[5]Synthesis can yield specific enantiomers or racemic mixtures, requiring chiral resolution. Enantioselective syntheses have been developed.[6][5][6]

Table 2: Biological Activity of this compound (α-Glucosidase Inhibition)

ParameterNatural this compoundSynthetic this compoundCitation
Target Enzyme α-Glucosidaseα-Glucosidase[7]
Inhibition Type CompetitiveAssumed to be competitive, consistent with the natural counterpart.[7]
IC₅₀ Value Low micromolar range, but can vary depending on the specific enzyme source and assay conditions. One study reported low in vitro enzyme inhibition for this compound purified from potatoes against human intestinal maltase and sucrase.[7]Expected to be in a similar range to the natural counterpart, assuming identical stereochemistry and purity. Specific IC₅₀ values for synthetic this compound are not readily available in comparative studies.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the accurate assessment of this compound's performance. Below are representative methodologies for key experiments.

Protocol 1: α-Glucosidase Inhibition Assay

This protocol is a standard method to determine the inhibitory activity of this compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound (natural or synthetic)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in the phosphate buffer.

  • In a 96-well plate, add 50 µL of various concentrations of the this compound solution.

  • Add 100 µL of α-glucosidase solution (e.g., 1 U/mL in phosphate buffer) to each well containing the inhibitor.

  • Incubate the plate at 37°C for 10 minutes.[8]

  • Initiate the enzymatic reaction by adding 50 µL of pNPG solution (e.g., 3 mM in phosphate buffer) to each well.[8]

  • Incubate the plate at 37°C for a further 10 minutes.[8]

  • Stop the reaction by adding 100 µL of Na₂CO₃ solution.[8]

  • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.[8]

  • A control reaction without the inhibitor is run in parallel.

  • The percentage of inhibition is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.

  • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of both natural and synthetic this compound.

Instrumentation:

  • HPLC system with a UV or evaporative light scattering detector (ELSD)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase (Isocratic):

  • A mixture of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at a specific pH). The exact ratio may need to be optimized.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution of the this compound to be analyzed at a similar concentration.

  • Set the column temperature (e.g., 25°C).

  • Set the flow rate (e.g., 1.0 mL/min).

  • Inject a defined volume of the standard and sample solutions into the HPLC system.

  • Monitor the elution of the compound using the detector.

  • The purity of the sample is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Mandatory Visualizations

Diagram 1: Generalized Glycosidase Inhibition by this compound

Glycosidase_Inhibition cluster_enzyme α-Glucosidase Active Site cluster_products Products Enzyme Enzyme Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate Binds Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Inhibited_Complex Substrate Disaccharide (Substrate) Substrate->Enzyme_Substrate Glucose1 Glucose Enzyme_Substrate->Glucose1 Hydrolysis Glucose2 Glucose Enzyme_Substrate->Glucose2 Calystegine_A3 This compound (Inhibitor) Calystegine_A3->Inhibited_Complex Competitively Binds

Caption: Competitive inhibition of α-glucosidase by this compound.

Diagram 2: General Workflow for Comparison of this compound Sources

Calystegine_Comparison_Workflow cluster_sourcing Source cluster_processing Processing cluster_analysis Analysis cluster_comparison Comparison Natural Natural Source (e.g., Plants) Extraction Extraction & Purification Natural->Extraction Synthetic Chemical Synthesis Synthesis Multi-step Synthesis & Purification Synthetic->Synthesis Purity Purity Assessment (HPLC, NMR) Extraction->Purity Synthesis->Purity Activity Biological Activity Assay (e.g., Glycosidase Inhibition) Purity->Activity Comparison Head-to-Head Performance Evaluation Activity->Comparison

Caption: Workflow for comparing natural and synthetic this compound.

Discussion and Conclusion

The primary advantage of natural this compound lies in its inherent chirality, ensuring the presence of the biologically active stereoisomer. However, the extraction and purification process can be laborious, and the yield may vary depending on the plant source and environmental factors. Furthermore, the presence of co-extracted, structurally related alkaloids could potentially influence experimental results.

Conversely, synthetic this compound offers the potential for large-scale, reproducible production with high purity. The synthetic route can be designed to yield a specific enantiomer, thus avoiding the need for chiral separation of a racemic mixture. However, the multi-step nature of the synthesis can be complex and may introduce impurities that are not found in the natural product.

References

The Untapped Potential of Calystegine A3: A Guide to Investigating Synergistic Glycosidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Calystegine A3, a polyhydroxylated nortropane alkaloid found in various plants, has garnered attention for its potent inhibitory effects on glycosidase enzymes. While research has primarily focused on its individual activity, the potential for synergistic interactions with other compounds remains a largely unexplored frontier. This guide provides a comparative overview of the known inhibitory activities of this compound and related compounds, and proposes a framework for investigating potential synergistic effects for the development of novel therapeutic strategies, particularly in the context of metabolic diseases and oncology.

Comparative Inhibitory Activity of Calystegines

Calystegines, including A3, B1, B2, and C1, have demonstrated varied and potent inhibition of several mammalian glycosidases. Understanding their individual inhibitory profiles is the first step toward identifying promising synergistic combinations. The following table summarizes the reported inhibitory constants (Ki) of different calystegines against various glycosidases.

CompoundTarget EnzymeSourceKi (µM)
This compound Rat liver β-glucosidaseBovine, Human, Rat-
Human α-galactosidaseHumanModerate Inhibition
Calystegine B1Bovine β-glucosidaseBovine150[1]
Human β-glucosidaseHuman10[1]
Rat β-glucosidaseRat1.9[1]
Calystegine B2α-galactosidaseBovine, Human, RatStrong Inhibition[1][2]
Rat liver β-glucosidaseRatSelective Inhibition[1][2]
Calystegine C1Bovine β-glucosidaseBovine15[1]
Human β-glucosidaseHuman1.5[1]
Rat β-glucosidaseRat1[1]
Human β-xylosidaseHuman0.13[1][2]

Note: A definitive Ki value for this compound against β-glucosidase was not specified in the provided search results, though it is noted to selectively inhibit the rat liver enzyme.[1][2]

Investigating Synergistic Potential: A Hypothetical Framework

Given the inhibitory profile of this compound, particularly its effect on glycosidases, there is a strong rationale for exploring its synergistic effects with other compounds that target related or complementary pathways. For instance, in the context of type 2 diabetes, combining this compound with an inhibitor of a different carbohydrate-metabolizing enzyme could lead to a more profound effect on postprandial blood glucose levels.[3][4]

Experimental Protocol: In Vitro Assay for Synergy

This protocol outlines a method for assessing the synergistic effects of this compound and a hypothetical "Compound X" on the activity of a target glycosidase.

Objective: To determine if this compound and Compound X exhibit synergistic, additive, or antagonistic inhibition of a specific glycosidase.

Materials:

  • Purified target glycosidase (e.g., human intestinal maltase-glucoamylase)

  • Substrate for the enzyme (e.g., p-nitrophenyl-α-D-glucopyranoside)

  • This compound

  • Compound X

  • Assay buffer (e.g., phosphate buffer, pH 6.8)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Stock Solutions: Dissolve this compound and Compound X in an appropriate solvent to create high-concentration stock solutions.

  • Create a Dose-Response Matrix: Prepare a series of dilutions for both this compound and Compound X. In a 96-well plate, set up a checkerboard pattern where each well contains a unique combination of concentrations of this compound and Compound X. Include wells with each compound alone at various concentrations and control wells with no inhibitor.

  • Enzyme Reaction: Add the purified glycosidase to each well, followed by a brief pre-incubation period.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measure Activity: Incubate the plate at a constant temperature (e.g., 37°C) and measure the absorbance of the product at regular intervals using a microplate reader. The rate of product formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each combination of this compound and Compound X relative to the control wells.

    • Use a synergy scoring model, such as the Bliss independence model or Loewe additivity model, to determine the nature of the interaction. A synergy score greater than a certain threshold indicates a synergistic effect.

Visualizing Mechanisms and Workflows

To aid in the conceptualization of these studies, the following diagrams illustrate the proposed mechanism of action and a potential experimental workflow.

Glycosidase_Inhibition cluster_enzyme Glycosidase Active Site Enzyme Enzyme Substrate Natural Substrate Product Product Enzyme->Product Catalyzes Substrate->Enzyme Binds to CalystegineA3 This compound CalystegineA3->Enzyme Competitively Binds Inhibition Inhibition

Caption: Competitive inhibition of a glycosidase by this compound.

Synergy_Workflow Experimental Workflow for Synergy Testing A Prepare Stock Solutions (this compound & Compound X) B Create Dose-Response Matrix (96-well plate) A->B C Add Purified Glycosidase B->C D Add Substrate to Initiate Reaction C->D E Measure Enzyme Activity (Microplate Reader) D->E F Calculate Percent Inhibition E->F G Synergy Analysis (Bliss or Loewe Model) F->G H Determine Interaction Type (Synergistic, Additive, Antagonistic) G->H

Caption: A streamlined workflow for in vitro synergy testing.

Future Directions

The exploration of this compound's synergistic potential is a promising area of research. Future studies should focus on:

  • Identifying Rational Combination Partners: Based on known metabolic and signaling pathways, select compounds that could logically enhance the effects of this compound.

  • In Vivo Validation: Promising synergistic combinations identified in vitro should be further investigated in animal models of relevant diseases.

  • Mechanism of Synergy: Elucidate the molecular mechanisms underlying any observed synergistic interactions to inform further drug development.

While direct evidence of this compound synergy is currently lacking in published literature, the foundational knowledge of its potent glycosidase inhibitory activity provides a strong rationale for initiating such investigations. The frameworks provided in this guide offer a starting point for researchers to unlock the full therapeutic potential of this intriguing natural compound.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Calystegine A3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling of Calystegine A3, a potent glycosidase inhibitor. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a polyhydroxylated nortropane alkaloid that requires careful handling to avoid potential exposure. While specific occupational exposure limits have not been established, its classification as a bioactive alkaloid necessitates stringent adherence to safety protocols.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.To prevent inhalation of the powdered form of the compound.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or airborne particles.
Body Protection Laboratory coat.To prevent contamination of personal clothing.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Preparation and Weighing (Solid Form):

  • Conduct all manipulations of powdered this compound within a certified chemical fume hood to minimize inhalation risk.

  • Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.

  • Ensure all spatulas and weighing equipment are clean before and after use.

3. Solution Preparation:

  • When dissolving this compound, add the solvent slowly to the solid to avoid splashing.

  • If sonication is required, ensure the container is properly sealed.

4. Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, date, and responsible researcher's name.

  • When transferring solutions, use appropriate pipettes and techniques to avoid spills and aerosol generation.

  • In the event of a spill, follow the laboratory's established spill cleanup procedure for chemical hazards.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Solutions of this compound Collect in a designated, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.
Empty Stock Vials Rinse the vial three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label and dispose of the vial in the appropriate glass or plastic recycling stream.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Varying concentrations of this compound solution (or vehicle control)

    • α-Glucosidase solution

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding sodium carbonate solution to each well.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of this compound.

Mechanism of Action: Glycosidase Inhibition

This compound functions as a competitive inhibitor of glycosidases. Its structural similarity to natural monosaccharide substrates allows it to bind to the active site of the enzyme, thereby preventing the hydrolysis of the actual substrate.

Calystegine_A3_Mechanism cluster_Enzyme Glycosidase Active Site cluster_Substrate Natural Reaction cluster_Inhibitor Inhibition by this compound Enzyme Glycosidase Enzyme->Inhibition Inhibition of Hydrolysis Substrate Glycosidic Substrate Substrate->Enzyme Binds to Active Site Products Hydrolyzed Products Substrate->Products Hydrolysis Calystegine_A3 This compound Calystegine_A3->Enzyme Competitively Binds to Active Site

Caption: Competitive inhibition of glycosidase by this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calystegine A3
Reactant of Route 2
Reactant of Route 2
Calystegine A3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.